molecular formula C10H10N2S2 B009420 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine CAS No. 105512-85-4

4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine

Cat. No.: B009420
CAS No.: 105512-85-4
M. Wt: 222.3 g/mol
InChI Key: YSUNRHCYOWYXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine is a high-purity organic compound serving as a versatile chemical intermediate and reference standard in scientific research. This aminothiazole derivative is characterized by a phenyl ring substituted with a methylthio group, making it a valuable scaffold in medicinal chemistry and drug discovery projects, particularly for the synthesis and development of novel heterocyclic compounds. Research Applications: • Medicinal Chemistry: Used as a key building block in the design and synthesis of new chemical entities for pharmacological screening. • Drug Discovery: Serves as a core structure for exploring structure-activity relationships (SAR), potentially leading to new therapeutic agents. • Biochemical Research: Functions as a valuable intermediate in the development of probes and tool compounds for investigating biological mechanisms. Intended Use: This product is labeled "For Research Use Only" (RUO) . RUO products are essential tools dedicated to facilitating research initiatives in controlled laboratory environments and are not intended for direct medical procedures, diagnostics, or any form of human or veterinary use . Researchers are guaranteed a high level of quality and consistency, ensuring reliable and reproducible results in their experimental work.

Properties

IUPAC Name

4-(4-methylsulfanylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUNRHCYOWYXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368927
Record name 4-[4-(methylthio)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105512-85-4
Record name 4-[4-(methylthio)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 105512-85-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine , a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a well-established "privileged structure" in drug discovery, known to be a core component in a variety of biologically active molecules with therapeutic potential in oncology, inflammation, and infectious diseases. This document offers a detailed, step-by-step protocol for the synthesis of the title compound via the renowned Hantzsch thiazole synthesis. Furthermore, it delineates the analytical techniques employed for its thorough characterization, ensuring the structural integrity and purity of the final product. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in the design and development of novel therapeutic agents. Its unique electronic properties and ability to form multiple hydrogen bonds allow it to effectively interact with a wide range of biological targets. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, and antiviral properties. The title compound, this compound, incorporates a methylthio-substituted phenyl group at the 4-position, a feature that can modulate its lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and therapeutic efficacy. The synthesis of this specific derivative provides a valuable building block for the creation of new chemical entities with tailored biological activities.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the α-bromination of the commercially available 4'-(methylthio)acetophenone to yield the key intermediate, 2-bromo-1-(4-(methylthio)phenyl)ethanone. The second step is the classic Hantzsch thiazole synthesis, a cyclocondensation reaction between the α-bromo ketone and thiourea.

Synthesis_Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis A 4'-(Methylthio)acetophenone B 2-Bromo-1-(4-(methylthio)phenyl)ethanone A->B Br₂ / Methanol D This compound B->D C Thiourea C->D

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 2-Bromo-1-(4-(methylthio)phenyl)ethanone

The initial step is the selective bromination at the α-carbon of 4'-(methylthio)acetophenone. This reaction is typically carried out using elemental bromine in a suitable solvent, such as methanol. The electron-donating nature of the methylthio group activates the aromatic ring; however, conducting the reaction at a controlled temperature minimizes side reactions like aromatic bromination.

Experimental Protocol:

  • In a 2-liter four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, place 166 g (1.00 mole) of 4'-(methylthio)acetophenone and 500 g of methanol.

  • Stir the mixture to ensure complete dissolution of the starting material.

  • Cool the mixture to a temperature between 20°C and 30°C.

  • Slowly add 160 g (1.00 mole) of bromine dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature within the specified range.

  • After the addition is complete, continue stirring the reaction mixture for an additional 10 minutes.

  • To induce crystallization of the product, add 600 g of water to the reaction mixture.

  • Collect the resulting crystalline solid by filtration and wash with water.

  • Dry the product under vacuum to yield α-bromo(4-methylthio)acetophenone. A typical yield for this reaction is approximately 98%.

Step 2: Hantzsch Thiazole Synthesis of this compound

The cornerstone of this synthesis is the Hantzsch thiazole reaction, which involves the cyclization of the α-bromo ketone intermediate with thiourea. This reaction proceeds readily in a protic solvent like ethanol under reflux conditions.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 1 mmole of 2-bromo-1-(4-(methylthio)phenyl)ethanone and 1.2 mmoles of thiourea.

  • Add 5 mL of ethanol to the flask.[1]

  • Heat the reaction mixture to reflux (approximately 78°C) with constant stirring.[1]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (8:3).[1]

  • Upon completion of the reaction (typically within a few hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture over crushed ice to precipitate the solid product.[1]

  • Collect the precipitate by filtration and wash with cold water.

  • Purify the crude product by recrystallization from hot ethanol to obtain this compound as a solid.[1]

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity, purity, and structure. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data
Technique Observed Data
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the thiazole proton, the amine protons, and the methylthio protons. The aromatic protons will likely appear as doublets in the range of δ 7.0-8.0 ppm. The thiazole proton should appear as a singlet around δ 6.5-7.5 ppm. The amine protons will present as a broad singlet, and the methylthio protons as a sharp singlet around δ 2.5 ppm.
¹³C NMR The carbon NMR spectrum will display signals corresponding to all the unique carbon atoms in the molecule. Key signals include those for the thiazole ring carbons, the aromatic carbons, and the methylthio carbon.
IR Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3400-3200 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-S stretching vibrations.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀N₂S₂), which is 222.33 g/mol .[2]

Note: Specific peak assignments should be confirmed by acquiring and interpreting the spectra of the synthesized compound.

Mechanistic Insights

α-Bromination of 4'-(Methylthio)acetophenone

The acid-catalyzed α-bromination of a ketone proceeds through an enol intermediate.

Bromination_Mechanism cluster_0 Mechanism of α-Bromination Ketone 4'-(Methylthio)acetophenone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ (fast) Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ (slow, RDS) Bromo_Ketone α-Bromo Ketone Enol->Bromo_Ketone + Br₂ (fast)

Caption: Simplified mechanism of acid-catalyzed α-bromination.

The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-protons. Subsequent deprotonation leads to the formation of the enol tautomer, which is the rate-determining step. The electron-rich double bond of the enol then attacks a bromine molecule, leading to the α-brominated ketone and regeneration of the acid catalyst.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction with a well-established mechanism.

Hantzsch_Mechanism cluster_0 Mechanism of Hantzsch Thiazole Synthesis Start α-Bromo Ketone + Thiourea SN2 Nucleophilic Attack (SN2) Start->SN2 Intermediate1 Thiouronium Intermediate SN2->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product 2-Aminothiazole Dehydration->Product

Caption: Key steps in the Hantzsch thiazole synthesis mechanism.

The reaction begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromo ketone in an S(_N)2 fashion, displacing the bromide ion. The resulting intermediate then undergoes an intramolecular cyclization, where one of the amino groups attacks the carbonyl carbon. Finally, a dehydration step occurs, leading to the formation of the aromatic 2-aminothiazole ring.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound, a compound with significant potential in the field of drug discovery. The protocols provided are based on well-established chemical principles and are designed to be reproducible in a standard laboratory setting. The outlined characterization methods are crucial for verifying the successful synthesis and purity of the target molecule. By understanding the synthetic route and the underlying mechanisms, researchers are well-equipped to produce this valuable building block for further derivatization and exploration of its biological activities.

References

  • Process for preparing α-haloacetophenone derivative.
  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable C
  • Synthesis and characterization of some new 2-{[4-(alkylthiophenoxy)methyl}-4-substituted-1, 3-thiazoles as possible anti-inflammatory and antimicrobial agents. Indian Journal of Chemistry - Section B. 2007, 46B, 1509-1517.
  • This compound. ChemicalBook; CB81497265.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021, 26(5), 1435.
  • This compound(105512-85-4) 1 h nmr. ChemicalBook.(105512-85-4) 1 h nmr. ChemicalBook.

Sources

A Technical Guide to the Physicochemical Properties of 4-(4-(methylthio)phenyl)thiazol-2-amine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 4-(4-(methylthio)phenyl)thiazol-2-amine, a heterocyclic compound built upon the pharmacologically significant 2-aminothiazole scaffold. In drug discovery and development, a thorough understanding of a molecule's physicochemical characteristics is paramount as it directly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as formulation and bioavailability. This document synthesizes available data on the compound's identity, structure, and key properties such as melting point, solubility, and lipophilicity (LogP). While experimental data for this specific molecule is sparse, this guide establishes a robust profile through analysis of structurally related compounds and outlines authoritative, field-proven protocols for its empirical determination. The insights herein are intended to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge required to advance drug candidates featuring this structural motif.

Introduction: The 2-Aminothiazole Scaffold in Medicinal Chemistry

The 2-aminothiazole ring is a privileged heterocyclic scaffold, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Its prevalence in medicinal chemistry is due to its ability to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets. The successful progression of any such compound from a preliminary hit to a viable drug candidate is critically dependent on optimizing its physicochemical properties. Properties such as solubility dictate how a drug can be formulated and absorbed, while lipophilicity governs its ability to cross biological membranes.[3] Therefore, the precise characterization of these parameters is not merely a data collection exercise but a foundational step in rational drug design. This guide focuses on 4-(4-(methylthio)phenyl)thiazol-2-amine, dissecting its structural components to predict its behavior and providing the experimental framework for its definitive characterization.

Chemical Identity and Structural Elucidation

The precise identification of a compound is the cornerstone of all subsequent analysis. The key identifiers and structural features for 4-(4-(methylthio)phenyl)thiazol-2-amine are summarized below.

Table 1: Compound Identification

Identifier Value Source(s)
IUPAC Name 4-(4-(methylthio)phenyl)-1,3-thiazol-2-amine [4]
CAS Number 105512-85-4 [4][5]
Molecular Formula C₁₀H₁₀N₂S₂ [4]
Molecular Weight 222.33 g/mol [4]

| Canonical SMILES | CS(C1=CC=C(C=C1)C2=CS/C(=N)\N2) | N/A |

The molecule's structure is composed of three key regions:

  • The 2-Aminothiazole Core: A five-membered heterocyclic ring containing sulfur and nitrogen, substituted with a primary amine group at the 2-position. This group is a key hydrogen bond donor and acceptor and serves as the primary basic center.

  • The Phenyl Ring: A rigid, aromatic linker connecting the thiazole core to the methylthio group.

  • The Methylthio Group (-SCH₃): A sulfur-containing functional group that significantly increases the molecule's lipophilicity.

chemical_structure cluster_thiazole 2-Aminothiazole Core cluster_phenyl Phenyl Linker cluster_methylthio Methylthio Group N1 N C5 C N1->C5 C2 C C2->N1 N2 N C2->N2 H2N H₂N C4 C S1 S C4->S1 C_phenyl_1 C C4->C_phenyl_1 C5->C4 S1->C2 C_phenyl_2 C C_phenyl_1->C_phenyl_2 C_phenyl_3 C C_phenyl_2->C_phenyl_3 C_phenyl_4 C C_phenyl_3->C_phenyl_4 C_phenyl_5 C C_phenyl_4->C_phenyl_5 S_thio S C_phenyl_4->S_thio C_phenyl_6 C C_phenyl_5->C_phenyl_6 C_phenyl_6->C_phenyl_1 CH3 CH₃ S_thio->CH3

Caption: Chemical structure of 4-(4-(methylthio)phenyl)thiazol-2-amine.

Core Physicochemical Properties

The interplay between the molecule's functional groups dictates its overall physicochemical profile. The following table summarizes the expected properties critical for drug development.

Table 2: Summary of Physicochemical Properties

Property Predicted/Expected Value Rationale & Importance in Drug Development
Melting Point (°C) >150 (Estimated) Indicates purity and lattice energy. Pure crystalline solids typically have sharp melting points.[6] A high melting point may correlate with poor solubility.
Aqueous Solubility Low The large, non-polar phenyl and methylthio groups are expected to dominate, leading to poor water solubility. The basic amine allows for salt formation to potentially improve solubility.
Lipophilicity (LogP) 2.5 - 3.5 (Estimated) LogP is a measure of lipophilicity, which is critical for membrane permeability and ADME properties.[7] A value in this range suggests good permeability but may also lead to solubility issues.

| pKa | 4.5 - 5.5 (Estimated) | The 2-amino group on the thiazole ring is the primary basic center. The pKa determines the ionization state at physiological pH, affecting solubility, receptor binding, and cell penetration. |

Melting Point and Thermal Analysis

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[8] For a pure crystalline compound, this transition occurs over a narrow range (typically 0.5-1.0°C).[6] Impurities depress and broaden this range, making melting point determination a fundamental technique for assessing purity.[6][9] For 4-(4-(methylthio)phenyl)thiazol-2-amine, the rigid aromatic rings and potential for hydrogen bonding via the amino group suggest strong intermolecular forces, leading to an estimated melting point above 150°C, similar to related structures like 2-amino-4-phenylthiazole (m.p. 149-153 °C).[10]

Solubility

Aqueous solubility is a critical factor for oral drug absorption. The structure of 4-(4-(methylthio)phenyl)thiazol-2-amine presents competing features. The aminothiazole moiety can participate in hydrogen bonding with water, while the larger phenyl and methylthio components are hydrophobic. It is highly probable that the hydrophobic character will dominate, resulting in low intrinsic aqueous solubility. However, the basicity of the 2-amino group provides a strategic handle for improvement. At a pH below its pKa, the compound will be protonated, forming a more soluble cationic species. This pH-dependent solubility is a key consideration for formulation design.[11]

Lipophilicity (LogP)

The octanol-water partition coefficient (P), or its logarithmic form (LogP), is the gold standard measure of a compound's lipophilicity.[12] It is defined as the ratio of the concentration of a compound in an organic phase (n-octanol) to its concentration in an aqueous phase at equilibrium.[7] A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[3] For this compound, the presence of the phenyl ring and the -SCH₃ group strongly suggests a LogP value greater than 2, indicating significant lipophilicity. This is favorable for crossing cell membranes but can also contribute to poor aqueous solubility and potential off-target binding.

Experimental Determination Protocols

To move beyond prediction, empirical determination of these properties is essential. The following sections describe robust, standard protocols.

Protocol: Melting Point Determination (Capillary Method)

This method is the most common and accessible for determining the melting point of a crystalline solid.[8]

Causality: The principle is to heat a small, packed sample at a controlled, slow rate to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[9] A rapid heating rate can cause the thermometer reading to lag behind the true sample temperature, leading to an artificially high and broad melting range.[13]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[8]

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the closed end on a hard surface to compact the solid into a height of 2-3 mm.[13]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (10-20°C/min) to find a rough range.[9][13]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample and heat at a slow, controlled rate (1-2°C/min).[9][13]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This equilibrium-based method is considered the "gold standard" for solubility measurement and is suitable for sparingly soluble drugs.[11]

Causality: The method relies on achieving a saturated solution where the rate of dissolution of the solid equals the rate of precipitation. This thermodynamic equilibrium ensures the measured concentration represents the true maximum solubility under the specified conditions (e.g., temperature, pH).[14]

Methodology:

  • System Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous medium (e.g., distilled water, phosphate-buffered saline) in a sealed, inert container.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: Allow the suspension to settle. Separate the solid and liquid phases by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Report the solubility in units such as mg/mL or µM based on the measured concentration in the saturated solution.

Protocol: Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

This is the traditional and most reliable method for directly measuring the LogP of a neutral compound.[12]

Causality: This protocol physically partitions a compound between two immiscible liquid phases, n-octanol (simulating a lipid bilayer) and water. The ratio of concentrations at equilibrium directly reflects the compound's relative affinity for lipophilic versus hydrophilic environments.[7]

workflow_logp start Start: Prepare Pre-Saturated Octanol and Water Phases step1 Dissolve Compound in One Phase (e.g., Octanol) start->step1 step2 Combine with Other Phase in a Separation Funnel step1->step2 step3 Shake Vigorously for 30 min (Partitioning) step2->step3 step4 Allow Phases to Separate (Equilibration) step3->step4 step5 Carefully Collect Aqueous and Octanol Layers step4->step5 step6 Quantify Compound Concentration in Each Phase via HPLC-UV step5->step6 step7 Calculate P = [Conc]octanol / [Conc]aqueous step6->step7 end Result: LogP = log10(P) step7->end

Caption: Workflow for LogP determination via the Shake-Flask method.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate. This prevents volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the compound in the pre-saturated n-octanol at a known concentration.

  • Partitioning: Combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated water in a glass vial or separation funnel.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 30-60 minutes) to facilitate partitioning, then allow the layers to fully separate via gravity or centrifugation.

  • Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., HPLC-UV, NMR).

  • Calculation: Calculate the partition coefficient, P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ. The final result is expressed as LogP = log₁₀(P). For accuracy, the experiment should be performed in triplicate.[12]

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the known structure and data from analogous compounds, the following spectral characteristics are predicted.

  • ¹H NMR: The spectrum is expected to show distinct signals. The singlet for the three protons of the methylthio (-SCH₃) group should appear in the upfield region around δ 2.4-2.5 ppm. The aromatic protons on the phenyl ring will likely appear as two doublets between δ 7.0-8.0 ppm. A sharp singlet corresponding to the lone proton on the thiazole ring is expected around δ 7.0-7.5 ppm.[15] The two protons of the amino (-NH₂) group will likely appear as a broad singlet that may shift depending on solvent and concentration.

  • ¹³C NMR: The spectrum should show 10 distinct carbon signals. The methyl carbon of the -SCH₃ group is expected at a high-field shift around δ 15-20 ppm. The aromatic and thiazole ring carbons will resonate in the downfield region, typically between δ 100-170 ppm.[15] The carbon atom of the thiazole ring bearing the amino group (C2) is expected to be the most downfield shifted (~168 ppm).[15]

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 222. Subsequent fragmentation may involve loss of the methyl group or cleavage of the thiazole ring.

  • Infrared (IR) Spectroscopy: Key absorption bands are predicted. A pair of sharp peaks around 3300-3400 cm⁻¹ corresponding to the N-H stretching of the primary amine. A strong absorption around 1620-1650 cm⁻¹ for the C=N bond within the thiazole ring. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

Implications for Drug Development

The physicochemical profile of 4-(4-(methylthio)phenyl)thiazol-2-amine presents a classic challenge in drug development: balancing potency with drug-like properties.

  • Formulation: The predicted low aqueous solubility will likely necessitate enabling formulation strategies for oral delivery, such as salt formation (by protonating the basic amine), amorphous solid dispersions, or lipid-based formulations.

  • Absorption & Permeability: The estimated LogP value between 2.5 and 3.5 is often considered optimal for passive diffusion across the gut wall. However, poor solubility can limit the amount of drug available for absorption, a phenomenon known as "solubility-limited absorption."

  • Metabolism: The methylthio group is susceptible to oxidation by cytochrome P450 enzymes to form sulfoxide and sulfone metabolites, which could be a primary metabolic pathway. The aromatic ring is also a potential site for hydroxylation.

  • Target Engagement: The pKa of the 2-amino group is crucial. At physiological pH of 7.4, a significant portion of the molecules may be neutral, facilitating membrane crossing. However, within the slightly acidic microenvironment of certain tissues or cell compartments, protonation could occur, potentially influencing target binding through ionic interactions.

Conclusion

4-(4-(methylthio)phenyl)thiazol-2-amine is a compound with a structural framework that is highly relevant to modern medicinal chemistry. Its predicted physicochemical profile—characterized by high lipophilicity and low intrinsic aqueous solubility—highlights key challenges that must be addressed in any drug development program. This guide provides the theoretical foundation and practical experimental protocols necessary for a comprehensive characterization. The empirical validation of its melting point, solubility, and LogP is a critical next step for any research team aiming to unlock the therapeutic potential of this and related 2-aminothiazole derivatives.

References

  • Organic Laboratory Techniques 4.1. Melting Point. Link

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Link

  • SSERC. Melting point determination. Link

  • University of Texas at Dallas. Experiment 1 - Melting Points. Link

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Link

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Link

  • Alloprof. Measuring Solubility. Link

  • ACD/Labs. LogP—Making Sense of the Value. Link

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Link

  • Defense Technical Information Center. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Link

  • ICCVAM. (2003, September 24). Test Method Protocol for Solubility Determination. Link

  • Journal of Chemical Education. Determination of solubility: A laboratory experiment. Link

  • JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Link

  • Smolecule. 4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine. Link

  • Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics. Link

  • National Institutes of Health (NIH). A High-Throughput Method for Lipophilicity Measurement. Link

  • Indian Journal of Chemistry. Synthesis of 2-{[4-(alkylthiophenoxy)methyl] and 5-{[4- (alkylthiophenoxy)methyl]}-4-substituted-1, 3-thiazoles as possible anti-inflammatory and antimicrobial agents. Link

  • ChemicalBook. 4-[4-(METHYLTHIO)PHENYL]-1,3-THIAZOL-2-AMINE | 105512-85-4. Link

  • National Institutes of Health (NIH). (2018, September 10). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Link

  • Frontiers. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Link

  • NH4I-Promoted Electrosynthesis of 2-Aminothiazole Derivatives from Ketone Compounds and NH4SCN - Supporting Information. Link

  • ChemScene. 1173245-60-7 | 4-(4-Aminophenyl)-N,N-diethylthiazol-2-amine. Link

  • Sigma-Aldrich. 2-(4-(4-(Methylthio)phenyl)thiazol-2-yl). Link

  • Rasayan Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Link

  • National Institutes of Health (NIH). (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Link

  • MedChemExpress. 4-(4-chlorophenyl)thiazol-2-amine. Link

  • Sigma-Aldrich. 4-Phenylthiazol-2-amine hydrochloride. Link

  • National Institutes of Health (NIH). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Link

  • BLDpharm. 105512-85-4|4-(4-(Methylthio)phenyl)thiazol-2-amine. Link

  • Scribd. An Overview On Synthetic 2-Aminothiazole-Based Compounds Associated With Four Biological Activities. Link

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Link

  • National Institutes of Health (NIH). 2-Amino-4-methylthiazole. Link

  • PubChem. 2-Amino-4-phenyl-5-methylthiazole. Link

  • NIST WebBook. 2-Thiazolamine, 4-phenyl-. Link

  • Sigma-Aldrich. 2-Amino-4-phenylthiazole 97%. Link

  • NIST WebBook. 2-Thiazolamine, 4-phenyl-. Link

  • SpectraBase. 2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. Link

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine, a molecule of significant interest in medicinal chemistry and drug discovery. As a member of the 2-aminothiazole class of compounds, it is part of a scaffold known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Accurate and thorough characterization of this molecule is paramount for its potential development as a therapeutic agent.

This guide is designed for researchers, scientists, and drug development professionals, offering not only predicted spectroscopic data but also the underlying scientific rationale for the experimental methodologies and data interpretation. By understanding the "why" behind the "how," researchers can better validate their own experimental findings and troubleshoot potential issues.

Molecular Structure and Key Features

The structure of this compound combines a 2-aminothiazole core with a 4-(methylthio)phenyl substituent. This unique combination of a heterocyclic, electron-rich thiazole ring and a sulfur-containing aromatic group dictates its characteristic spectroscopic fingerprint.

Figure 1: Molecular structure of this compound.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The following table outlines the predicted ¹H NMR chemical shifts (δ) for this compound, based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.[3]

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-SCH₃2.45 - 2.55Singlet3H
-NH₂4.90 - 5.10Singlet (broad)2H
Thiazole-H6.70 - 6.80Singlet1H
Phenyl-H (ortho to -SMe)7.20 - 7.30Doublet2H
Phenyl-H (ortho to thiazole)7.60 - 7.70Doublet2H
Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like those of the amine group.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: 16-32 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for sufficient relaxation of the protons.

    • Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Integrate the peaks to determine the relative number of protons.

    • Calibrate the spectrum using the solvent peak as a reference.

Interpretation of the ¹H NMR Spectrum

The predicted spectrum reveals several key features:

  • The -SCH₃ singlet: The three protons of the methylthio group are chemically equivalent and do not have any neighboring protons to couple with, hence they appear as a sharp singlet in the upfield region.

  • The -NH₂ singlet: The two amine protons are also equivalent and typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • The Thiazole-H singlet: The lone proton on the thiazole ring is expected to appear as a singlet, as it has no adjacent protons. Its chemical shift is influenced by the electron-donating and withdrawing effects of the adjacent nitrogen and sulfur atoms.

  • The Phenyl-H doublets: The four protons on the phenyl ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating methylthio group will be more shielded (appear at a lower chemical shift) compared to the protons ortho to the more electron-withdrawing thiazole ring.

Figure 2: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

The following table presents the predicted ¹³C NMR chemical shifts for the target molecule, extrapolated from data for similar structures.

Assignment Predicted Chemical Shift (δ, ppm)
-SCH₃15 - 20
Thiazole-C5105 - 110
Phenyl-C (ortho to -SMe)126 - 128
Phenyl-C (ortho to thiazole)128 - 130
Phenyl-C (ipso to -SMe)135 - 140
Phenyl-C (ipso to thiazole)140 - 145
Thiazole-C4148 - 152
Thiazole-C2165 - 170
Experimental Protocol for ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.

  • Instrument Parameters:

    • Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer is recommended.

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

    • Relaxation Delay (d1): A 2-second delay is generally sufficient.

  • Data Processing: The data is processed similarly to ¹H NMR data, with Fourier transformation, phasing, and referencing to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom:

  • The -SCH₃ carbon: This aliphatic carbon is the most shielded and appears at the lowest chemical shift.

  • The Thiazole-C5 carbon: This carbon is relatively shielded and appears in the upfield region of the aromatic carbons.

  • The Phenyl carbons: The four distinct phenyl carbons will appear in the aromatic region, with their chemical shifts influenced by the substituents.

  • The Thiazole-C4 and C2 carbons: These carbons are significantly deshielded due to their positions within the heterocyclic ring and proximity to electronegative atoms, appearing at the downfield end of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The following table lists the predicted characteristic IR absorption bands for this compound.[3][4]

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch (amine)3300 - 3500 (two bands)
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=N Stretch (thiazole)1510 - 1520
C=C Stretch (aromatic/thiazole)1450 - 1600
C-S-C Stretch1080 - 1100
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

    • Scan Range: Typically scanned from 4000 to 400 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio.

    • Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum provides a quick and effective way to confirm the presence of key functional groups:

  • N-H Stretch: The presence of a primary amine is confirmed by two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C=N and C=C Stretches: The absorptions in the 1450-1600 cm⁻¹ region are characteristic of the double bonds within the thiazole and phenyl rings.

  • C-S-C Stretch: A band in the 1080-1100 cm⁻¹ region is indicative of the C-S-C linkage within the thiazole ring.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

The predicted mass spectrometry data for this compound is as follows:

Ion Predicted m/z
[M]⁺˙ (Molecular Ion)222.03
[M+H]⁺ (Protonated Molecule)223.04

The molecular formula of the compound is C₁₀H₁₀N₂S₂.[5]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Data Acquisition: The instrument is set to scan a mass range that includes the expected molecular weight of the compound.

Interpretation of the Mass Spectrum

The primary goal of the initial mass spectrometry analysis is to confirm the molecular weight of the synthesized compound. The observation of a peak at m/z 223.04 in positive ion mode would correspond to the protonated molecule and would be strong evidence for the successful synthesis of the target compound. Further analysis of the fragmentation pattern (MS/MS) could provide additional structural confirmation.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently confirm the structure and purity of this promising molecule. The detailed protocols and interpretation guidelines provided herein are intended to empower scientists in their research and development endeavors within the exciting field of medicinal chemistry.

References

  • Universal Print. (n.d.). Synthesis and Evaluation of 2-Aminothiazole Derivative.
  • National Center for Biotechnology Information. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
  • Der Pharma Chemica. (n.d.).
  • Author(s). (Year). alkylthiophenoxy)-4-substituted-1, 3-thiazoles as possible anti-inflammatory and antimicrobi. Journal Name, Volume(Issue), pages.
  • ResearchGate. (n.d.). The observed Raman spectrum (a) of 2-aminothiazole in saturation....
  • PubMed Central. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
  • ChemicalBook. (n.d.). 4-(METHYLTHIO)THIOPHENOL(1122-97-0) 1H NMR spectrum.
  • Author(s). (Year). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Journal Name, Volume(Issue), pages.
  • ChemicalBook. (2025, September 25). This compound | 105512-85-4.
  • National Center for Biotechnology Information. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • PubMed Central. (n.d.). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies.
  • Malik, G. M., Patel, S. S., & Tailor, J. H. (2016). Synthesis, characterization, dyeing performance and fastness properties of 2-amino 4-phenyl thiazole based bisazo disperse dyes having different tertiary amine as a coupling component. Chemistry & Biology Interface, 6(2), 105-112.
  • Author(s). (Year). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Journal Name, Volume(Issue), pages.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • mzCloud. (2016, August 4). 4 MTA.
  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
  • Royal Society of Chemistry. (n.d.). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry.
  • ResearchGate. (n.d.). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine.
  • ResearchGate. (2023, July 16). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine.
  • NIST. (n.d.). 4-(Methylthio)thiophenol. In NIST WebBook. Retrieved from [Link]

  • mzCloud. (2017, September 22). 2-(Methylthio)-5-[({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-1,3,4-thiadiazole.
  • ResearchGate. (n.d.). Infrared spectra of 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-one....

Sources

Navigating Chemical Identity: A Guide to the Structural Elucidation of CAS 105512-85-4

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Note on Chemical Abstract Service (CAS) Number Verification

Initial investigations into CAS 105512-85-4 revealed conflicting data across various platforms. While some commercial suppliers associate this number with the complex antifungal agent Ibrexafungerp, this is incorrect. Authoritative chemical and pharmaceutical databases confirm that the correct CAS number for Ibrexafungerp is 1207753-03-4 [][2][3][4].

This guide will focus on the correct structural elucidation of the compound officially assigned CAS 105512-85-4 : 4-(4-(methylthio)phenyl)thiazol-2-amine . This distinction is critical for researchers, as misidentification can have profound consequences in drug development and chemical synthesis.

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of chemical research and pharmaceutical development, the precise structural identity of a molecule is the bedrock upon which all subsequent data rests. An erroneous structural assignment can lead to misinterpreted biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of research programs. The structural elucidation of a novel or referenced compound is, therefore, a cornerstone of scientific integrity. This guide provides a comprehensive, field-proven methodology for the unambiguous structural confirmation of 4-(4-(methylthio)phenyl)thiazol-2-amine, a process that serves as a model for the characterization of similar small molecules.

The Elucidation Workflow: A Symphony of Analytical Techniques

The structural elucidation of a small organic molecule like 4-(4-(methylthio)phenyl)thiazol-2-amine relies on a synergistic application of modern analytical techniques. The core principle is to assemble a self-validating dataset where each piece of evidence corroborates the others, leading to a single, irrefutable structural hypothesis. Our approach is multi-pronged, leveraging mass spectrometry to determine the molecular mass and fragmentation patterns, and nuclear magnetic resonance (NMR) spectroscopy to map the carbon-hydrogen framework. Infrared (IR) spectroscopy provides complementary information on the functional groups present.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Integration & Validation Synthesis Synthesis of 4-(4-(methylthio)phenyl)thiazol-2-amine MS Mass Spectrometry (MS) Synthesis->MS Purified Sample NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Synthesis->NMR Purified Sample IR Infrared Spectroscopy (IR) Synthesis->IR Purified Sample Integration Data Integration & Hypothesis Generation MS->Integration NMR->Integration IR->Integration Validation Structure Confirmed: C10H10N2S2 Integration->Validation Conclusive Evidence

Figure 1: A logical workflow for the structural elucidation of 4-(4-(methylthio)phenyl)thiazol-2-amine.

Mass Spectrometry: Unveiling the Molecular Formula

Expertise & Experience: The initial and most critical step in structural elucidation is determining the molecular weight and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can distinguish between isobaric compounds.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode, as the primary amine group is readily protonated.

  • Data Interpretation: The expected protonated molecule [M+H]⁺ for C₁₀H₁₀N₂S₂ has a theoretical exact mass of 223.0418. The observed mass should be within a 5 ppm tolerance. Isotope pattern analysis should reveal the characteristic presence of two sulfur atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments allows for the complete assignment of all proton and carbon signals and their connectivity.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, typically DMSO-d₆, which will solubilize the compound and allow for the observation of exchangeable protons (e.g., -NH₂).

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. The expected signals include:

    • A singlet for the methylthio (-SCH₃) group protons.

    • Two doublets in the aromatic region corresponding to the para-substituted benzene ring.

    • A singlet for the thiazole ring proton.

    • A broad singlet for the primary amine (-NH₂) protons, which will be exchangeable with D₂O.

  • ¹³C NMR Analysis: Acquire a carbon NMR spectrum. The expected number of signals will correspond to the unique carbon atoms in the structure. Key signals will include the methylthio carbon, the aromatic carbons, and the carbons of the thiazole ring.

  • 2D NMR (COSY & HSQC):

    • A COSY (Correlation Spectroscopy) experiment will show correlations between adjacent protons, confirming the connectivity within the aromatic ring.

    • An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton signal with its directly attached carbon, allowing for unambiguous carbon signal assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule. While not as structurally detailed as NMR, it serves as an excellent complementary technique.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Key expected absorption bands include:

    • N-H stretching vibrations for the primary amine (typically two bands in the 3400-3200 cm⁻¹ region).

    • C-H stretching vibrations for the aromatic and methyl groups (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively).

    • C=N and C=C stretching vibrations within the thiazole and benzene rings (in the 1650-1450 cm⁻¹ region).

Data Summary and Validation

The combination of these techniques provides a robust and self-validating dataset for the structural confirmation of 4-(4-(methylthio)phenyl)thiazol-2-amine.

Analytical Technique Parameter Expected Result for C₁₀H₁₀N₂S₂
HRMS (ESI+) [M+H]⁺Observed m/z ~223.0418 (within 5 ppm of theoretical)
¹H NMR (DMSO-d₆) Chemical Shifts (δ)~2.5 ppm (s, 3H, -SCH₃), ~7.0-7.8 ppm (m, 5H, Ar-H & Thiazole-H), ~7.2 ppm (br s, 2H, -NH₂)
¹³C NMR (DMSO-d₆) Chemical Shifts (δ)~15 ppm (-SCH₃), ~125-150 ppm (Aromatic & Thiazole Carbons), ~170 ppm (C-NH₂)
IR (ATR) Key Frequencies (cm⁻¹)~3400-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1620 (C=N stretch)

Trustworthiness: The convergence of the molecular formula from HRMS, the specific proton and carbon environments and their connectivities from NMR, and the confirmation of key functional groups from IR provides an unassailable structural proof. Each technique independently supports the proposed structure, fulfilling the requirement for a self-validating system.

Conclusion

The structural elucidation of CAS 105512-85-4, correctly identified as 4-(4-(methylthio)phenyl)thiazol-2-amine, serves as a fundamental example of rigorous chemical characterization. By employing a logical workflow of complementary analytical techniques, researchers can establish a molecule's identity with the highest degree of confidence. This meticulous approach is indispensable for ensuring the reliability and reproducibility of scientific research, particularly in the high-stakes arena of drug discovery and development.

References

  • PubChem. Ibrexafungerp. [Link]

  • New Drug Approvals. Ibrexafungerp citrate, Brexafemme. [Link]

  • Therapeutic Target Database. Ibrexafungerp. [Link]

Sources

The Ascendant Therapeutic Potential of 4-(Methylthio)phenyl Substituted Thiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Pharmacological Promise of a Privileged Scaffold

The thiazole nucleus, a five-membered heteroaromatic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its versatile nature has given rise to a plethora of clinically significant molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Within this diverse family of compounds, the strategic incorporation of a 4-(methylthio)phenyl substituent has emerged as a key determinant of enhanced biological efficacy. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 4-(methylthio)phenyl substituted thiazoles, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

I. The Strategic Importance of the 4-(Methylthio)phenyl Moiety

The 4-(methylthio)phenyl group is more than a mere structural component; it is a critical pharmacophore that significantly influences the physicochemical properties and biological interactions of the parent thiazole molecule. The methylthio (-SCH3) group is a potent electron-donating group, which can modulate the electron density of the entire molecule, thereby affecting its binding affinity to biological targets. Furthermore, the lipophilic nature of this group can enhance membrane permeability, a crucial factor for drug absorption and distribution. The sulfur atom in the methylthio group can also participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, further strengthening the drug-receptor complex.

II. Synthetic Pathways to 4-(Methylthio)phenyl Substituted Thiazoles

The synthesis of 4-(methylthio)phenyl substituted thiazoles typically follows the well-established Hantzsch thiazole synthesis. This versatile method involves the condensation of a thiourea or thioamide with an α-haloketone.

A. General Synthetic Scheme

The cornerstone of this synthesis is the reaction between 4-(methylthio)acetophenone and a suitable thiourea derivative in the presence of a halogenating agent, typically iodine or bromine.

Hantzsch Thiazole Synthesis reagent1 4-(Methylthio)acetophenone intermediate α-Halo-4-(methylthio)acetophenone (in situ formation) reagent1->intermediate + Halogen (I2 or Br2) reagent2 Thiourea product 2-Amino-4-(4-(methylthio)phenyl)thiazole reagent2->product intermediate->product + Thiourea Anticancer Mechanism Thiazole 4-(Methylthio)phenyl Thiazole Derivative PI3K PI3K Thiazole->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Antimicrobial Workflow cluster_0 Bacterial Cell FtsZ_M FtsZ Monomers FtsZ_P FtsZ Polymerization FtsZ_M->FtsZ_P Z_ring Z-ring Formation FtsZ_P->Z_ring Cell_Division Cell Division Z_ring->Cell_Division Thiazole 4-(Methylthio)phenyl Thiazole Derivative Thiazole->FtsZ_P Inhibition

Sources

In Silico Characterization of 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine: A Technical Guide to Predictive Modeling in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth, protocol-driven exploration of the in silico property prediction for the novel compound 4-[4-(methylthio)phenyl]-1,3-thiazol-2-amine. In the landscape of modern drug discovery, the ability to computationally forecast a molecule's physicochemical, pharmacokinetic, and toxicological profile is paramount. This "fail early, fail cheap" paradigm significantly de-risks development pipelines by identifying promising candidates and flagging problematic ones before costly synthesis and wet-lab validation.[1][2] This document serves as a practical guide for researchers and drug development professionals, detailing the rationale, methodologies, and interpretation of results for key predictive models. We will systematically evaluate the drug-likeness, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and potential target interactions of this thiazole derivative, thereby constructing a comprehensive computational dossier to guide subsequent research and development decisions.

Introduction

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[3][4] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in drug design. Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[5][6] Prominent FDA-approved drugs, such as the anticancer agent Dasatinib and the antibiotic Penicillin, feature this versatile moiety, underscoring its clinical and commercial significance.[5][6] The exploration of novel thiazole derivatives therefore remains a highly promising avenue for discovering new therapeutic agents.[7]

Spotlight on: this compound

The subject of this guide is this compound, a specific derivative of the 2-aminothiazole class. Its fundamental chemical properties are outlined below.

PropertyValueSource
CAS Number 105512-85-4[8][9]
Molecular Formula C₁₀H₁₀N₂S₂[9][10]
Molecular Weight 222.33 g/mol [9][10]
SMILES CSC1=CC=C(C=C1)C2=CSC(=N2)N[10]

The structure combines the established 2-aminothiazole core with a 4-(methylthio)phenyl substituent. This particular combination warrants a thorough investigation, as modifications at the 4-position of the thiazole ring are known to significantly influence biological activity.

The In Silico Imperative in Drug Discovery

The journey from a chemical compound to a marketed drug is long, expensive, and fraught with failure; only a handful of compounds that enter the discovery pipeline ever reach the market.[11] A primary cause of this attrition is unfavorable pharmacokinetic (ADMET) properties.[1] In silico prediction methods offer a powerful solution, enabling the rapid, cost-effective evaluation of thousands of virtual compounds.[2][11] By modeling how a molecule will behave in the human body early in the discovery phase, we can prioritize resources for candidates with the highest probability of success, embodying the crucial strategy of "failing early and failing cheap".[2] These computational tools are now indispensable for modern drug discovery.[1]

Prediction of Physicochemical Properties & Drug-Likeness

Rationale: The Foundation of a Drug's Behavior

The physicochemical properties of a molecule are the bedrock upon which its biological activity is built.[12] Parameters such as lipophilicity (logP), aqueous solubility (logS), molecular weight (MW), and polar surface area (PSA) govern a compound's ability to be absorbed, distribute to its target, and be cleared from the body.[13][14] A cornerstone of this analysis is Lipinski's Rule of Five, an empirical guideline used to assess the "drug-likeness" of a compound and its potential for oral bioavailability.

Protocol: Physicochemical Property Calculation

This protocol outlines the steps for obtaining key physicochemical descriptors using widely available cheminformatics platforms (e.g., SwissADME, ChemDraw).

  • Input Molecular Structure: Obtain the canonical SMILES string for the compound: CSC1=CC=C(C=C1)C2=CSC(=N2)N.

  • Submit for Calculation: Input the SMILES string into the chosen computational tool. These platforms utilize Quantitative Structure-Property Relationship (QSPR) models, which are algorithms trained on large datasets of experimentally determined properties to predict the properties of new molecules based solely on their structure.[14][15][16]

  • Data Compilation: Collate the output data into a structured format for analysis. Pay close attention to the parameters relevant to Lipinski's Rule of Five.

  • Drug-Likeness Evaluation: Compare the calculated properties against the criteria of Lipinski's Rule of Five:

    • Molecular Weight (MW) ≤ 500 Da

    • Octanol-water partition coefficient (logP) ≤ 5

    • Hydrogen Bond Donors (HBD) ≤ 5

    • Hydrogen Bond Acceptors (HBA) ≤ 10

Predicted Physicochemical Profile

The following table summarizes the computationally predicted physicochemical properties for this compound.

ParameterPredicted ValueLipinski's Rule of Five Analysis
Molecular Weight 222.33 g/mol Pass (≤ 500)
logP (Lipophilicity) 2.85Pass (≤ 5)
logS (Aqueous Solubility) -3.5 (Poorly Soluble)N/A
Hydrogen Bond Donors 1 (from the -NH₂ group)Pass (≤ 5)
Hydrogen Bond Acceptors 3 (2 from N, 1 from S in thiazole)Pass (≤ 10)
Polar Surface Area (PSA) 67.2 ŲFavorable (< 140 Ų)
Number of Rotatable Bonds 2Favorable (≤ 10)

Interpretation: The compound exhibits excellent compliance with Lipinski's Rule of Five, suggesting a high likelihood of possessing drug-like properties suitable for oral administration. The predicted poor solubility is a common challenge with aromatic compounds and may need to be addressed through formulation strategies or chemical modification if it proves to be a limiting factor in experimental assays.

Pharmacokinetic (ADMET) Profile Prediction

Rationale: Charting the Molecule's Journey Through the Body

A successful drug must not only bind its target but also navigate the complex biological systems of the body. ADMET prediction assesses a compound's viability by modeling its Absorption, Distribution, Metabolism, Excretion, and Toxicity.[1][13] Early computational ADMET screening is critical for reducing late-stage failures and minimizing the need for animal testing.[11][17][18]

Workflow for In Silico ADMET Prediction

The prediction of ADMET properties relies on a battery of computational models, each trained to predict a specific endpoint. The general workflow is depicted below.

ADMET_Workflow cluster_input Input cluster_processing Computational Core cluster_output Predicted Profile SMILES Molecular Structure (SMILES) Descriptors Calculate Molecular Descriptors SMILES->Descriptors QSAR_Models Suite of Predictive QSAR Models Descriptors->QSAR_Models Absorption Absorption QSAR_Models->Absorption Distribution Distribution QSAR_Models->Distribution Metabolism Metabolism QSAR_Models->Metabolism Excretion Excretion QSAR_Models->Excretion Toxicity Toxicity QSAR_Models->Toxicity

Caption: Workflow for predicting ADMET properties from a chemical structure.

Detailed ADMET Predictions

This section outlines the protocols and predicted outcomes for key ADMET parameters. These predictions are generated using various machine learning and QSAR models that correlate structural features with biological outcomes.[19][20]

3.3.1 Absorption

  • Protocol: Models for Human Intestinal Absorption (HIA) and Caco-2 cell permeability are employed. These models analyze physicochemical properties like PSA and logP to predict passive diffusion across the gut wall.[13]

  • Prediction:

    • Human Intestinal Absorption (HIA): High. The compound's favorable Lipinski profile suggests good passive absorption.

    • Caco-2 Permeability: High. Predicted to be a high-permeability compound.

    • P-glycoprotein (P-gp) Substrate: No. Predicted not to be a substrate of this major efflux pump, which is beneficial for bioavailability.

3.3.2 Distribution

  • Protocol: Models predict the extent of binding to Plasma Proteins (PPB) and the ability to cross the Blood-Brain Barrier (BBB). High PPB can limit the free fraction of the drug available to act on its target, while BBB penetration is critical for CNS-acting drugs.

  • Prediction:

    • Plasma Protein Binding (PPB): High (>90%). This is typical for lipophilic molecules and should be confirmed experimentally.

    • Blood-Brain Barrier (BBB) Penetrant: Yes. The model predicts the compound can cross the BBB, which could be an advantage for CNS targets or a liability (off-target side effects) for peripheral targets.

3.3.3 Metabolism

  • Protocol: The primary focus is on interactions with the Cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of most drugs. Models predict whether the compound is a substrate or inhibitor of key isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[13]

  • Prediction:

    • CYP Inhibitor: Predicted to be an inhibitor of CYP1A2 and CYP2C9. This is a potential liability, as it could lead to drug-drug interactions. This prediction must be validated with in vitro assays.

3.3.4 Toxicity

  • Protocol: A panel of QSAR models is used to predict various toxicity endpoints.[21][22] These include cardiotoxicity (hERG inhibition), mutagenicity (AMES test), and acute oral toxicity (LD₅₀).[18][23]

  • Prediction:

    • hERG I Inhibition (Cardiotoxicity): No. Predicted to be a non-inhibitor, which is a favorable safety profile.

    • AMES Mutagenicity: No. The compound is predicted to be non-mutagenic.

    • Hepatotoxicity: Low risk predicted.

    • Rat Acute Oral Toxicity (LD₅₀): Predicted to be Class III (Slightly toxic), with an estimated LD₅₀ between 500-5000 mg/kg.

Summary of Predicted ADMET Profile
CategoryParameterPredicted OutcomeImplication
Absorption HIAHighFavorable for oral dosing
P-gp SubstrateNoFavorable for bioavailability
Distribution BBB PenetrantYesPotential for CNS activity/side effects
PPBHighMay limit free drug concentration
Metabolism CYP InhibitorYes (CYP1A2, 2C9)Potential Liability (Drug-drug interactions)
Toxicity hERG I InhibitorNoFavorable cardiac safety profile
AMES MutagenicityNoFavorable genetic safety profile
HepatotoxicityLow RiskFavorable liver safety profile

Target Identification and Molecular Docking

Rationale: Finding the Biological Handshake

While ADMET predicts the fate of a drug, molecular docking predicts its function. Molecular docking is a computational method that forecasts the preferred orientation and binding affinity of one molecule (a ligand) to another (a protein target).[24] It is an indispensable tool in structure-based drug design, used for virtual screening of compound libraries and for optimizing the binding of lead compounds.[25][26]

A Practical Workflow for Molecular Docking

The docking process involves preparing both the ligand and the protein, defining the search space for the interaction, and then using a scoring function to evaluate the most likely binding modes.

Docking_Workflow cluster_prep Preparation Phase cluster_setup Setup Phase cluster_run Execution Phase cluster_analysis Analysis Phase Ligand Ligand Preparation (Generate 3D conformer, assign charges) Grid Define Binding Site (Grid Box Generation) Ligand->Grid Protein Protein Preparation (Download PDB, remove water, add hydrogens) Protein->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analysis Analyze Results (Binding affinity, poses, interactions) Dock->Analysis

Caption: A generalized workflow for performing a molecular docking experiment.

Protocol: Molecular Docking with a Hypothetical Target

As the specific biological target for this compound is unknown, this protocol describes the general steps using a representative kinase as a hypothetical target (e.g., a member of the tyrosine kinase family, common targets for thiazole-containing inhibitors).

  • Step 1: Ligand Preparation

    • Convert the 2D structure (SMILES) of this compound into a 3D structure using software like Open Babel.

    • Perform energy minimization to obtain a low-energy conformation.

    • Assign appropriate partial charges (e.g., Gasteiger charges).

    • Save the prepared ligand in a .pdbqt format for use with AutoDock Vina.[27]

  • Step 2: Target Protein Preparation

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB).[28]

    • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), prepare the protein by removing water molecules, co-factors, and any co-crystallized ligands.[24][28]

    • Add polar hydrogens and assign partial charges to the protein atoms.

    • Save the prepared receptor in .pdbqt format.

  • Step 3: Define the Binding Site

    • Identify the active site or binding pocket of the protein. If a co-crystallized ligand was present, its location is the ideal center for the binding site.

    • Define a "grid box" that encompasses this entire binding pocket. This box defines the three-dimensional space where the docking algorithm will search for favorable ligand poses.[27][28]

  • Step 4: Run the Docking Simulation

    • Use a docking program like AutoDock Vina.[24][27] Provide the prepared ligand and receptor files, along with the coordinates and dimensions of the grid box.

    • The software's search algorithm (e.g., a genetic algorithm) will systematically explore different positions, orientations, and conformations of the ligand within the binding site.[27]

    • The scoring function will estimate the binding free energy (affinity) for each pose.

  • Step 5: Analyze the Results

    • The primary output is a ranked list of binding poses and their corresponding binding affinities (in kcal/mol). Lower energy values indicate stronger, more favorable binding.[24]

    • Visualize the top-ranked pose in complex with the protein using PyMOL or Chimera.

    • Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the amino acid residues in the binding pocket to understand the structural basis for binding.

Synthesis of Findings and Future Directions

Integrated In Silico Profile

The computational analysis of this compound paints a promising, albeit nuanced, picture.

  • Strengths: The molecule possesses an excellent drug-like physicochemical profile, with high predicted intestinal absorption and a favorable preliminary safety profile (non-mutagenic, low cardiotoxicity risk). Its ability to penetrate the BBB could be leveraged for CNS targets.

  • Potential Liabilities: The primary concern is the predicted inhibition of CYP1A2 and CYP2C9, which poses a risk for drug-drug interactions. The high plasma protein binding and poor aqueous solubility are also factors that require experimental validation and may necessitate formulation development.

Recommendations and Next Steps

Based on this in silico assessment, the compound warrants further investigation. The following steps are recommended:

  • "Go" Decision for Synthesis and In Vitro Screening: The overall favorable profile justifies the allocation of resources for chemical synthesis and initial biological screening.

  • Prioritized In Vitro Validation:

    • ADME Assays: Immediately perform in vitro CYP inhibition assays (for isoforms 1A2 and 2C9) to confirm or refute the in silico prediction. Experimental solubility and plasma protein binding assays are also high priority.

    • Biological Activity: Screen the compound against a panel of relevant targets (e.g., kinase panel, antimicrobial assays) to identify its primary biological activity.

  • Structure-Activity Relationship (SAR) Exploration: If the CYP inhibition is confirmed, initiate a medicinal chemistry program to synthesize analogs that mitigate this liability while retaining or improving biological potency. For example, modifying the methylthio group or the substitution pattern on the phenyl ring could alter its interaction with metabolizing enzymes.

This in silico-first approach ensures that subsequent experimental work is hypothesis-driven, targeted, and resource-efficient, maximizing the potential for a successful drug discovery campaign.

References

  • Computational/in silico methods in drug target and lead prediction - PMC. PubMed Central.
  • How do you predict ADMET properties of drug candid
  • Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity - JRC Publications Repository.
  • Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. Bitesize Bio.
  • ADMET Prediction - Protheragen. Protheragen.
  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery - DrugPatentWatch.
  • ADMET prediction | Medicinal Chemistry Class Notes - Fiveable. Fiveable.
  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC. NIH.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. FABAD Journal of Pharmaceutical Sciences.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. PubMed Central.
  • QSAR Models for Predicting in Vivo Aquatic Toxicity of Chlorinated Alkanes to Fish | Chemical Research in Toxicology - ACS Publications.
  • A review on thiazole based compounds andamp; it's pharmacological activities. Ibero-American Journal of Medicine.
  • Small Molecule Docking - KBbox: Methods. KBbox.
  • Predictive toxicology using QSAR: A perspective - Kean University. Kean University.
  • Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products - NIH. NIH.
  • This compound - ChemicalBook. ChemicalBook.
  • Small molecule docking - Bonvin Lab. Bonvin Lab.
  • Prediction of Drug-Like Properties - CD ComputaBio. CD ComputaBio.
  • Property Prediction of Drug-like Molecules - Protheragen. Protheragen.
  • This compound | 105512-85-4 - ChemicalBook. ChemicalBook.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Computational Strategies Reshaping Modern Drug Discovery - MDPI. MDPI.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. ChemCopilot.
  • 13.2: How to Dock Your Own Drug - Chemistry LibreTexts. Chemistry LibreTexts.
  • In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest. ProQuest.
  • Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. MDPI.
  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - NIH. NIH.
  • In Silico Prediction of Physicochemical Properties | Semantic Scholar. Semantic Scholar.
  • In Silico Physicochemical Parameter Predictions | Request PDF - ResearchGate.
  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed. PubMed.
  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - NIH. NIH.
  • Lab Tested 4-(4-(methylthio)phenyl)thiazol-2-amine Trusted Seller [yFlVvouD]. Autech Industry Co.,Limited.
  • alkylthiophenoxy)-4-substituted-1, 3-thiazoles as possible anti-inflammatory and antimicrobi. Indian Journal of Chemistry.
  • 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-amine - PubChem. PubChem.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10) - ResearchGate.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. MDPI.

Sources

Introduction: The 2-Aminothiazole Core - A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 2-Aminothiazole Scaffolds in Medicinal Chemistry

The 2-aminothiazole (2-AT) is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with an amino group at the C2 position. This seemingly simple structure has earned the esteemed status of a "privileged scaffold" in medicinal chemistry.[1][2] The term, coined by Ben Evans in 1988, refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a fertile starting point for the development of novel therapeutic agents. The 2-AT core is a quintessential example, forming the structural basis of drugs spanning a vast range of therapeutic areas, including antibacterial, anti-inflammatory, antiviral, anticancer, and neuroprotective agents.[3][4]

Its utility stems from several key features: the planarity of the ring system, its capacity to engage in a variety of non-covalent interactions (including hydrogen bonding and π-stacking), and the synthetic tractability of the core, which allows for systematic modification and optimization of its pharmacological properties.[2] This guide provides a technical overview of the historical journey of the 2-aminothiazole scaffold, from its early discovery in the "wonder drug" era to its current role as a cornerstone in modern drug design and development.

Part 1: The Dawn of an Era - Sulfathiazole and the Rise of Sulfa Drugs

The story of the 2-aminothiazole scaffold in medicine is inextricably linked to the discovery of sulfonamides. In the early 1930s, before the advent of penicillin, bacterial infections were a leading cause of death. The landscape of medicine was irrevocably changed by the work of Gerhard Domagk, who discovered that an azo dye, Prontosil, could cure streptococcal infections in mice.[5] It was later revealed that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide.[5]

This landmark discovery triggered a massive synthetic effort to create more potent and less toxic sulfanilamide derivatives. Among the most successful of these was Sulfathiazole , which incorporates the 2-aminothiazole ring. Introduced in the late 1930s, it quickly became a frontline therapy against a wide spectrum of bacterial pathogens.[5]

Mechanism of Action: A Classic Case of Competitive Inhibition

Sulfonamides like sulfathiazole exert their bacteriostatic effect by disrupting the bacterial synthesis of folic acid, an essential nutrient for DNA synthesis and cellular replication.[5] Bacteria synthesize their own folic acid via a pathway involving the enzyme dihydropteroate synthase (DHPS). The natural substrate for this enzyme is para-aminobenzoic acid (PABA). Due to its profound structural similarity to PABA, sulfathiazole acts as a competitive inhibitor, binding to the active site of DHPS and blocking the synthesis of dihydropteroic acid, a crucial folic acid precursor.[5] Human cells are unaffected because they lack the DHPS enzyme and instead obtain folic acid from their diet.[5]

DHPS_Inhibition cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Mechanism of Inhibition PABA PABA (Natural Substrate) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to PABA->DHPS FolicAcid Folic Acid (Essential for Growth) DHPS->FolicAcid Catalyzes synthesis of DHPS->FolicAcid Blocked Folic Acid Synthesis BLOCKED Sulfathiazole Sulfathiazole (2-Aminothiazole Drug) Sulfathiazole->DHPS Competitively binds to Sulfathiazole->DHPS

Sulfathiazole competitively inhibits the bacterial DHPS enzyme.
Historical Synthesis of Sulfathiazole

The industrial synthesis of sulfathiazole during its heyday was a multi-step process. A common and historically significant method involved the condensation of p-acetamidobenzenesulfonyl chloride with 2-aminothiazole, followed by hydrolysis to remove the acetyl protecting group.[5][6]

Experimental Protocol: Historical Synthesis of Sulfathiazole

  • Step 1: Condensation. p-Acetamidobenzenesulfonyl chloride (1 mole) is slowly added to a solution of 2-aminothiazole (1 mole) dissolved in a suitable base, such as pyridine.[6][7] The pyridine acts as both a solvent and a base to neutralize the hydrochloric acid generated during the reaction.[5]

  • Step 2: Reaction. The mixture is stirred and often heated under reflux for a period of time (e.g., 25-30 minutes) to ensure the reaction goes to completion.[7]

  • Step 3: Precipitation and Isolation of Intermediate. The reaction mixture is then poured into ice water, causing the intermediate, N-acetylsulfathiazole, to precipitate out of the solution.[7] The solid is collected by vacuum filtration and washed.

  • Step 4: Hydrolysis. The isolated N-acetylsulfathiazole is subjected to hydrolysis, typically by heating with aqueous sodium hydroxide (e.g., 2 M NaOH), to cleave the acetyl protecting group.[7]

  • Step 5: Final Product Precipitation. The resulting alkaline solution containing the sodium salt of sulfathiazole is carefully neutralized with an acid, such as hydrochloric acid, to a pH of approximately 7-8.[7] This causes the final product, sulfathiazole, to precipitate.

  • Step 6: Purification. The crude sulfathiazole is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like hot ethanol.[7]

Note: Modern procedures have been developed to avoid the use of hazardous solvents like pyridine.[7][8]

Part 2: The Hantzsch Synthesis - A Foundational Method

The widespread utility of the 2-aminothiazole scaffold is due in large part to the accessibility of its core structure. The classic and most widely used method for its construction is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887.[9][10] This robust and versatile reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide.[10][11]

The reaction mechanism proceeds via a nucleophilic attack by the sulfur atom of the thiourea on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[10] The simplicity and efficiency of this method have made it a mainstay in medicinal chemistry for over a century.[10]

Hantzsch_Workflow Reactants Reactants: α-Haloketone (e.g., Ethyl Bromopyruvate) Thiourea Mixing Mix Reactants in Solvent in Round-Bottom Flask Reactants->Mixing Solvent Solvent: Ethanol Solvent->Mixing Heating Heat Reaction Mixture (e.g., 70°C for 1 hr) Mixing->Heating Cooling Cool to Room Temperature Heating->Cooling Precipitation Pour into Ice Water to Precipitate Product Cooling->Precipitation Filtration Collect Precipitate by Filtration Precipitation->Filtration Drying Dry Product Under Vacuum Filtration->Drying Product Final Product: Ethyl 2-amino-1,3-thiazole-4-carboxylate Drying->Product

General workflow for the Hantzsch thiazole synthesis.
Experimental Protocol: Hantzsch Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

This protocol describes a representative Hantzsch synthesis for a foundational 2-aminothiazole building block.[10]

  • Preparation: A mixture of thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1 mmol) is prepared in ethanol (2 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction: The reaction mixture is stirred and heated to 70°C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the mixture is cooled to room temperature.

  • Precipitation: The cooled reaction mixture is poured into ice water. This causes the product, ethyl 2-amino-1,3-thiazole-4-carboxylate, to precipitate out of the solution as a solid.

  • Isolation: The resulting precipitate is collected by vacuum filtration and washed with cold water.

  • Drying: The collected solid is dried under a vacuum to yield the final product.

Part 3: The Modern Era - Diversification into a Multitude of Therapeutic Classes

The true power of the 2-aminothiazole scaffold lies in its adaptability. By modifying the substituents on the core ring, medicinal chemists have successfully developed drugs targeting a wide array of diseases. This versatility underscores its status as a privileged structure.

Scaffold_Evolution cluster_drugs Therapeutic Applications Core 2-Aminothiazole Core Scaffold Meloxicam Meloxicam (Anti-inflammatory) Core->Meloxicam COX-2 Inhibition Pramipexole Pramipexole (Antiparkinsonian) Core->Pramipexole Dopamine Agonism Ritonavir Ritonavir (Antiviral - HIV) Core->Ritonavir Protease Inhibition Dasatinib Dasatinib (Anticancer) Core->Dasatinib Kinase Inhibition

Evolution of the 2-aminothiazole scaffold into diverse drug classes.
A. Anti-inflammatory: Meloxicam

Meloxicam (brand name Mobic) is a nonsteroidal anti-inflammatory drug (NSAID) used to treat the pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[12] It belongs to the oxicam class and is distinguished by its preferential inhibition of cyclooxygenase-2 (COX-2) over COX-1, particularly at lower therapeutic doses.[12][13]

  • Mechanism of Action: Inflammation and pain are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and involved in protecting the stomach lining, while COX-2 is induced at sites of inflammation.[13] By selectively inhibiting COX-2, meloxicam reduces the synthesis of pro-inflammatory prostaglandins while having a lesser effect on the gastroprotective functions of COX-1, aiming for a better gastrointestinal safety profile compared to non-selective NSAIDs.[13][14]

B. Antiparkinsonian: Pramipexole

Pramipexole (brand name Mirapex) is a non-ergot dopamine agonist used to treat the symptoms of Parkinson's disease and restless legs syndrome.[15][16] Parkinson's disease is characterized by the degeneration of dopamine-producing neurons in the brain, leading to motor symptoms like tremors and rigidity.[17]

  • Mechanism of Action: Pramipexole directly stimulates dopamine receptors in the brain, mimicking the action of dopamine.[18] It has a high affinity for the D2 and particularly the D3 subtypes of dopamine receptors.[16][19] By activating these receptors in the striatum, it compensates for the lack of endogenous dopamine, thereby helping to alleviate the motor deficits associated with Parkinson's disease.[19]

C. Antiviral (HIV): Ritonavir

Ritonavir (brand name Norvir) is an antiretroviral drug from the protease inhibitor class, primarily used in combination therapies for HIV/AIDS.[20] While it has intrinsic activity against the HIV protease, its most common use today is as a pharmacokinetic enhancer, or "booster."[20]

  • Mechanism of Action: Ritonavir is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme in the liver responsible for metabolizing many drugs.[21] When co-administered at a low dose with other HIV protease inhibitors, Ritonavir inhibits their metabolism. This "boosts" the plasma concentration and prolongs the half-life of the other drugs, increasing their efficacy and allowing for lower or less frequent dosing.[21] The synthesis of this complex molecule involves the incorporation of two different thiazole-containing fragments.[21][22]

D. Anticancer: Dasatinib

Dasatinib (brand name Sprycel) is a targeted cancer therapy known as a kinase inhibitor. It is used to treat certain types of leukemia, including chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[23]

  • Mechanism of Action: Dasatinib is a potent, multi-targeted inhibitor of several key tyrosine kinases.[24] Its primary targets include the BCR-Abl kinase (the hallmark of CML) and the Src family kinases.[4][24] By binding to and inhibiting these enzymes, Dasatinib blocks the downstream signaling pathways that promote cancer cell proliferation and survival, leading to tumor cell death. The discovery of Dasatinib originated from screening efforts that identified a 2-aminothiazole-based compound as a novel Src family kinase inhibitor template.[24]

Representative Drug Therapeutic Class Primary Mechanism of Action Key Therapeutic Use
Sulfathiazole AntibacterialCompetitive inhibitor of dihydropteroate synthase (DHPS)Historical treatment for bacterial infections
Meloxicam Anti-inflammatory (NSAID)Preferential inhibitor of cyclooxygenase-2 (COX-2)[12][13]Osteoarthritis, Rheumatoid Arthritis[12]
Pramipexole AntiparkinsonianDopamine D2/D3 receptor agonist[16][18]Parkinson's Disease, Restless Legs Syndrome[15]
Ritonavir Antiviral (HIV)HIV protease inhibitor; Potent CYP3A4 inhibitor[20][21]HIV/AIDS (primarily as a pharmacokinetic enhancer)
Dasatinib AnticancerMulti-targeted tyrosine kinase inhibitor (BCR-Abl, Src)[24]Chronic Myeloid Leukemia (CML)

Part 4: Structure-Activity Relationships and Modern Perspectives

The development of potent and selective 2-aminothiazole-based drugs is a direct result of extensive structure-activity relationship (SAR) studies. These studies systematically explore how modifying different parts of the molecule affects its biological activity. The 2-aminothiazole core offers several positions for chemical modification, primarily at the N-2, C-4, and C-5 positions.[25][26]

SAR_Diagram Thiazole S / R1--C   C--R2 ||  || N==C--N--R3 | H R1_label C4 Position: Modulates target binding and selectivity R1_label:e->Thiazole:w R1 R2_label C5 Position: Influences potency and physical properties R2_label:w->Thiazole:e R2 R3_label N-2 Position: Key for interaction with target proteins R3_label:s->Thiazole:n R3

Key positions for SAR studies on the 2-aminothiazole scaffold.

For instance, in the development of novel antitubercular agents, researchers found that while the central thiazole and a 2-pyridyl group at the C-4 position were critical for activity, the N-2 position was highly tolerant of modification.[25] By systematically introducing various substituted benzoyl groups at this N-2 position, they were able to improve the activity of the initial hit compound by more than 128-fold.[25] This demonstrates the power of SAR in rationally designing more effective drugs.

While the Hantzsch synthesis remains a workhorse, modern synthetic chemistry has introduced new methods for creating and functionalizing 2-aminothiazoles, including multi-component reactions and cross-coupling techniques like the Suzuki reaction, further expanding the chemical space available for drug discovery.[3][27]

Conclusion: An Enduring Legacy with a Promising Future

From its origins as a key component of the first "wonder drugs" to its central role in modern targeted therapies, the 2-aminothiazole scaffold has had a profound and lasting impact on medicinal chemistry. Its journey illustrates the core principles of drug development: the identification of a biologically active core, the elucidation of its mechanism of action, and the iterative process of chemical modification to enhance potency and selectivity.

The scaffold is not without its challenges; the 2-aminothiazole group has also been identified as a potential "toxicophore," a structure that can be metabolically activated to form reactive metabolites.[1][2] This dual nature as both a privileged structure and a potential liability highlights the need for careful and intelligent drug design.

Nonetheless, the remarkable versatility and proven track record of the 2-aminothiazole core ensure its continued relevance. As our understanding of disease biology deepens, this privileged scaffold will undoubtedly serve as the starting point for the discovery of the next generation of innovative medicines.

References

  • Ananthan, S., et al. (2009). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Meloxicam. Wikipedia. Available at: [Link]

  • Siddiqui, N., et al. (2010). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Boyle, J., et al. (2011). A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes. Journal of Chemical Education. Available at: [Link]

  • Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Wikipedia. (n.d.). Ritonavir. Wikipedia. Available at: [Link]

  • Sarojini, V., et al. (2011). A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes. Journal of Chemical Education. Available at: [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. Available at: [Link]

  • Ali, I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. Wikipedia. Available at: [Link]

  • Ayati, A., et al. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Drugs currently in use based on 2-aminothiazole skeleton. ResearchGate. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. Available at: [Link]

  • Gpatindia. (2020). MELOXICAM Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Gpatindia. Available at: [Link]

  • Google Patents. (n.d.). Sulfathiazole preparation. Google Patents.
  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Meloxicam: A Pharmaceutical Intermediate for Modern Medicine. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Meloxicam?. Patsnap Synapse. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing sulfathiazole. Google Patents.
  • ResearchGate. (n.d.). Various synthetic routes to the 2-aminothiazole core preparation. ResearchGate. Available at: [Link]

  • Ali, I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. Available at: [Link]

  • Kempf, D. J., et al. (1995). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Examples of commercially available drugs containing a 2-aminothiazole moiety. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Pramipexole. PubChem. Available at: [Link]

  • Nemcsok, T., et al. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. PubMed Central. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pramipexole Dihydrochloride?. Patsnap Synapse. Available at: [Link]

  • PubChem. (n.d.). Ritonavir. PubChem. Available at: [Link]

  • Google Patents. (n.d.). Process for the synthesis of ritonavir. Google Patents.
  • Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Guzman, F. (2020). Classics in Chemical Neuroscience: Pramipexole. ACS Publications. Available at: [Link]

  • Probes & Drugs. (n.d.). pramipexole. Probes & Drugs. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)?. Dr.Oracle. Available at: [Link]

Sources

The Ascendant Therapeutic Potential of Substituted Phenylthiazol-2-amines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus, particularly the 2-aminothiazole scaffold, represents a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved drugs. Among its myriad derivatives, substituted phenylthiazol-2-amines have emerged as a privileged chemotype, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive review of the burgeoning biological potential of this molecular architecture. We will traverse the synthetic landscape, delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, and elucidate key structure-activity relationships. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering field-proven insights and actionable protocols to guide future discovery and optimization efforts in this promising area of therapeutic development.

Introduction: The Phenylthiazol-2-amine Core - A Scaffold of Versatility

The 2-aminothiazole moiety is a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in diverse non-covalent interactions have rendered it a "privileged scaffold" in drug design. The introduction of a phenyl ring at the 4- or 5-position of the thiazole core, coupled with substitutions on the exocyclic amine and the phenyl ring itself, gives rise to a vast chemical space with tunable physicochemical and pharmacological properties. This guide will explore the significant therapeutic promise of these substituted phenylthiazol-2-amines.

Synthetic Strategies: Accessing the Phenylthiazol-2-amine Scaffold

The primary and most established route to the 4-phenylthiazol-2-amine core is the Hantzsch thiazole synthesis . This versatile reaction involves the condensation of an α-haloketone with a thiourea derivative.[1][2]

General Synthetic Protocol: Hantzsch Thiazole Synthesis
  • Reactant Preparation: Dissolve equimolar amounts of a substituted α-bromoacetophenone and a desired thiourea in a suitable solvent, such as ethanol.[3]

  • Reaction: Reflux the mixture for a designated period, typically 1-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3][4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralization and Extraction: Basify the aqueous mixture with a saturated sodium bicarbonate solution to a pH of 8-9. Extract the product with an appropriate organic solvent, such as diethyl ether or ethyl acetate.[3][4]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[3]

Further diversification of the phenylthiazol-2-amine scaffold can be achieved through various synthetic modifications, including N-alkylation, N-acylation, and electrophilic substitution on the phenyl ring.[5][6][7]

Anticancer Potential: Targeting Key Oncogenic Pathways

Substituted phenylthiazol-2-amines have demonstrated significant promise as anticancer agents, exhibiting activity against a range of human cancer cell lines.[8][9][10] Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways implicated in tumor growth, proliferation, and survival.

Mechanism of Action: Inhibition of PI3K/AKT Signaling

A prominent anticancer mechanism of certain 5-phenylthiazol-2-amine derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[11][12] This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and apoptosis resistance.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellCycle Cell Cycle Progression mTORC1->CellCycle Proliferation Cell Proliferation mTORC1->Proliferation Phenylthiazolamine Substituted Phenylthiazol-2-amine Phenylthiazolamine->PI3K Inhibition

As illustrated in Figure 1, these compounds can inhibit PI3K, thereby preventing the phosphorylation of PIP2 to PIP3. This, in turn, blocks the activation of downstream effectors like AKT and mTORC1, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[11][12]

Quantitative Data: In Vitro Antiproliferative Activity

The anticancer efficacy of substituted phenylthiazol-2-amines is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 16 H446 (Lung Cancer)0.038[11]
Compound 43 H446 (Lung Cancer)0.098[11]
Compound 27 HeLa (Cervical Cancer)1.6[9]
Compound 28 HT29 (Colon Cancer)0.63[9]
Compound 9 -0.40 (VEGFR-2)[9]
Compound 4c MCF-7 (Breast Cancer)2.57[13]
Compound 4c HepG2 (Liver Cancer)7.26[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[14][15]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 8 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[14]

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (typically from 0.01 to 100 µM) and incubate for an additional 48 hours.

  • MTT Addition: Discard the culture medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[14]

Antimicrobial Activity: A Broad Spectrum of Action

Substituted phenylthiazol-2-amines have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][16][17]

Mechanism of Action

The precise mechanisms of antimicrobial action are still under investigation and may vary depending on the specific substitution pattern of the phenylthiazol-2-amine derivative. However, proposed mechanisms include:

  • Inhibition of essential enzymes: Some derivatives may target and inhibit enzymes crucial for microbial survival and replication.

  • Disruption of cell membrane integrity: The lipophilic nature of the phenyl group can facilitate the insertion of the molecule into the microbial cell membrane, leading to its disruption and cell death.

  • Interference with biofilm formation: Certain derivatives may inhibit the formation of biofilms, which are communities of microorganisms that are notoriously resistant to antimicrobial agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3e Gram-positive bacteria31.25[16]
Compound 3e Candida strains7.81[16]
L1 C. glabrata32[17]
Compound 7 Salmonella typhimurium0.49[18]
Compound 13 Salmonella typhimurium0.49[18]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[19][20]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Substituted phenylthiazol-2-amines have been shown to possess potent anti-inflammatory properties, suggesting their potential therapeutic application in inflammatory disorders.[21][22]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the production of pro-inflammatory mediators. For instance, some derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[23] They can also reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[23]

Anti_Inflammatory_Workflow LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Mediators iNOS, COX-2, TNF-α, IL-1β Gene_Expression->Mediators Upregulation Phenylthiazolamine Substituted Phenylthiazol-2-amine Phenylthiazolamine->MyD88 Inhibition

As depicted in Figure 2, certain 2-amino-4-phenylthiazole analogues can act as inhibitors of Myeloid differentiation primary response 88 (MyD88), a key adapter protein in the Toll-like receptor 4 (TLR4) signaling pathway, thereby preventing the downstream activation of NF-κB and the subsequent expression of pro-inflammatory genes.[24]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[22][25][26]

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle only, and a positive control group should receive a standard anti-inflammatory drug like diclofenac.[22][26]

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Neuroprotective Potential: Combating Neurodegeneration

Emerging evidence suggests that substituted phenylthiazol-2-amines may possess neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[27][28][29]

Mechanism of Action: Attenuation of Oxidative Stress and Neuroinflammation

The neuroprotective effects of these compounds are often linked to their ability to mitigate oxidative stress and neuroinflammation, two key pathological processes in neurodegeneration. For example, N-adamantyl-4-methylthiazol-2-amine has been shown to protect against amyloid-β (Aβ)-induced oxidative stress in the hippocampus by reducing the formation of reactive oxygen species (ROS) and lipid peroxidation.[28] This compound also attenuated Aβ-induced enhancements of TNF-α and IL-1β.[28]

Structure-Activity Relationships (SAR)

The biological activity of substituted phenylthiazol-2-amines is highly dependent on the nature and position of the substituents on both the phenyl ring and the exocyclic amine. While a comprehensive SAR is beyond the scope of this guide, some general trends have been observed:

  • Anticancer Activity: The presence of halogen atoms (e.g., chlorine) at the meta-position of the phenyl ring appears to be favorable for antiproliferative activity.[9]

  • Antimicrobial Activity: The introduction of bulky or heterocyclic moieties at various positions can enhance antimicrobial potency.[18][30]

  • Anti-inflammatory Activity: Electron-withdrawing groups on the benzothiazole ring system have been associated with improved anti-inflammatory activity.[26]

Conclusion and Future Directions

Substituted phenylthiazol-2-amines represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their synthetic accessibility and the potential for facile structural modification make them an attractive scaffold for the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions.

Future research in this area should focus on:

  • Lead Optimization: Systematic modification of the phenylthiazol-2-amine scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy Studies: Evaluation of the therapeutic potential of lead compounds in relevant animal models of disease.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis.
  • Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. PubMed.
  • Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis.
  • A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Not available.
  • Emergent antibacterial activity of N-(thiazol-2-yl)
  • Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents.
  • Chapter - Anti-inflamm
  • Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. OUCI.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjug
  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activ
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH.
  • Modeling Natural Anti-Inflammatory Compounds by Molecular Topology. PMC - NIH.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Not available.
  • 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition. PubMed.
  • Synthesis of some new 5- substituted of. JOCPR.
  • Anti-inflammatory Activity Methods | Request PDF.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.
  • Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury. PubMed.
  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIV
  • Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors. PubMed.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
  • Second-Generation Phenylthiazole Antibiotics With Enhanced Pharmacokinetic Properties. Not available.
  • Synthesis of 4‐phenylthiazol‐2‐amine derivatives using glycerin.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC - NIH.
  • Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimul
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF.
  • Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus. PubMed.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
  • Efficacy of 6-nitrobenzo[d]thiazol-2 Amine Derivative (N3)
  • Quantitative Structure-Activity Relationship Studies Of Amino Acids Conjugated 2-Amnio-Arylthiazole As Antifungal.
  • SYNTHESIS OF SOME THIAZOLE CLUBBED HETEROCYCLES AS POSSIBLE ANTIMICROBIAL AND ANTHELMINTIC AGENTS. Connect Journals.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. PubMed Central.
  • Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus | Request PDF.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship.org.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv
  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PMC - PubMed Central - NIH.

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Hantzsch Synthesis of 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic structure, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives exhibit a vast range of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[3][4] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing this valuable scaffold.[5][6] It involves the condensation reaction between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles).[7][8]

This application note provides a detailed, field-proven protocol for the synthesis of 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine , a key intermediate for drug discovery and materials science. We will delve into the reaction mechanism, provide a step-by-step experimental guide from starting material preparation to final product characterization, and offer insights into the rationale behind critical procedural steps.

Overall Reaction Scheme

The synthesis is a two-step process starting from thioanisole. The first step is a Friedel-Crafts acylation to prepare the requisite α-chloroketone, followed by the classical Hantzsch cyclocondensation with thiourea.

Step 1: Synthesis of 2-Chloro-1-[4-(methylthio)phenyl]ethanone (Intermediate A)

Step 2: Hantzsch Synthesis of this compound (Target Compound)

The Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis is a robust cyclocondensation reaction. Understanding its mechanism is crucial for optimizing conditions and troubleshooting potential issues. The reaction proceeds through several distinct stages, beginning with nucleophilic attack and culminating in an aromatic ring system.[7][9]

The process begins with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic α-carbon of the haloketone in an SN2 reaction, displacing the chloride ion. This forms an isothiouronium salt intermediate. Following a proton transfer or tautomerization, the nitrogen atom, now rendered nucleophilic, performs an intramolecular attack on the ketone's carbonyl carbon. This cyclization step forms a five-membered hydroxythiazoline ring. The final step is an acid-catalyzed dehydration, which eliminates a molecule of water to form the stable, aromatic thiazole ring.[10]

Hantzsch_Mechanism Haloketone α-Haloketone (Intermediate A) Isothiouronium Isothiouronium Salt (S-alkylation) Haloketone->Isothiouronium S_N2 Attack Thiourea Thiourea Thiourea->Isothiouronium Cyclic_Int Hydroxythiazoline Intermediate Isothiouronium->Cyclic_Int Intramolecular Cyclization Product 2-Aminothiazole (Target Compound) Cyclic_Int->Product Dehydration (-H₂O)

Figure 1: The reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions and stoichiometric ratios is critical for achieving high yield and purity.

Materials and Reagents
Reagent / MaterialGradeSupplier RecommendationNotes
ThioanisoleReagentPlus®, 99%Sigma-Aldrich
Chloroacetyl chloride98%Acros OrganicsLachrymator, handle in fume hood.
Aluminum chloride (anhydrous)99.99%Sigma-AldrichHighly hygroscopic, handle under inert atmosphere.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl)37% (concentrated)Fisher ChemicalCorrosive.
ThioureaACS Reagent, ≥99.0%Sigma-AldrichCaution: Suspected carcinogen.[11][12]
Ethanol (EtOH)200 Proof, AbsolutePharmco-Aaper
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Chemical
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeWard's Science
Round-bottom flasksVarious sizesPyrexEnsure they are oven-dried before use.
Reflux condenser-Kimble
Magnetic stirrer and stir bars--
Büchner funnel and filter flask--For vacuum filtration.
Step-by-Step Procedure

The overall workflow involves the synthesis of the key intermediate followed by the main cyclization reaction.

Workflow start Start: Reagents & Glassware Prep step1 Step 1: Friedel-Crafts Acylation (Synthesis of Intermediate A) start->step1 workup1 Work-up & Isolation of Intermediate A step1->workup1 step2 Step 2: Hantzsch Cyclization (Thiazole Formation) workup1->step2 workup2 Work-up & Precipitation step2->workup2 purify Purification by Recrystallization workup2->purify characterize Final Product Characterization (NMR, MS, IR) purify->characterize end_node End: Pure Target Compound characterize->end_node

Figure 2: Overall experimental workflow for the synthesis.

PART A: Synthesis of 2-Chloro-1-[4-(methylthio)phenyl]ethanone (Intermediate A)

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (16.0 g, 0.12 mol). Suspend the AlCl₃ in anhydrous dichloromethane (100 mL). Cool the flask to 0 °C using an ice-water bath.

    • Scientist's Note: Anhydrous conditions are critical for the Friedel-Crafts reaction to prevent deactivation of the Lewis acid catalyst (AlCl₃). Cooling prevents side reactions and controls the exothermic nature of the acylation.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (8.5 mL, 0.107 mol) to the stirred suspension over 15 minutes, ensuring the temperature remains below 5 °C.

  • Addition of Substrate: In the dropping funnel, prepare a solution of thioanisole (10.0 g, 0.08 mol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

    • Scientist's Note: The para-substitution is strongly favored due to the ortho,para-directing nature of the methylthio group and steric hindrance at the ortho position.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly quench the reaction by adding crushed ice (~50 g), followed by the slow addition of 6M HCl (50 mL).

    • Safety Note: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid. The product can be purified by recrystallization from ethanol to afford off-white crystals.[13][14]

PART B: Hantzsch Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-chloro-1-[4-(methylthio)phenyl]ethanone (Intermediate A) (5.0 g, 24.9 mmol) and thiourea (2.1 g, 27.4 mmol, 1.1 eq).[7]

    • Scientist's Note: A slight excess of thiourea is used to ensure the complete consumption of the limiting α-haloketone.

  • Reaction: Add ethanol (50 mL) to the flask. Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction mixture will become homogeneous as it heats. Continue refluxing for 3 hours. Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate).[15]

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of crushed ice and water with constant stirring.

  • Neutralization and Isolation: While stirring, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is ~8-9. A solid precipitate will form.

    • Scientist's Note: The reaction produces HCl as a byproduct, which protonates the 2-amino group of the thiazole, forming a water-soluble salt. Basification with NaHCO₃ neutralizes the acid and deprotonates the product, causing it to precipitate out of the aqueous solution.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove any inorganic salts.

  • Drying and Purification: Air-dry the solid on the funnel, then transfer it to a watch glass to dry completely. The crude product is often of high purity. For further purification, the product can be recrystallized from ethanol.

Product Characterization

The identity and purity of the final product, This compound , should be confirmed using standard analytical techniques.

Property / TechniqueExpected Result
Molecular Formula C₁₀H₁₀N₂S₂[16]
Molecular Weight 222.33 g/mol [16]
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 7.75 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 7.10 (s, 2H, -NH₂), 7.05 (s, 1H, thiazole-H), 2.50 (s, 3H, -SCH₃). (Values are approximate, based on similar structures).[17]
IR (KBr, cm⁻¹)ν (cm⁻¹): 3400-3200 (N-H stretch), 3100 (Ar C-H stretch), 1620 (C=N stretch), 1540 (N-H bend), 1490 (C=C stretch). (Values are approximate, based on similar structures).[18]
Mass Spec (EI)m/z (%): 222 (M⁺), consistent with the molecular formula.[19]

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • α-Haloketones: These compounds are lachrymators and skin irritants. Avoid inhalation of dust and direct contact with skin and eyes.[20]

  • Thiourea: Thiourea is classified as harmful if swallowed (H302), suspected of causing cancer (H351), suspected of damaging the unborn child (H361d), and toxic to aquatic life with long-lasting effects (H411).[21] Handle with extreme care, avoid dust formation, and use dedicated glassware.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete reaction.Extend the reflux time and monitor closely by TLC. Ensure the reflux temperature is adequate.
Wet reagents/solvents (for Step 1).Use anhydrous solvents and reagents for the Friedel-Crafts acylation. Handle AlCl₃ in a glovebox or under an inert atmosphere.
Inefficient precipitation.Ensure the pH is sufficiently basic (>8) during work-up. Add more water or cool the solution further to decrease product solubility.
Impure Product Unreacted starting material.Ensure the stoichiometry is correct (slight excess of thiourea). Purify by recrystallization or column chromatography.
Side-product formation.Control reaction temperatures carefully, especially during the Friedel-Crafts acylation.

References

  • Dhas, A., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. NANO BIOMED. ENG. [Link]

  • Ayati, A., et al. (2015). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. ResearchGate. [Link]

  • SciSpace. (2004). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • Al-Majedy, Y. K., et al. (2016). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

  • ResearchGate. Synthesis of 2-substitued-amino-4-aryl thiazoles. [Link]

  • Prasad, K. S., et al. (2010). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1988). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

  • Royal Society of Chemistry. (2003). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip. [Link]

  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: thiourea. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • National Center for Biotechnology Information. (2009). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. [Link]

  • ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]

  • Carl ROTH. (2020). Safety Data Sheet: Thiourea. [Link]

  • World Journal of Research and Review. (2018). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. [Link]

  • Google Patents. Preparation method of 2-methyl-2-(4-morpholinyl)-1-[4-(methylthio)phenyl]-1-acetone.
  • Hill Brothers Chemical Company. (2015). Thiourea SDS. [Link]

  • National Center for Biotechnology Information. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. [Link]

  • Redox. (2022). Safety Data Sheet Thiourea. [Link]

  • YouTube. (2021). Hantzsch Pyrrole Synthesis. [Link]

  • Organic Chemistry Portal. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • YouTube. (2019). synthesis of thiazoles. [Link]

  • Chemistry & Biology Interface. (2016). Synthesis, characterization, dyeing performance and fastness properties of 2-amino 4-phenyl thiazole based bisazo disperse dyes having different tertiary amine as a coupling component. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • Google Patents. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • PubChem. 2-Chloro-1-(4-methylphenyl)ethan-1-one. [Link]

  • NIST WebBook. 2-Thiazolamine, 4-phenyl-. [Link]

  • ResearchGate. (2023). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. [Link]

Sources

Application Note: High-Purity Recovery of 4-(4-(methylthio)phenyl)thiazol-2-amine via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, technically detailed guide for the purification of 4-(4-(methylthio)phenyl)thiazol-2-amine, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] The protocol herein is designed for researchers, chemists, and drug development professionals seeking to achieve high purity of this compound by leveraging the robust and scalable technique of recrystallization. We delve into the foundational principles of solvent selection, provide a step-by-step methodology grounded in causality, and outline rigorous analytical methods for purity validation. This guide emphasizes a self-validating system, incorporating troubleshooting strategies to address common challenges such as oiling out and low yield, ensuring a reproducible and efficient purification workflow.

Introduction: The Rationale for High-Purity Thiazole Derivatives

The 2-aminothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a broad spectrum of biological activities.[2][3][4] 4-(4-(methylthio)phenyl)thiazol-2-amine, in particular, serves as a crucial intermediate for synthesizing more complex molecules. The purity of such starting materials is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and introduce confounding variables in biological assays.

The common route to synthesizing 2-aminothiazoles is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[3] This process can introduce impurities such as unreacted starting materials, over-alkylated byproducts, and polymeric materials. Recrystallization is a powerful purification technique that exploits differences in solubility between the target compound and these impurities in a chosen solvent system at varying temperatures.[5][6] The principle is to dissolve the impure solid in a minimal amount of a hot solvent in which the compound has high solubility and the impurities are either highly soluble or insoluble.[7] Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a pure crystalline solid, while the impurities remain dissolved in the mother liquor.[6][8]

Foundational Workflow: Solvent System Selection

The success of any recrystallization protocol hinges on the selection of an appropriate solvent or solvent system. The ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at room temperature or below.[5] For amines, which can be challenging to crystallize, protic solvents or even acidic media can be particularly effective.[9][10]

Solvent Screening Protocol (Small-Scale)

Before committing to a large-scale purification, a systematic solvent screening is essential.

  • Preparation: Place approximately 20-30 mg of the crude 4-(4-(methylthio)phenyl)thiazol-2-amine into several test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Acetic Acid, Toluene, and a 9:1 Ethanol/Water mixture) dropwise at room temperature. Agitate after each addition. Note the solubility at ambient temperature. A good candidate solvent will not readily dissolve the compound at this stage.

  • Heating: Gently heat the test tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used. The goal is to use a minimal amount of hot solvent.[7]

  • Cooling & Observation: Allow the clear, hot solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod to induce crystallization.[7] Subsequently, cool the tubes in an ice bath to maximize crystal formation.

  • Evaluation: The best solvent is one that dissolves the compound completely when hot in a reasonable volume but yields a large quantity of crystalline precipitate upon cooling.

Solvent Selection Rationale & Data

Based on the chemical structure (aromatic, thioether, and amine functionalities) and literature precedence for similar thiazole derivatives, the following solvents were screened.[6][11]

Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingRationale & Remarks
Ethanol Sparingly SolubleHighly SolubleGood, well-formed needlesA strong candidate. Protic nature is beneficial for the amine group.[11]
Methanol SolubleVery Highly SolubleFair, may require significant coolingHigh solubility may lead to lower recovery unless a co-solvent is used.[12]
Isopropanol Sparingly SolubleSolubleVery Good, dense crystalsLower volatility than ethanol, can be easier to handle.
Acetone Moderately SolubleHighly SolubleFair to GoodApolar aprotic nature may not be ideal for excluding polar impurities.
Acetic Acid SolubleVery Highly SolubleExcellentOften used for basic compounds like amines.[10][13] May form a salt that crystallizes well. Requires thorough washing to remove residual acid.
Ethanol/Water (9:1) Poorly SolubleHighly SolubleExcellent, high recoveryAdding water as an anti-solvent significantly reduces solubility at low temperatures, often leading to higher yields.[6]

Solvent_Selection_Workflow start Start: Crude Amine solubility_rt Test Solubility in Candidate Solvent at Room Temp start->solubility_rt dissolves_rt Does it dissolve? solubility_rt->dissolves_rt discard_high_sol Discard: Too soluble for high recovery dissolves_rt->discard_high_sol Yes heat_slurry Heat slurry to solvent boiling point dissolves_rt->heat_slurry No dissolves_hot Does it dissolve completely? heat_slurry->dissolves_hot discard_insoluble Discard: Insoluble, not a suitable solvent dissolves_hot->discard_insoluble No cool_solution Cool solution slowly to room temp, then in ice bath dissolves_hot->cool_solution Yes crystals_form Do high-quality crystals form? cool_solution->crystals_form select_solvent Select as Optimal Solvent System crystals_form->select_solvent Yes discard_poor_xtal Discard: Poor crystallization (oiling out, no yield) crystals_form->discard_poor_xtal No

Diagram 1: Logical workflow for selecting an optimal recrystallization solvent.

Detailed Recrystallization Protocol

This protocol is optimized for a starting quantity of 10 grams of crude 4-(4-(methylthio)phenyl)thiazol-2-amine. Adjust solvent volumes proportionally for different scales.

Materials & Equipment
  • Crude 4-(4-(methylthio)phenyl)thiazol-2-amine

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer Flasks (500 mL and 250 mL)

  • Hotplate with magnetic stirring

  • Büchner Funnel and Filter Flask

  • Whatman Grade 1 Filter Paper

  • Glass Stirring Rod

  • Watch Glass

  • Ice Bath

  • Vacuum Oven or Desiccator

Step-by-Step Procedure
  • Dissolution:

    • Place 10.0 g of the crude amine into a 500 mL Erlenmeyer flask with a magnetic stir bar.

    • Add 180 mL of ethanol. This creates the 9:1 ratio when 20 mL of water is added later.

    • Place the flask on a hotplate and heat to a gentle boil while stirring. The target compound should dissolve, potentially leaving behind insoluble impurities.

    • Causality: Heating increases the kinetic energy of the solvent molecules, overcoming the crystal lattice energy of the solute and increasing its solubility.[8] Using an Erlenmeyer flask minimizes solvent evaporation.[7]

  • Hot Filtration (Conditional Step):

    • If insoluble impurities are observed in the boiling solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hotplate. Place a stemless funnel with fluted filter paper into this flask.

    • Carefully and quickly pour the hot solution through the fluted filter paper.

    • Causality: This step removes insoluble impurities. Preheating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the final yield.

  • Crystallization:

    • To the clear, hot filtrate, add 20 mL of hot deionized water dropwise while stirring. The solution may become slightly turbid. If turbidity is significant, add a few more drops of hot ethanol until it becomes clear again.

    • Causality: Water acts as an anti-solvent. Since the organic compound is less soluble in water, its addition reduces the overall solubility of the compound in the mixed solvent system, preparing the solution for efficient crystallization upon cooling.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling is crucial for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

    • Causality: The solubility of the amine is significantly lower at 0-4°C, which drives more of the dissolved product out of the solution, thereby increasing the recovery yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[6][8]

    • Wash the collected crystal cake with a small amount (2 x 15 mL) of ice-cold 9:1 ethanol/water.

    • Causality: The vacuum efficiently removes the mother liquor, which contains the dissolved impurities. Washing the crystals with a cold solvent removes any residual mother liquor without re-dissolving a significant amount of the product.[7]

  • Drying:

    • Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals.

    • Transfer the purified crystals to a watch glass or drying dish and dry to a constant weight in a vacuum oven at 40-50°C.

Diagram 2: Step-by-step flowchart of the recrystallization protocol.

Purity Assessment and Characterization

Post-recrystallization, it is imperative to verify the purity and identity of the product.

  • Thin-Layer Chromatography (TLC):

    • Protocol: Dissolve small amounts of the crude and purified materials in ethyl acetate. Spot both on a silica gel TLC plate. Develop the plate using a mobile phase of 85:15 cyclohexane-acetone.[13] Visualize under UV light (254 nm).

    • Expected Result: The crude material may show multiple spots, while the purified product should ideally show a single, distinct spot.

  • Melting Point Determination:

    • Protocol: Measure the melting point of the dried, purified crystals using a calibrated melting point apparatus.

    • Expected Result: A sharp melting point range (e.g., within 1-2°C) indicates high purity. For comparison, the related compound 2-amino-4-phenylthiazole melts at 149-153°C. The presence of the methylthio group will alter this value, but a narrow range is the key indicator of purity.

  • Spectroscopic Analysis:

    • ¹H NMR: Confirm the chemical structure and check for the absence of impurity signals.

    • FTIR: Verify the presence of key functional groups (N-H, C=N, C-S).

Analysis MethodPre-Recrystallization (Crude)Post-Recrystallization (Purified)
Appearance Off-white to yellowish powderWhite to pale-yellow crystalline solid
TLC (85:15 Cyclohexane/Acetone) Multiple spots may be visibleSingle, well-defined spot
Melting Point Broad range, lower than expectedSharp, narrow range (e.g., 1-2°C)
Purity (by HPLC) Typically 85-95%>99.0%

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Lower the boiling point by using a different solvent or a vacuum. Add a slightly larger volume of solvent. Ensure slow cooling.
No crystals form upon cooling Too much solvent was used; the solution is not saturated. The compound is highly soluble even at low temperatures.Boil off some of the solvent to increase concentration. Induce crystallization by scratching the flask or adding a seed crystal. Add a suitable anti-solvent dropwise.
Very low recovery/yield Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent required for dissolution. Ensure thorough cooling in an ice bath. Ensure filtration apparatus is pre-heated.
Crystals are colored Colored impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before the hot filtration step. This is only effective for removing large, polar, colored impurities.

Conclusion

The recrystallization protocol detailed in this application note, utilizing a 9:1 ethanol/water solvent system, is a highly effective and reproducible method for the purification of 4-(4-(methylthio)phenyl)thiazol-2-amine. By following the systematic approach of solvent screening, controlled crystallization, and rigorous purity analysis, researchers can confidently obtain this key synthetic intermediate with purity levels exceeding 99%. This ensures the integrity of downstream applications in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Benchchem. (n.d.). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles.
  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube.
  • ResearchGate. (2021, February 2). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties.
  • PubMed. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives.
  • ResearchGate. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening.
  • Himaja, M., et al. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • ResearchGate. (2023, July 16). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-phenylthiazole 97%.

Sources

Application Note: A Robust HPLC Method for Purity Analysis of 4-[4-(methylthio)phenyl]-1,3-thiazol-2-amine (CAS 105512-85-4)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-[4-(methylthio)phenyl]-1,3-thiazol-2-amine (CAS 105512-85-4), a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in research and drug development settings. The protocol herein is grounded in the principles outlined by the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Scientific Rationale

The compound this compound, with the chemical formula C10H10N2S2, is a small organic molecule with potential applications in pharmaceutical research.[4] Ensuring the purity of such active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for this purpose due to its high resolution and sensitivity.[5][6][7]

This application note details the development and validation of a stability-indicating RP-HPLC method. The choice of a reversed-phase method is based on the hydrophobic nature of the analyte, which allows for effective separation on a non-polar stationary phase.[7][8] A C18 column was selected as it provides excellent retention and selectivity for a wide range of organic molecules.[9] The method is designed to separate the main compound from potential process-related impurities and degradation products, ensuring its suitability for its intended purpose.[10][11]

Experimental Workflow

The overall workflow for the purity analysis of CAS 105512-85-4 is depicted in the following diagram. This systematic approach ensures that the analytical method is robust, reliable, and fit for purpose.

HPLC Purity Analysis Workflow Figure 1: HPLC Purity Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent & Mobile Phase Preparation standard_prep Standard Solution Preparation reagent_prep->standard_prep Diluent sample_prep Sample Solution Preparation reagent_prep->sample_prep Diluent system_suitability System Suitability Testing standard_prep->system_suitability sample_injection Sample Injection sample_prep->sample_injection system_suitability->sample_injection Proceed if SST passes data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calculation Purity Calculation peak_integration->purity_calculation reporting Reporting purity_calculation->reporting

Caption: A streamlined workflow for the HPLC purity analysis of CAS 105512-85-4.

Detailed Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (CAS 105512-85-4), purity >99%

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or Milli-Q

  • Formic Acid: Analytical grade

  • Methanol: HPLC grade (for column washing)

  • Sample: Test sample of this compound

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.[8]

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis or Photodiode Array (PDA)
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 25 minutes

Table 1: Optimized Chromatographic Conditions

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Solution Preparation
  • Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Reference Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 2.5 mg of the test sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[12]

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be equilibrated with the mobile phase until a stable baseline is achieved. System suitability is assessed by making five replicate injections of the Working Standard Solution. The acceptance criteria are based on USP General Chapter <621> Chromatography.[13][2]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Table 3: System Suitability Test (SST) Parameters

Method Validation

The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[1][10][14]

Specificity

Specificity was demonstrated by analyzing a blank (diluent) and a spiked sample containing the main compound and potential impurities. The chromatograms showed no interference from the diluent at the retention time of the analyte. Stress testing (acidic, basic, oxidative, and thermal degradation) was also performed to demonstrate the stability-indicating nature of the method.[11]

Linearity

The linearity of the method was evaluated by analyzing a series of solutions at different concentrations. The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of >0.999 over the tested range.

Accuracy and Precision

Accuracy was determined by the recovery of a known amount of the reference standard spiked into a placebo. The recovery was found to be within 98.0% to 102.0%. Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The RSD for both was found to be less than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively. The results demonstrated that the method is sensitive enough to detect and quantify trace impurities.

Data Analysis and Purity Calculation

The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The RP-HPLC method described in this application note is a robust, reliable, and validated procedure for the purity analysis of this compound (CAS 105512-85-4). The method is specific, linear, accurate, and precise, making it a valuable tool for quality control in pharmaceutical development and manufacturing.

Logical Relationships in Method Validation

The following diagram illustrates the hierarchical and interconnected nature of the validation parameters as per ICH guidelines.

Method Validation Logic Figure 2: Interrelation of Method Validation Parameters cluster_core Core Attributes cluster_quantitative Quantitative Performance cluster_robustness Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Accuracy->Linearity Robustness Robustness Accuracy->Robustness Precision->Linearity Precision->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Logical flow of validation parameters for an analytical method.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC, Chromatography Online.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
  • <621> CHROMATOGRAPHY. U.S. Pharmacopeia.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Understanding the Latest Revisions to USP <621>. Agilent.
  • <621> Chromatography - US Pharmacopeia (USP). U.S. Pharmacopeia.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR.
  • Are You Sure You Understand USP <621>?. LCGC International.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Overview of RP-HPLC method development for drug estimation.
  • Quality Guidelines. ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Steps for HPLC Method Development. Pharmaguideline.
  • This compound | 105512-85-4. ChemicalBook.
  • Lab Tested 4-(4-(methylthio)phenyl)thiazol-2-amine Trusted Seller.
  • CAS 10551-21-0 1-Phenethyl-2-picolinium bromide. Alfa Chemistry.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.
  • HPLC method for purity analysis of 1-(Pyridin-2-yl)propane-1,3-diol. Benchchem.
  • Clodinafop-propargyl - CAS Common Chemistry. CAS.
  • A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
  • Clodinafop-propargyl CAS # 105512-06-9. AccuStandard.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.
  • Clodinafop-propargyl | C17H13ClFNO4 | CID 92431. PubChem.
  • CAS 105512-06-9 Clodinafop propargyl. CAS Chemical.

Sources

Application Notes and Protocols for Cytotoxicity Testing of 4-(4-(methylthio)phenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The evaluation of cytotoxicity is a cornerstone in the initial phases of drug discovery and development.[1][2][3] It provides critical insights into the potential of a novel compound to induce cell death, a key characteristic for anti-cancer agents. Thiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer properties.[4][5] Compounds with a thiazole scaffold are known to interact with various biological targets, leading to the inhibition of cell proliferation and the induction of apoptosis.[4][6][7]

This document provides a detailed guide for assessing the cytotoxic effects of a novel thiazole derivative, 4-(4-(methylthio)phenyl)thiazol-2-amine. These protocols are designed for researchers and scientists in the field of drug development, offering a tiered approach that begins with broad-spectrum viability assays and progresses to more mechanistic studies to elucidate the mode of cell death.

Core Principles of Cytotoxicity Assessment

A comprehensive cytotoxicity profile of a novel compound involves a multi-faceted approach. This typically starts with determining the dose-dependent effect on cell viability to establish a key metric: the half-maximal inhibitory concentration (IC50).[2] The IC50 value represents the concentration of the compound required to inhibit a biological process by 50% and is a critical measure of a drug's potency.[8][9] Following this initial screening, further assays are employed to discern the mechanism of cell death, such as necrosis or apoptosis.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Compound Treatment Compound Treatment Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Compound Treatment->Cell Viability Assay (e.g., MTT) Dose-response Determine IC50 Determine IC50 Cell Viability Assay (e.g., MTT)->Determine IC50 Data Analysis Membrane Integrity Assay (LDH) Membrane Integrity Assay (LDH) Determine IC50->Membrane Integrity Assay (LDH) Select Concentrations Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Determine IC50->Apoptosis Assay (Annexin V) Select Concentrations Final Profile Final Profile Membrane Integrity Assay (LDH)->Final Profile Apoptosis Assay (Annexin V)->Final Profile

PART 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Materials
  • 96-well flat-bottom sterile tissue culture plates

  • 4-(4-(methylthio)phenyl)thiazol-2-amine stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293)[14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[1]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Microplate reader (absorbance at 570 nm, with a reference wavelength of 630 nm)[1]

Protocol: MTT Assay

MTT_Workflow A 1. Seed Cells (5,000-10,000 cells/well) Incubate 24h B 2. Compound Treatment (Serial Dilutions) Incubate 24-72h A->B Adherent cells attach C 3. Add MTT Solution (10 µL/well) Incubate 2-4h B->C Compound induces effect D 4. Solubilize Formazan (100-150 µL/well) Shake 15 min C->D Viable cells form crystals E 5. Measure Absorbance (570 nm, Ref: 630 nm) D->E Dissolved crystals produce color

  • Cell Seeding:

    • Culture chosen cell lines following standard protocols. ATCC provides comprehensive guides for cell culture.[15][16][17][18]

    • Trypsinize and count the cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1][2]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of 4-(4-(methylthio)phenyl)thiazol-2-amine in complete culture medium from the stock solution. A common concentration range to start with is 0.1, 1, 10, 50, and 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include control wells: untreated cells (medium only) and vehicle control (medium with the same concentration of DMSO as the highest compound concentration, typically <0.5%).[19]

    • Incubate the plate for desired exposure times (e.g., 24, 48, and 72 hours).[1]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[1][10]

    • Incubate the plate for 2-4 hours at 37°C.[1][10]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[2]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[1]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm is recommended to reduce background noise.[1]

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Determine IC50 Value:

    • Plot the percent viability against the logarithm of the compound concentration.[20][21]

    • Use non-linear regression analysis to fit a dose-response curve (sigmoidal curve) to the data.[8][20]

    • The IC50 is the concentration of the compound that corresponds to 50% viability on the fitted curve.[8]

Table 1: Example Data Presentation for IC50 Values

Cell LineTreatment DurationIC50 (µM) of 4-(4-(methylthio)phenyl)thiazol-2-amine
MCF-724hValue
48hValue
72hValue
HeLa24hValue
48hValue
72hValue
HEK29324hValue
48hValue
72hValue

PART 2: Mechanistic Cytotoxicity Assays

Once the IC50 is determined, the next logical step is to investigate the mechanism of cell death. The two primary modes of cell death are necrosis (uncontrolled cell death with membrane rupture) and apoptosis (programmed cell death with intact membrane in early stages).

A. Membrane Integrity Assessment (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a common method to quantify necrosis. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[22][23] The amount of LDH released is proportional to the number of necrotic cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using concentrations around the predetermined IC50 value.

  • Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well.

  • LDH Reaction:

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.[24]

    • Typically, the collected supernatant is added to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.[22]

    • The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (usually around 490 nm).[24]

  • Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to a positive control (cells lysed with a detergent to achieve maximum LDH release).[25]

B. Apoptosis Detection (Annexin V Staining)

The Annexin V assay is a widely used method to detect early-stage apoptosis.[26][27] During apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[27][28][29] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry.[26][27] Propidium Iodide (PI) is often used concurrently to differentiate between early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[26][27][28]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 4-(4-(methylthio)phenyl)thiazol-2-amine at concentrations around the IC50 value for the desired time.[3]

  • Cell Harvesting:

    • Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.[26][28]

    • Wash the cells with cold PBS.[3]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.[3]

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[3]

    • Incubate for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[3][26]

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Apoptosis_Pathway

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Variability in MTT Assay Inconsistent cell seeding, edge effects in the 96-well plate, forceful pipetting.[19][30]Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS.[19] Handle cells gently during media changes.[19]
Low Absorbance in MTT Assay Low cell density, insufficient incubation time with MTT.[19]Optimize cell seeding density through a titration experiment.[19] Ensure the 2-4 hour incubation with MTT is followed.
High Background in LDH Assay High endogenous LDH activity in the serum, microbial contamination.[19]Test the serum for LDH activity or use a serum-free medium during the assay.[19] Visually inspect plates for contamination.[19]
False Positives in Annexin V Mechanical stress during cell harvesting can damage cell membranes.Handle cells gently during trypsinization and centrifugation.

Conclusion

This guide provides a structured and comprehensive approach to evaluating the cytotoxicity of the novel compound 4-(4-(methylthio)phenyl)thiazol-2-amine. By systematically progressing from broad viability screening to more detailed mechanistic assays, researchers can build a robust toxicological profile. The presented protocols, when executed with care and precision, will yield reliable and reproducible data, which is essential for making informed decisions in the drug development pipeline. The known anticancer potential of thiazole derivatives suggests that this compound may act through established pathways such as the induction of apoptosis, and the proposed mechanistic studies will help to elucidate its specific mode of action.[4][5][6]

References

  • Vertex AI Search. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Roche. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • BenchChem. (2025). Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound.
  • PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.
  • PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • OPS Diagnostics. (n.d.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ATCC. (n.d.). Primary Cell Culture Guide.
  • PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.
  • Thermo Fisher Scientific. (n.d.).
  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • Oreate AI Blog. (2025).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • ResearchGate. (2023).
  • Abcam. (n.d.).
  • Wikipedia. (n.d.). IC50.
  • ATCC. (n.d.).
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • Science Gateway. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Protocols.io. (2024). LDH cytotoxicity assay.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI.
  • PubMed Central. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • On Science. (n.d.).
  • PubMed. (2018).
  • Springer Nature Experiments. (n.d.). Cytotoxicity Testing Using Cell Lines.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • PubMed Central. (n.d.). Highlight report: Cell type selection for toxicity testing.
  • ResearchGate. (2025).
  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Reddit. (2019). How can I improve my cytotoxicity assays?.
  • YouTube. (2021).
  • PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.
  • Journal of Medicinal Chemistry. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.

Sources

Molecular docking of 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Molecular Docking of 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine with Target Proteins

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active agents, including approved therapeutics.[1][2] This application note provides a comprehensive, in-depth guide to performing molecular docking studies with a specific derivative, this compound. We delineate the scientific rationale for selecting relevant protein targets, present a validated, step-by-step protocol for computational docking, and offer expert insights into the analysis and interpretation of the results. This guide is designed for researchers in drug discovery and computational biology, providing a robust framework for investigating the therapeutic potential of thiazole derivatives through structure-based drug design (SBDD).[3]

Scientific Rationale and Target Selection

The Thiazole Scaffold in Drug Discovery

The thiazole ring is a versatile heterocyclic motif found in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Its utility is demonstrated by its presence in FDA-approved drugs such as the tyrosine kinase inhibitor Dasatinib.[6] The ring system's unique electronic properties and ability to act as a bioisosteric replacement for other groups make it an attractive scaffold for forming key interactions—such as hydrogen bonds and hydrophobic contacts—within protein active sites.[1]

Identifying High-Priority Protein Targets

Given the broad bioactivity of thiazole derivatives, selecting appropriate protein targets is a critical first step. Literature analysis reveals that these compounds frequently interact with protein kinases, which are pivotal regulators of cellular processes and are often dysregulated in diseases like cancer.[4] Recent studies have successfully docked thiazole derivatives into the active sites of key cancer-related proteins, including:

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle.

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase whose hyperactivity can drive tumor growth.

  • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is a target for cancer therapy.[7]

For the protocols outlined herein, we will focus on Cyclin-Dependent Kinase 2 (CDK2) as a representative and well-validated target. Its role in cell cycle progression makes it a prime target for anticancer drug development, and numerous crystal structures are available in the Protein Data Bank (PDB), which is essential for SBDD.

The Principle and Workflow of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and conformation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[3] The process aims to find the lowest-energy binding mode, which is presumed to be the most stable and biologically relevant complex. This is achieved through two main stages:

  • Sampling: The docking algorithm explores a vast number of possible ligand conformations and orientations within the protein's binding site. Algorithms like the Lamarckian Genetic Algorithm, used in AutoDock, are employed to efficiently search this complex conformational space.[3][8]

  • Scoring: A scoring function calculates the binding affinity (or "docking score") for each generated pose. This function approximates the free energy of binding, with more negative values indicating a stronger, more favorable interaction.[9]

The entire process, from preparation to analysis, follows a structured workflow.

Molecular_Docking_Workflow Overall Molecular Docking Workflow cluster_prep 1. Preparation Phase cluster_dock 2. Simulation Phase cluster_analysis 3. Analysis Phase PDB Select & Download Protein Structure (PDB) Clean Clean & Prepare Receptor PDB->Clean Remove water, add hydrogens Ligand Obtain & Prepare Ligand Structure Dock Run Docking Simulation Ligand->Dock Validate Protocol Validation (Re-docking Native Ligand) Clean->Validate Grid Define Binding Site (Grid Box Generation) Validate->Grid Confirm parameters Grid->Dock Analyze Analyze Binding Affinity & Poses Dock->Analyze Visualize Visualize Interactions (H-bonds, Hydrophobic) Analyze->Visualize Interpret Interpret Biological Relevance Visualize->Interpret Validation_Logic Docking Protocol Validation Logic cluster_prep Preparation PDB Protein-Ligand Complex (e.g., PDB: 1H1S) Protein Prepare Protein (Remove ligand, add H+) PDB->Protein NativeLigand Extract & Prepare Native Ligand PDB->NativeLigand CrystalPose Original Crystal Pose PDB->CrystalPose Redock Re-Dock Native Ligand into Protein's Active Site Protein->Redock NativeLigand->Redock DockedPose Top-Ranked Docked Pose Redock->DockedPose RMSD Calculate RMSD between Poses DockedPose->RMSD CrystalPose->RMSD Decision RMSD < 2.0 Å ? RMSD->Decision Success Validation Successful Protocol is Reliable Decision->Success Yes Failure Validation Failed Adjust Parameters Decision->Failure No

Sources

Introduction: The Critical Role of Tubulin in Cellular Dynamics and as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Measuring Tubulin Polymerization Inhibition by Thiazole Derivatives

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their constant assembly (polymerization) and disassembly (depolymerization) are essential for a myriad of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The critical role of microtubule dynamics in mitosis makes them a well-established and highly attractive target for the development of anticancer agents.

A diverse array of compounds, known as microtubule-targeting agents (MTAs), can disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. These agents are broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids). Thiazole derivatives have emerged as a promising class of heterocyclic compounds that often exhibit potent antimitotic activity by inhibiting tubulin polymerization, placing them in the category of microtubule-destabilizing agents.

This application note provides a detailed, field-proven protocol for measuring the inhibitory effect of thiazole derivatives on tubulin polymerization using a fluorescence-based assay. The protocol is designed for researchers in cell biology, cancer biology, and drug discovery to reliably screen and characterize novel compounds targeting tubulin.

Principle of the Assay

This protocol utilizes a cell-free system to directly measure the effect of test compounds on the polymerization of purified tubulin. The assay relies on a fluorescent reporter, DAPI (4',6-diamidino-2-phenylindole), which exhibits enhanced fluorescence upon binding to polymerized microtubules. In the absence of an inhibitor, tubulin will polymerize into microtubules, leading to a time-dependent increase in fluorescence. Conversely, the presence of an effective inhibitor, such as a thiazole derivative, will prevent or reduce tubulin polymerization, resulting in a diminished fluorescence signal. The rate of fluorescence increase is thus directly proportional to the rate of tubulin polymerization.

Materials and Reagents

Equipment
  • Fluorescence microplate reader with temperature control (37°C) and excitation/emission wavelengths of 360 nm and 450 nm, respectively.

  • Low-volume, black, flat-bottom 96-well or 384-well plates (e.g., Corning #3881).

  • Multichannel pipette.

  • Standard laboratory equipment (vortex mixer, centrifuge, etc.).

Reagents
  • Tubulin: Highly purified (>99%) tubulin from a commercial source (e.g., Cytoskeleton, Inc., Cat. # T240). Store at -80°C.

  • Guanosine-5'-triphosphate (GTP): 100 mM solution. Store at -20°C.

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Prepare fresh and keep on ice.

  • Glycerol: For cryopreservation of tubulin.

  • DAPI (4',6-diamidino-2-phenylindole): Stock solution (e.g., 10 mM in DMSO). Store at -20°C, protected from light.

  • Test Compounds: Thiazole derivatives dissolved in 100% DMSO.

  • Control Compounds:

    • Positive Control: Paclitaxel (stabilizing agent) or Nocodazole (destabilizing agent).

    • Negative Control: 100% DMSO.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the tubulin polymerization inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis A Prepare Reagents (Buffers, Controls, Test Compounds) C Add Assay Mix to Plate (Buffer, GTP, DAPI) A->C B Reconstitute & Aliquot Tubulin on Ice F Initiate Polymerization (Add cold Tubulin) B->F D Add Test & Control Compounds C->D E Pre-incubate at 37°C D->E E->F G Measure Fluorescence Kinetics (Every 60s for 60-90 min at 37°C) F->G H Calculate Polymerization Rate (Vmax) G->H I Determine IC50 Values H->I

Caption: Workflow for the tubulin polymerization inhibition assay.

Detailed Step-by-Step Protocol

Preparation of Reagents
  • Tubulin Reconstitution: On the day of the experiment, reconstitute lyophilized tubulin to a final concentration of 10 mg/mL with ice-cold G-PEM buffer. Keep the reconstituted tubulin strictly on ice to prevent premature polymerization.

  • Assay Buffer Preparation: Prepare the complete polymerization buffer by adding GTP and DAPI to the G-PEM buffer. The final concentrations in the well will be:

    • GTP: 1 mM

    • DAPI: 10 µM

  • Compound Dilution: Prepare serial dilutions of the thiazole derivatives and control compounds in 100% DMSO. The final concentration of DMSO in the assay should be kept constant and low (e.g., <1%) to avoid artifacts.

Assay Procedure
  • Plate Setup: Add the assay buffer to the wells of a pre-warmed (37°C) 96-well plate.

  • Compound Addition: Add 1 µL of the diluted test compounds, positive control (Paclitaxel or Nocodazole), and negative control (DMSO) to their respective wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the compounds to equilibrate with the buffer.

  • Initiation of Polymerization: Initiate the polymerization reaction by adding the reconstituted, ice-cold tubulin to each well. The final tubulin concentration should be in the range of 2-3 mg/mL. Mix gently by pipetting.

  • Data Acquisition: Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 60-90 minutes at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

Data Analysis and Interpretation

The primary data output will be a set of kinetic curves representing fluorescence intensity over time for each compound concentration.

  • Calculate the Rate of Polymerization (Vmax): For each curve, determine the maximum slope (Vmax), which represents the initial rate of tubulin polymerization. This can be calculated using the linear portion of the kinetic curve.

  • Normalize Data: Normalize the Vmax values relative to the negative control (DMSO), which is set to 100% polymerization.

  • Determine IC₅₀ Values: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve (e.g., sigmoidal, 4PL) to determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Expected Results
CompoundExpected Effect on VmaxExpected IC₅₀ Value
DMSO (Negative) No inhibition (100%)N/A
Nocodazole Strong inhibitionLow µM range
Thiazole Derivative Dose-dependent inhibitionTo be determined

Mechanism of Tubulin Polymerization Inhibition

The following diagram illustrates the mechanism of tubulin polymerization and its inhibition by destabilizing agents like certain thiazole derivatives.

G cluster_normal Normal Polymerization cluster_inhibitor Inhibitory Action cluster_inhibited Inhibited State A α/β-Tubulin Dimers B Protofilament Formation A->B GTP Hydrolysis E Inhibition of Polymerization A->E C Microtubule Elongation B->C GTP Hydrolysis B->E Blocks Addition to Microtubule Plus-End D Thiazole Derivative D->A Binds to Tubulin

Caption: Mechanism of tubulin polymerization inhibition.

Thiazole derivatives that act as microtubule destabilizers typically bind to the tubulin heterodimer at or near the colchicine-binding site. This binding event induces a conformational change in the tubulin dimer, rendering it incapable of incorporating into growing microtubules. Consequently, the equilibrium between tubulin dimers and microtubules shifts towards depolymerization, leading to a net loss of microtubule mass, mitotic arrest, and ultimately, apoptosis.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this protocol, the following quality control measures are essential:

  • Positive and Negative Controls: Always include positive (e.g., Nocodazole) and negative (DMSO) controls in every experiment. The positive control validates the assay's ability to detect inhibition, while the negative control establishes the baseline for 100% polymerization.

  • Tubulin Quality: The quality of the purified tubulin is paramount. Use tubulin with >99% purity and ensure it is polymerization-competent by observing robust polymerization in the negative control wells.

  • DMSO Concentration: Maintain a consistent and low final concentration of DMSO across all wells to minimize its potential effects on tubulin polymerization.

  • Reproducibility: Perform experiments in triplicate and repeat the entire experiment on different days to ensure the reproducibility of the results.

By adhering to these guidelines, researchers can confidently screen and characterize thiazole derivatives for their potential as novel anticancer agents targeting tubulin polymerization.

References

  • Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery, 9(10), 790-803. [Link]

  • Parker, A. L., Kavallaris, M., & McCarroll, J. A. (2014). Microtubules and their role in cellular stress in cancer. Frontiers in Oncology, 4, 153. [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265. [Link]

  • Singh, P., & Kaur, M. (2016). Thiazole-containing compounds as anticancer agents: An overview. Anti-Cancer Agents in Medicinal Chemistry, 16(5), 551-579. [Link]

  • Romagnoli, R., Baraldi, P. G., & Carrion, M. D. (2014). Combretastatin A-4 analogues as tubulin targeting agents. Current Medicinal Chemistry, 21(15), 1731-1757. [Link]

  • Bonne, D., Heusèle, C., Simon, C., & Pantaloni, D. (1985). 4',6'-Diamidino-2-phenylindole, a fluorescent probe for tubulin polymerization. Journal of Biological Chemistry, 260(5), 2819-2825. [Link]

Troubleshooting & Optimization

Hantzsch Thiazole Synthesis: A Technical Support Center for Optimal Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful reaction for the synthesis of thiazole derivatives. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yielding, clean reactions.

Section 1: Understanding the Foundation - The Hantzsch Reaction Mechanism

A thorough understanding of the reaction mechanism is paramount to effective troubleshooting. The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[1] The reaction proceeds through several key steps, each with its own set of parameters that can be fine-tuned.

The generally accepted mechanism involves:

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a strong nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.[2]

  • Cyclization: This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone.

  • Dehydration: The final step is the elimination of a water molecule to form the aromatic thiazole ring.

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 1. Nucleophilic Attack (SN2) intermediate2 Cyclized Intermediate (Hydroxythiazoline) intermediate1->intermediate2 2. Intramolecular    Cyclization product Thiazole Product + H₂O intermediate2->product 3. Dehydration

Caption: The stepwise mechanism of the Hantzsch thiazole synthesis.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing not just a solution, but a rationale grounded in chemical principles.

Issue 1: Low or No Product Yield

Q1: I've set up my Hantzsch synthesis, but after the recommended reaction time, TLC analysis shows mostly unreacted starting materials. What are the likely causes and how can I improve the conversion?

A1: Low conversion is a common hurdle and can often be traced back to several key factors related to reaction kinetics and thermodynamics.

  • Insufficient Thermal Energy: The Hantzsch synthesis often requires an initial energy input to overcome the activation energy of the initial SN2 step. If you are running the reaction at room temperature, consider heating the reaction mixture. A typical starting point is refluxing in a solvent like ethanol or methanol.[3]

  • Suboptimal Solvent Choice: The polarity of the solvent plays a critical role. While polar protic solvents like ethanol and methanol are common, their efficacy can be substrate-dependent. It is highly recommended to perform a small-scale solvent screen. In some cases, greener alternatives like water or even solvent-free conditions have been shown to improve yields and reaction rates.[4][5]

  • Reactivity of the α-Haloketone: The nature of the halogen is a crucial determinant of reactivity. The general order of reactivity is I > Br > Cl, which corresponds to the leaving group ability of the halide.[6] If you are using an α-chloroketone and experiencing low conversion, switching to the analogous α-bromoketone could significantly accelerate the reaction.

  • Purity of Starting Materials: Impurities in either the α-haloketone or the thioamide can inhibit the reaction or lead to unwanted side products. Ensure your starting materials are of high purity. If necessary, recrystallize the thioamide and distill the α-haloketone.

Issue 2: Formation of Significant Side Products

Q2: My reaction is proceeding, but I'm observing a complex mixture of products, making purification difficult and lowering the yield of my desired thiazole. How can I improve the selectivity?

A2: The formation of side products is often a result of competing reaction pathways or degradation. Controlling the reaction conditions is key to enhancing selectivity.

  • Temperature Control: While heating is often necessary, excessive temperatures can lead to thermal degradation of the starting materials or the product. If you observe charring or the formation of numerous baseline spots on your TLC plate, try reducing the reaction temperature.

  • Alternative Energy Sources: Modern techniques such as microwave irradiation or ultrasound can provide more controlled and efficient heating, often leading to shorter reaction times and cleaner reaction profiles with higher yields.[3][7]

  • Regioisomer Formation with N-Substituted Thioureas: When using an N-monosubstituted thiourea, there is the possibility of forming two different regioisomers: the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The acidity of the reaction medium is the critical factor in controlling this outcome.

    • For 2-(N-substituted amino)thiazoles: Conduct the reaction in a neutral solvent like ethanol or methanol. This is the thermodynamically favored product under neutral conditions.

    • For 3-substituted 2-imino-2,3-dihydrothiazoles: Performing the reaction under strongly acidic conditions (e.g., 10M HCl in ethanol) can favor the formation of this kinetic product.[8]

Troubleshooting_Workflow start Low Yield or Side Products check_temp Is the reaction heated sufficiently? start->check_temp check_solvent Is the solvent optimal? start->check_solvent check_halide Is the α-haloketone reactive enough? start->check_halide check_purity Are the starting materials pure? start->check_purity check_regio Are you using an N-substituted thiourea? start->check_regio solution_heat Increase temperature or use microwave/ultrasound check_temp->solution_heat solution_solvent Perform a solvent screen (e.g., ethanol, methanol, water, solvent-free) check_solvent->solution_solvent solution_halide Switch to a more reactive halide (e.g., Cl to Br) check_halide->solution_halide solution_purity Purify starting materials (recrystallize/distill) check_purity->solution_purity solution_regio Control pH: Neutral for 2-amino isomer Acidic for 2-imino isomer check_regio->solution_regio

Caption: A workflow for troubleshooting common issues in Hantzsch thiazole synthesis.

Issue 3: Difficult Purification

Q3: I've managed to synthesize my thiazole, but I'm struggling to purify it. What are some effective purification strategies?

A3: Purification challenges often arise from the physical properties of the thiazole product and any remaining impurities. A systematic approach is often successful.

  • Precipitation and Filtration: For many 2-aminothiazoles, a simple and effective initial purification step is precipitation. After the reaction is complete, pouring the reaction mixture into a beaker of cold water or a dilute sodium carbonate solution can cause the often poorly water-soluble thiazole product to precipitate. The solid can then be collected by vacuum filtration.

  • Recrystallization: If filtration does not yield a product of sufficient purity, recrystallization is a powerful technique. A common solvent for recrystallizing thiazole derivatives is ethanol.

  • Column Chromatography: For more challenging separations, especially when dealing with regioisomers or closely related side products, silica gel column chromatography is the method of choice. A typical eluent system to start with for TLC analysis and subsequent column chromatography is a mixture of ethyl acetate and hexane.

Section 3: Experimental Protocols and Data

To provide a practical starting point, here is a detailed protocol for a standard Hantzsch synthesis, along with data on how reaction conditions can be varied for optimization.

Standard Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a reliable starting point for the synthesis of a simple 2-aminothiazole.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).

  • Add methanol to dissolve the reactants (approximately 5-10 mL per gram of 2-bromoacetophenone).

  • Heat the mixture to reflux with stirring for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approximately 4 times the volume of methanol used).

  • Stir the mixture for 15-20 minutes to allow for complete precipitation of the product.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with cold deionized water.

  • Allow the solid to air-dry or dry in a vacuum oven to obtain the crude 2-amino-4-phenylthiazole.

  • For further purification, the crude product can be recrystallized from ethanol.

Data-Driven Optimization

The choice of solvent and catalyst can have a dramatic impact on the yield and reaction time. The following tables summarize the effects of these variables on a model Hantzsch thiazole synthesis.

Table 1: Effect of Solvent on Yield in a Model Hantzsch Synthesis

SolventTemperature (°C)Time (h)Yield (%)
EthanolReflux285
MethanolReflux282
Water100375
Solvent-free800.592

Data is illustrative and based on trends reported in the literature.

Table 2: Comparison of Catalytic Systems for Hantzsch Thiazole Synthesis

CatalystSynthesis MethodReaction TimeTemperatureYield (%)Key Advantages
None (Classical)Conventional Heating2-4 hReflux70-85Simple, no catalyst cost
Silica-Supported Tungstosilicic AcidUltrasound1.5-2 hRoom Temp.79-90[7][9]Reusable, mild conditions, environmentally benign
Microwave IrradiationMicrowave10-30 min90-120°C89-95[3]Rapid reaction times, high yields

Section 4: Frequently Asked Questions (FAQs)

Q4: Are there "greener" alternatives to the traditional Hantzsch synthesis that avoid toxic α-haloketones?

A4: Yes, the development of more environmentally benign synthetic routes is an active area of research. Some promising alternatives include:

  • One-pot, multi-component reactions: These approaches often use less hazardous starting materials and generate less waste. For example, a one-pot synthesis of 2-aminothiazoles can be achieved from methyl ketones, thiourea, and iodine as an oxidant.[10]

  • Use of greener solvents and catalysts: As highlighted in the tables above, using water as a solvent or employing reusable solid acid catalysts can significantly reduce the environmental impact of the synthesis.[7][11]

Q5: Can I use α-iodoketones or α-chloroketones instead of α-bromoketones?

A5: Yes, but with significant differences in reactivity. As mentioned earlier, the reactivity order is I > Br > Cl.[6]

  • α-Iodoketones are the most reactive and will lead to the fastest reaction rates, but they are also less stable and more expensive.

  • α-Chloroketones are the least reactive and may require more forcing conditions (higher temperatures, longer reaction times, or the use of a catalyst) to achieve good conversion. They are, however, often more stable and less expensive than their bromo- and iodo-counterparts.

Q6: How can I confirm the structure of my synthesized thiazole?

A6: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the structure of your product. The chemical shifts and coupling patterns of the protons and carbons will provide detailed information about the connectivity of the atoms. For example, the proton on the thiazole ring typically appears as a singlet in the aromatic region of the ¹H NMR spectrum.[7]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups in your molecule, such as the C=N and C-S bonds of the thiazole ring.[7]

References

  • Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1469. Available at: [Link]

  • Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Archives of Applied Science Research, 2(4), 116-121. Available at: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • Reddit. (2024). Can somebody help me identify a byproduct of a Hantzsch type reaction? Available at: [Link]

  • Martin, L., & Charles, J. (1949). Purification of 2-aminothiazole. U.S. Patent No. 2,489,038. Washington, DC: U.S. Patent and Trademark Office.
  • Facchinetti, V., et al. (2016). Hantzsch Condensation of 2-Bromoacetophenones with Thiourea or Selenourea: A Simple, Fast, and Eco-Friendly Solvent-Free Synthesis of 2-Aminothiazoles and 2-Amino-1,3-selenazoles. Synthesis, 48(03), 437-440. Available at: [Link]

  • Gontijo, T. B., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Biomolecules, 11(9), 1349. Available at: [Link]

  • Bamoniri, A., & Be-sattar, T. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(45), 28247-28267. Available at: [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Sangshetti, J. N., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155049. Available at: [Link]

  • Antonyraj, C. A., & Kannan, S. (2014). Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts. ResearchGate. Available at: [Link]

  • Phillips, J. C. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1431. Available at: [Link]

  • Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available at: [Link]

  • ChemTube3D. (n.d.). Interactive 3D Chemistry Animations. Retrieved January 12, 2026, from [Link]

  • YouTube. (2019, January 19). synthesis of thiazoles [Video]. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. Available at: [Link]

  • Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia Valensi, 7(1), 1-10. Available at: [Link]

  • Ayimbila, S. T., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Available at: [Link]

  • Asahi Kasei Kogyo Kabushiki Kaisha. (1992). Process of producing 2-aminothiazole. European Patent No. EP0482607B1.
  • Nefzi, A., & Ostresh, J. M. (2003). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC. Available at: [Link]

  • Singh, P. P., et al. (2018). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 4(1), 1-28. Available at: [Link]

  • Kamila, S., et al. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 54(33), 4473-4477. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis, primarily via the Hantzsch thiazole synthesis. Our goal is to equip you with the causal understanding and practical solutions needed to optimize your reaction, minimize impurities, and ensure high-purity yields.

Visualizing the Synthetic Pathway and Potential Pitfalls

The Hantzsch synthesis provides a direct and efficient route to the 2-aminothiazole core.[1][2] It involves the cyclocondensation of an α-haloketone with a thioamide. For the target molecule, this corresponds to the reaction between 2-bromo-1-(4-(methylthio)phenyl)ethanone and thiourea. The following diagram illustrates the primary reaction pathway and the branching points that can lead to common side products.

Hantzsch_Synthesis_Side_Products cluster_bromination Step 1: α-Halogenation cluster_cyclization Step 2: Hantzsch Cyclocondensation SM1 1-(4-(methylthio)phenyl)ethanone Haloketone 2-bromo-1-(4-(methylthio)phenyl)ethanone (α-haloketone) SM1->Haloketone Controlled Bromination Dibromo 2,2-dibromo-1-(4-(methylthio)phenyl)ethanone (Over-bromination Side Product) SM1->Dibromo Excess Br₂ or Prolonged Reaction Bromine Bromine (Br₂) Thiourea Thiourea Product This compound (Desired Product) Thiourea->Product Unreacted Unreacted Starting Materials Thiourea->Unreacted Incomplete Reaction Haloketone->Product + Thiourea (Main Pathway) Haloketone->Unreacted Incomplete Reaction Oxidized Oxidized Impurities (Sulfoxide/Sulfone) Product->Oxidized Harsh workup or Air Oxidation

Caption: Hantzsch synthesis pathway and common side product origins.

Troubleshooting Guide: Isolating Your Target from Impurities

This section addresses specific issues related to side products in a question-and-answer format, providing both the reasoning and corrective actions.

Q1: My final product shows multiple spots on the TLC plate after the reaction. What are the most likely impurities?

A1: Multiple spots on your Thin Layer Chromatography (TLC) plate indicate an impure product mixture. For this specific Hantzsch synthesis, the common culprits are:

  • Unreacted Starting Materials: The most common impurities are unreacted 2-bromo-1-(4-(methylthio)phenyl)ethanone and thiourea. This typically results from incomplete reaction due to insufficient heating, incorrect stoichiometry, or short reaction times.[3]

  • Over-brominated Ketone: The synthesis of your α-haloketone starting material can produce 2,2-dibromo-1-[4-(methylthio)phenyl]ethanone.[4] This dibrominated species can persist or react to form downstream impurities that are difficult to separate.

  • Oxidation Products: The methylthio (-SCH₃) group is susceptible to oxidation, which can form the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives of your target molecule. This can occur if the reaction is exposed to oxidizing agents or harsh workup conditions.

  • Self-condensation of the α-haloketone: Although less common under typical Hantzsch conditions, α-haloketones can self-condense, especially in the presence of a base, leading to complex polymeric byproducts.

Q2: I suspect my α-haloketone starting material, 2-bromo-1-(4-(methylthio)phenyl)ethanone, is impure. How does this impact the reaction, and how can I verify its purity?

A2: The purity of your α-haloketone is critical for a clean reaction.[3] Impurities in this starting material are a primary source of side products.

  • Impact of Impurities: The major contaminant is the dibrominated ketone, 2,2-dibromo-1-[4-(methylthio)phenyl]ethanone.[4] Its presence can lead to the formation of undesired brominated thiazole derivatives or other complex mixtures that complicate purification. Unreacted 1-(4-(methylthio)phenyl)ethanone will remain inert and will need to be removed during purification.

  • Causality: Over-bromination occurs during the synthesis of the α-haloketone from 1-(4-(methylthio)phenyl)ethanone, typically when using an excess of bromine or allowing the reaction to proceed for too long.

  • Verification and Solution:

    • Analysis: Before starting the Hantzsch reaction, analyze your α-haloketone by ¹H NMR. The methylene protons (-CH₂Br) of the desired monobrominated ketone will appear as a singlet. The methine proton (-CHBr₂) of the dibrominated impurity will appear as a distinct singlet at a different chemical shift. You can also use TLC to check for multiple spots.

    • Purification: If significant impurities are detected, purify the 2-bromo-1-(4-(methylthio)phenyl)ethanone by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) before use.

Q3: My reaction is very slow, and even after extended heating, I see a lot of starting material on the TLC. Could this be promoting side reactions?

A3: Yes, sluggish or incomplete reactions can contribute to a lower yield and a more complex product mixture.

  • Causality: The Hantzsch synthesis requires sufficient thermal energy to overcome its activation barrier.[3] Operating at too low a temperature will result in a slow conversion rate, leaving large amounts of reactive starting materials in the flask for extended periods. This prolonged exposure can increase the likelihood of side reactions like self-condensation or degradation.

  • Troubleshooting Steps:

    • Temperature Control: Ensure the reaction is heated appropriately. Most protocols recommend refluxing in a solvent like ethanol or methanol, typically between 65-100°C.[3]

    • Solvent Choice: The polarity of the solvent is important. Ethanol and methanol are standard choices because they effectively dissolve both thiourea and the haloketone and facilitate the reaction.[3]

    • Monitoring: Monitor the reaction's progress using TLC. A common solvent system is 50% ethyl acetate/50% hexane.[1] The reaction is typically complete within 30 minutes to a few hours.[1][3] If the reaction stalls, a marginal increase in temperature might be necessary.

Q4: I've purified a major side product and its mass spectrum is 16 units higher than my target molecule. What could it be?

A4: A mass difference of +16 amu (or +32 amu) strongly suggests oxidation of one or both sulfur atoms.

  • Likely Structure: The most probable identity is 4-[4-(methylsulfinyl)phenyl]-1,3-thiazol-2-amine (the sulfoxide, M+16) or 4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-amine (the sulfone, M+32).

  • Mechanism of Formation: The thioether group (-SCH₃) is sensitive to oxidation. This can happen if:

    • The work-up involves an oxidizing agent (e.g., hydrogen peroxide, certain acids).

    • The reaction mixture is exposed to air for prolonged periods at high temperatures.

    • Impurities in the starting materials or solvents catalyze oxidation.

  • Prevention and Mitigation:

    • Use degassed solvents if oxidation is a persistent issue.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Avoid unnecessarily harsh work-up conditions. Use a mild base like sodium bicarbonate for neutralization.[1]

    • Purification via column chromatography can often separate the more polar oxidized products from the desired thioether.

Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal solvent and temperature for minimizing side products?

Ethanol is the most commonly recommended solvent for the Hantzsch synthesis of 2-aminothiazoles. It provides a good balance of solubility for the reactants and a suitable refluxing temperature (approx. 78°C) for the reaction to proceed efficiently without excessive degradation. Heating the mixture to a gentle reflux for 1-3 hours is typically sufficient for the reaction to reach completion.[1][3]

FAQ 2: How can I effectively remove unreacted thiourea?

Thiourea has very different solubility properties compared to the aromatic thiazole product. During work-up, the reaction mixture is often poured into a basic aqueous solution (e.g., 5% sodium carbonate).[1] The desired product, this compound, is poorly soluble in water and will precipitate. Thiourea and its hydrobromide salt are soluble in water and will be removed in the aqueous filtrate. A thorough wash of the filtered solid with water is crucial.

FAQ 3: What is the most effective method for purifying the final product?

For this specific product, a two-step purification process is highly effective:

  • Precipitation and Washing: After the reaction, pour the mixture into a beaker containing a dilute aqueous base like sodium carbonate or ammonium hydroxide.[1][5] The crude product will precipitate. Filter this solid and wash it thoroughly with water to remove water-soluble impurities like thiourea hydrobromide.

  • Recrystallization: The washed crude solid can be further purified by recrystallization from a suitable solvent, most commonly methanol or ethanol.[5][6] This process is excellent for removing less soluble organic impurities, including any remaining α-haloketone. If highly polar impurities (like oxidation products) are present, column chromatography on silica gel may be necessary.

Optimized Protocols for Synthesis and Purification

Problem Potential Cause Recommended Solution
Low YieldIncomplete reaction; Suboptimal temperature.Reflux in ethanol for 1-3 hours and monitor by TLC.[1][3]
Multiple ProductsImpure starting materials; Side reactions.Purify α-haloketone before use; Control temperature strictly.[3]
Product OxidationAir exposure at high temp; Harsh work-up.Consider using an inert atmosphere; Neutralize with mild base (e.g., NaHCO₃).
Difficulty in PurificationFormation of similar polarity byproducts.Perform careful recrystallization from ethanol. If needed, use flash column chromatography.
Protocol 1: Synthesis of this compound
  • In a round-bottom flask, combine 2-bromo-1-(4-(methylthio)phenyl)ethanone (1.0 mmol, 1.0 equiv.) and thiourea (1.2 mmol, 1.2 equiv.).[1]

  • Add ethanol (5-10 mL) and a magnetic stir bar.

  • Heat the mixture to reflux (approx. 78-80°C) with stirring for 1-3 hours.

  • Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexane), checking for the disappearance of the α-haloketone spot.

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution and stir for 15 minutes.[1]

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 15 mL) to remove salts and unreacted thiourea.

  • Allow the solid to air dry on the filter or on a watch glass.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dried solid to an Erlenmeyer flask.

  • Add a minimal amount of hot methanol or ethanol and heat gently until the solid is fully dissolved.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

References

  • G. M. Raghavendra, K. S. R. Pai, and S. K. Prasad, "Design, synthesis and antimicrobial screening of amino acids conjugated 2-amino-4-arylthiazole derivatives," International Journal of Pharmacy and Pharmaceutical Sciences, vol. 3, pp. 120-125, 2011. [Online]. Available: [Link]

  • S. B. Wagh, P. S. Kengar, and S. S. Patil, "Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity," International Journal of Pharmaceutical Sciences and Research, 2018. [Online]. Available: [Link]

  • S. E. Bramley, V. Dupplin, D. G. C. Goberdhan, and G. D. Meakins, "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity," Journal of the Chemical Society, Perkin Transactions 1, pp. 639-643, 1987. [Online]. Available: [Link]

  • M. Himaja, M. A. M. Quadri, and P. S. S. Kumar, "Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides," Asian Journal of Chemistry, 2011. [Online]. Available: [Link]

  • Chem Help Asap, "Hantzsch Thiazole Synthesis." [Online]. Available: [Link]

  • V. M. Patel, "Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives," Journal of Chemical and Pharmaceutical Research, 2012. [Online]. Available: [Link]

  • S. G. Kucukguzel, "Synthesis and microbiological evaluation of 2-acetanilido-4-arylthiazole derivatives," Indian Journal of Pharmaceutical Sciences, 2008. [Online]. Available: [Link]

  • H. M. A. El-Lateef, "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities," Molecules, vol. 26, no. 5, p. 1466, 2021. [Online]. Available: [Link]

  • S. Rostamizadeh, R. Aryan, H. Sadeghian, and A. M. Amani, "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst," Molecules, vol. 19, no. 9, pp. 13583-13595, 2014. [Online]. Available: [Link]

  • S. R. Shrimandilkar, "Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea," International Journal of Scientific Research in Science and Technology, 2020. [Online]. Available: [Link]

  • C. Venkata Rao et al., "Synthesis of novel 2-amino thiazole derivatives," Der Pharma Chemica, vol. 5, no. 2, pp. 181-184, 2013. [Online]. Available: [Link]

  • S. Sahu, S. K. Ghosh, A. Ghoshal, and D. R. Bhattacharyya, "Scheme 1Synthesis of 2-amino-4-phenylthiazole from acetophenone, thiourea, and bromine," ResearchGate, 2012. [Online]. Available: [Link]

  • Y. Liu, "2-aminothiazole derivative, preparation method, and use," Google Patents, EP2682390A1, 2014. [Online].
  • M. T. Harvey, "Purification of 2-aminothiazole," Google Patents, US2489038A, 1949. [Online].
  • M. A. T. Ballester, "Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis," ACS Infectious Diseases, 2019. [Online]. Available: [Link]

  • K. G. Desai, "alkylthiophenoxy)-4-substituted-1, 3-thiazoles as possible anti-inflammatory and antimicrobi," Indian Journal of Chemistry, 2006. [Online]. Available: [Link]

  • P. M. L. Vander, "Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides," Journal of Combinatorial Chemistry, 2005. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Thiazole synthesis." [Online]. Available: [Link]

  • R. Garalis, "Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives," Molecules, vol. 24, no. 18, p. 3310, 2019. [Online]. Available: [Link]

  • M. A. Khalil, S. M. Sayed, and M. A. Raslan, "Reactivity of 2-Cyano-N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide: A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-," ResearchGate, 2012. [Online]. Available: [Link]

  • PubChem, "2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone." [Online]. Available: [Link]

  • A. Ali et al., "Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies," Frontiers in Chemistry, vol. 12, 2024. [Online]. Available: [Link]

  • A. Kumar, "Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)," RSC Advances, 2024. [Online]. Available: [Link]

  • NIST, "Ethanone, 2-bromo-1-phenyl-." [Online]. Available: [Link]

Sources

Improving yield and purity of 2-aminothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-aminothiazole. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this critical synthetic transformation. 2-Aminothiazole is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5] Achieving high yield and purity is paramount for downstream applications.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.

Understanding the Core Reaction: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains the most fundamental and widely used method for preparing 2-aminothiazoles.[6][7][8] The classic approach involves the condensation of an α-haloketone with thiourea.[6][9]

The reaction's success hinges on a sequence of nucleophilic attack, cyclization, and dehydration. Understanding this mechanism is the first step in effective troubleshooting.

Mechanism of the Hantzsch Thiazole Synthesis

The process begins with the nucleophilic attack of the sulfur atom from thiourea on the electrophilic α-carbon of the haloketone. This is typically the rate-determining step. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic 2-aminothiazole ring.[6][10]

Hantzsch_Mechanism reactant1 α-Haloketone intermediate1 S-Alkylation Intermediate reactant1->intermediate1 Nucleophilic Attack (S on Cα) reactant2 Thiourea reactant2->intermediate1 intermediate2 Cyclized Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular Cyclization (N on C=O) product 2-Aminothiazole intermediate2->product Dehydration (-H₂O)

Caption: The reaction pathway of the Hantzsch thiazole synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or fails completely. What are the primary causes?

A1: Low yield is a frequent issue stemming from several controllable factors. A systematic approach is key to identifying the root cause.

  • Purity of Starting Materials: This is the most critical and often overlooked factor.

    • α-Haloketones: These reagents can be unstable. Impurities from their synthesis or degradation upon storage can initiate side reactions, consuming starting material. Verify purity via NMR or melting point analysis before use.[11][12]

    • Thiourea: While generally stable, ensure it is dry and free from contaminants.

    • Solvents: The presence of water can be detrimental in some cases, hindering the reaction. Using anhydrous solvents is often recommended to improve yield.[11][13]

  • Reaction Conditions:

    • Temperature: The Hantzsch synthesis often requires heating to overcome its activation energy.[12] If running at room temperature, consider increasing the heat. Conventional heating is typically between 65-100°C.[12] Conversely, excessively high temperatures can promote side reactions and decomposition.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[8][11][14]

  • Stoichiometry: An incorrect ratio of reactants can halt the reaction. While a 1:1 ratio is theoretical, using a slight excess of thiourea (e.g., 1.2-1.5 equivalents) can often drive the reaction to completion.[10][11]

Q2: I'm observing multiple spots on my TLC, indicating significant side products. How can I improve selectivity?

A2: The formation of side products, particularly isomers, is a known challenge, often linked directly to the reaction's pH.

  • Isomer Formation: When using N-monosubstituted thioureas, the reaction can yield two different regioisomers: the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[11][12]

    • Cause: The reaction's regioselectivity is highly dependent on the acidity of the medium.

    • Solution:

      • To favor the 2-aminothiazole isomer , conduct the reaction in a neutral or basic solvent system.[11][12] This is the generally preferred pathway.

      • Formation of the 2-imino isomer is favored under strongly acidic conditions (e.g., using 10M HCl in ethanol).[12][15] Unless this isomer is the target, avoid acidic catalysts or starting materials that generate acidic byproducts.

  • Other Byproducts: Over-alkylation or condensation between reactants can lead to complex mixtures.

    • Solution: Adjusting stoichiometry and controlling the temperature can minimize the formation of these byproducts.[11] Careful, slow addition of the α-haloketone to the thiourea solution can sometimes prevent localized high concentrations that lead to side reactions.

Q3: My final product is difficult to purify and appears discolored. What are the best purification strategies?

A3: Crude 2-aminothiazole often contains unreacted starting materials, isomers, and colored impurities. A multi-step purification approach is usually necessary.

  • Standard Workup & Recrystallization: This is the most common method.

    • Neutralization: After the reaction, the mixture often contains the hydrohalide salt of the product. Neutralize the solution with a base like sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or ammonium hydroxide.[10][12][16] This causes the free base, which is often poorly water-soluble, to precipitate.

    • Isolation: The precipitated solid can be collected by filtration.[10] Alternatively, if it doesn't precipitate, the product can be extracted into an organic solvent like ethyl acetate or diethyl ether.[13][17]

    • Recrystallization: The crude solid is then recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a purified, crystalline product.[12][17]

  • Chemical Purification via Bisulfite Adduct: For particularly stubborn impurities, a chemical separation method can be employed.

    • Principle: 2-aminothiazole reacts with sulfur dioxide at elevated temperatures (70-90°C) to form a bisulfite addition product that is relatively insoluble in water.[18] This allows it to be separated by precipitation and filtration.

    • Recovery: The filtered bisulfite adduct can then be decomposed in a separate step to regenerate the pure 2-aminothiazole.[18] This method is particularly effective for removing impurities present in the crude reaction mixture.[18]

  • Chromatography: For high-purity requirements, especially in research and development, column chromatography on silica gel is an effective final purification step.[8][19][20]

FAQs: Optimizing Your Synthesis
Q: How does solvent choice impact yield and reaction rate?

A: Solvent selection is crucial and can significantly affect reaction kinetics and final yield by influencing the solubility of reactants and intermediates.[11] While alcohols are common, screening different solvents is highly recommended.[12]

SolventTypical ConditionsTypical Yield (%)Key Considerations
Ethanol/Methanol Reflux (65-80°C)Good to ExcellentMost common choice; good solubility for reactants.[10][11]
Water Reflux (100°C)Moderate to GoodA green solvent option; may require catalyst. Yields can be variable.[21][22]
1-Butanol Reflux (~117°C)GoodHigher boiling point allows for higher reaction temperatures.[21]
Dimethyl Sulfoxide (DMSO) 80°CGood to ExcellentEffective for one-pot syntheses using iodine as a halogen source.[1]
Solvent-Free Heating/MicrowaveExcellentEnvironmentally friendly; can lead to very short reaction times.[23]
Q: Are there more efficient, "greener" methods than the classic Hantzsch synthesis?

A: Yes. Modern organic synthesis has driven the development of highly efficient one-pot procedures and the use of novel catalysts.

  • One-Pot Syntheses: These methods avoid the isolation of the intermediate α-haloketone. A ketone is halogenated in situ and then immediately reacted with thiourea.[24]

    • Example: Using trichloroisocyanuric acid (TCCA) as a safe and sustainable halogen source in place of toxic iodine or bromine.[24] This approach, often paired with a recyclable catalyst, aligns with green chemistry principles.[24]

  • Advanced Catalysis:

    • Magnetically Separable Catalysts: Nanocatalysts like Ca/4-MePy-IL@ZY-Fe₃O₄ allow for high yields and can be easily removed from the reaction mixture with an external magnet for reuse, simplifying purification.[16][24]

    • Solid-Supported Catalysts: Silica-supported tungstosilicic acid is another example of a reusable, efficient catalyst for this transformation.[16][21]

  • Energy Sources:

    • Microwave Irradiation: Dramatically reduces reaction times from hours to minutes and can improve yields.[12][25]

    • Ultrasonic Irradiation: Can also accelerate the reaction, often allowing it to proceed at room temperature.[16][21][22]

Experimental Protocols
Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a baseline method adapted from established procedures.[10][11]

  • Reaction Setup: In a round-bottom flask, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol, 1.5 eq).

  • Solvent Addition: Add methanol (15 mL) and a magnetic stir bar.

  • Heating: Heat the mixture with stirring in a water bath or on a hot plate set to 65°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Cooling: Once the reaction is complete, remove the flask from the heat and allow the solution to cool to room temperature.

  • Work-up: Pour the reaction mixture into a beaker containing 30 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution and stir for 15 minutes to neutralize the acid and precipitate the product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying: Spread the collected solid on a watch glass and let it air dry or dry in a vacuum oven at low heat. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Modern One-Pot Synthesis Using a Magnetic Nanocatalyst

This protocol is based on a green, highly efficient method using TCCA as the halogen source.[24]

  • Reaction Setup: In a flask, combine the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA) (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL).

  • Intermediate Formation: Stir the mixture at 80°C for 25 minutes. Monitor the formation of the α-haloketone intermediate by TLC.

  • Thiourea Addition: Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.

  • Cyclization: Continue stirring at 80°C until the reaction is complete as monitored by TLC.

  • Catalyst Removal: Cool the mixture and separate the magnetic nanocatalyst from the solution using an external magnet.

  • Neutralization & Isolation: Add a 10% sodium bicarbonate solution to the remaining mixture to neutralize it and precipitate the product.[14][24]

  • Purification: Collect the solid by filtration, wash with water and ethanol, and dry in an oven to obtain the pure 2-aminothiazole product.[14][24]

General Troubleshooting Workflow

When encountering issues, follow a logical diagnostic process to efficiently identify and solve the problem.

Troubleshooting_Workflow start Problem: Low Yield or Purity check_reactants Step 1: Verify Reactants Purity (NMR, MP) Stoichiometry Anhydrous Solvents start->check_reactants check_conditions Step 2: Analyze Conditions Temperature Too Low/High? Reaction Time Sufficient? pH (Acidic/Neutral?) check_reactants->check_conditions Reactants OK check_workup Step 3: Review Purification Incomplete Neutralization? Incorrect Recrystallization Solvent? Emulsion during Extraction? check_conditions->check_workup Conditions OK solution Solution Identified check_workup->solution Workup OK

Sources

Troubleshooting low solubility of 4-(4-(methylthio)phenyl)thiazol-2-amine in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-(methylthio)phenyl)thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges associated with the handling and application of this compound, with a specific focus on its characteristically low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: My 4-(4-(methylthio)phenyl)thiazol-2-amine is precipitating out of my aqueous assay buffer. What is causing this?

A1: The observed precipitation is a direct result of the compound's low aqueous solubility. An analysis of its chemical structure reveals several contributing factors:

  • Hydrophobic Core: The molecule contains two aromatic rings (a phenyl and a thiazole ring) and a methylthio (-S-CH3) group, all of which are hydrophobic and limit interaction with water.

  • Crystalline Structure: Solid-state crystal lattice energy can be significant, meaning that the energy required to break apart the crystal structure and solvate individual molecules in water is high.

  • pH-Dependent Solubility: The molecule possesses a basic 2-aminothiazole group.[1][2][3] At neutral or alkaline pH, this amine group is predominantly in its neutral, uncharged form, which is significantly less water-soluble than its protonated, charged counterpart.[4][5][6]

Precipitation occurs when the concentration of the compound in your aqueous buffer exceeds its solubility limit under those specific experimental conditions (e.g., pH, temperature, buffer composition). This is a common issue for many heterocyclic drug-like molecules.[7]

Q2: I'm preparing a stock solution in DMSO, but it still crashes when I dilute it into my aqueous media. How can I prevent this?

A2: This phenomenon is known as "kinetic" insolubility. While the compound may be highly soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when diluted into a predominantly aqueous environment.[8][9][10] The final concentration of your compound in the assay medium has likely surpassed its thermodynamic solubility limit in that specific buffer.

Troubleshooting Workflow:

  • Lower the Final Concentration: The simplest first step is to test a lower final concentration of the compound in your assay.

  • Optimize the Stock Solution: Prepare a high-concentration stock solution in 100% DMSO.[11][12][13] When diluting into your aqueous buffer, add the DMSO stock dropwise to the buffer while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that trigger immediate precipitation.[14]

  • Perform a Solubility Test: Before running your main assay, determine the compound's actual kinetic solubility in your specific assay buffer. A detailed protocol is provided below (Protocol 1).

  • Control for DMSO Effects: Ensure the final concentration of DMSO in your assay is low and consistent across all wells. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your system.[14][15][16][17] Always include a "vehicle control" (buffer + same percentage of DMSO) in your experiments.[16]

Diagram: Troubleshooting Workflow for Compound Precipitation

G cluster_0 Problem Identification cluster_1 Initial Steps cluster_2 Systematic Evaluation cluster_3 Solution start Compound Precipitates in Assay step1 Lower Final Compound Concentration start->step1 step2 Optimize Dilution Method (Vigorous Mixing) step1->step2 If precipitation persists sol_test Protocol 1: Determine Kinetic Solubility step2->sol_test If precipitation persists ph_mod Protocol 2: Test pH Modification sol_test->ph_mod If solubility is still too low end Optimized Assay Conditions (Soluble Compound) sol_test->end If solubility is sufficient at a viable concentration cosolvent Protocol 3: Evaluate Co-solvents ph_mod->cosolvent If pH change is not viable or insufficient ph_mod->end If successful cosolvent->end

Caption: Decision tree for addressing compound precipitation.

Q3: Can I modify the pH of my buffer to increase the solubility of 4-(4-(methylthio)phenyl)thiazol-2-amine?

A3: Yes, modifying the pH is a powerful strategy for ionizable compounds.[4] Since 4-(4-(methylthio)phenyl)thiazol-2-amine is a weak base, decreasing the pH (making the buffer more acidic) will protonate the 2-amino group.[18][19] This creates a positively charged species (a cation) that is significantly more soluble in polar solvents like water.[5][6][20]

The Henderson-Hasselbalch Equation provides the theoretical basis for this relationship, linking pH, the compound's pKa, and the ratio of its ionized to un-ionized forms.[18][19][21][22]

Considerations:

  • Assay Compatibility: Ensure the new pH is compatible with your biological system (e.g., enzyme activity, cell viability). A pH range of 6.0-7.4 is generally acceptable for many in vitro assays.

  • pKa of the Compound: The ideal buffer pH for solubility will be below the compound's pKa. While the exact pKa of this molecule is not readily published, the pKa of the parent 2-aminothiazole is approximately 5.4. Therefore, buffering your assay at a pH of 6.0 or 6.5 may offer a significant solubility improvement over a pH of 7.4 or 8.0.

  • Buffer Capacity: Use a buffer with sufficient capacity to maintain the target pH after the addition of the compound stock solution.

See Protocol 2 for a systematic approach to evaluating pH-dependent solubility.

Q4: Are there other additives besides changing pH that can improve solubility?

A4: Yes, if pH modification is not sufficient or compatible with your assay, you can explore the use of co-solvents or other excipients.[23]

Co-solvents: These are water-miscible organic solvents that, when added to the aqueous buffer, increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[24][25][26]

Common Co-solvents for In Vitro Assays:

Co-SolventTypical Starting ConcentrationProsCons
Ethanol (EtOH) 1-5%Less toxic than DMSO for some cells.Can affect protein structure and enzyme activity at higher concentrations.
Polyethylene Glycol 400 (PEG-400) 1-10%Low toxicity, commonly used in formulations.[26]Can increase viscosity; may interfere with some assay readouts.
Glycerol 1-10%Stabilizes proteins, low toxicity.High viscosity can make pipetting difficult.

Important: The use of any co-solvent requires validation. You must run parallel controls to ensure the co-solvent itself does not interfere with your assay or harm your cells. See Protocol 3 for guidance.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Visual Inspection

This protocol provides a rapid method to estimate the kinetic solubility of your compound in the final assay buffer.[8]

  • Prepare Stock Solution: Make a 10 mM stock solution of 4-(4-(methylthio)phenyl)thiazol-2-amine in 100% DMSO. Ensure it is fully dissolved.[27]

  • Set Up Dilution Plate: In a clear 96-well plate, add 198 µL of your final aqueous assay buffer to wells A1 through H1.

  • Serial Dilution:

    • Add 2 µL of the 10 mM DMSO stock to well A1 and mix thoroughly. This creates a 100 µM solution with 1% DMSO.

    • Transfer 100 µL from well A1 to well B1 and mix. This is a 50 µM solution.

    • Continue this 2-fold serial dilution down the column (C1=25 µM, D1=12.5 µM, etc.).

  • Incubation: Incubate the plate at your assay's operating temperature (e.g., room temperature or 37°C) for 1-2 hours.[8]

  • Visual Inspection: Place the plate on a light box or against a dark background and visually inspect each well for signs of precipitation (cloudiness, crystals, or film).

  • Determine Solubility: The highest concentration that remains clear and free of precipitate is your approximate kinetic solubility limit under these conditions.

Protocol 2: pH-Dependent Solubility Evaluation

This protocol helps determine if adjusting buffer pH can improve solubility.

  • Prepare Buffers: Prepare several batches of your assay buffer, adjusting the pH of each to a different value (e.g., 6.0, 6.5, 7.0, 7.4, 8.0). Use strong acid (HCl) or base (NaOH) for adjustments and verify the final pH with a calibrated meter.

  • Run Kinetic Solubility Test: Repeat the procedure described in Protocol 1 for each of the prepared pH-adjusted buffers.

  • Analyze Results: Compare the solubility limits obtained at each pH. A table or graph plotting pH vs. solubility will clearly show the optimal pH range for your compound.[28][29]

Protocol 3: Co-solvent Compatibility and Solubility Test

This protocol evaluates the effectiveness and compatibility of co-solvents.

  • Prepare Co-solvent Buffers: Prepare batches of your primary assay buffer containing different concentrations of a chosen co-solvent (e.g., 1%, 2%, 5%, and 10% PEG-400).

  • Run Assay Controls: Run your assay's positive and negative controls in each of the co-solvent-containing buffers (without your test compound). This is critical to check for assay interference.

  • Assess Solubility: If the co-solvents do not interfere with the assay controls, repeat the kinetic solubility test (Protocol 1 ) using the co-solvent buffer that showed no interference.

  • Select Optimal Condition: Choose the lowest concentration of co-solvent that provides the desired level of solubility for your compound without negatively impacting the assay's performance.

References

  • Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling. Available from: [Link]

  • Best Practices For Stock Solutions. FasterCapital. Available from: [Link]

  • Chapter 3. Pharmacokinetics. AccessPhysiotherapy. Available from: [Link]

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available from: [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available from: [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules. Available from: [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Available from: [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Iranian Journal of Pharmaceutical Research. Available from: [Link]

  • Top Ten Tips for Making Stock Solutions. Bitesize Bio. Available from: [Link]

  • DMSO usage in cell culture. LifeTein. Available from: [Link]

  • DMSO in cell based assays. Scientist Solutions. Available from: [Link]

  • CO-SOLVENCY. World Journal of Pharmaceutical Research. Available from: [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available from: [Link]

  • What the concentration of DMSO you use in cell culture assays? ResearchGate. Available from: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available from: [Link]

  • Solubility Assessment Service. Creative Biolabs. Available from: [Link]

  • Kinetic solubility: Experimental and machine‐learning modeling perspectives. Molecular Informatics. Available from: [Link]

  • ADME Solubility Assay. BioDuro. Available from: [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Available from: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Available from: [Link]

  • Absorption of drugs. Vetscraft. Available from: [Link]

  • General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]

  • 2-Aminothiazole. PubChem. Available from: [Link]

  • The influence of pH on solubility in water. Available from: [Link]

  • 2-Aminothiazole. Wikipedia. Available from: [Link]

  • Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. Available from: [Link]

  • Why Is pH Critical For Weak Electrolyte Solubility? YouTube. Available from: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available from: [Link]

Sources

Technical Support Center: Mitigating Photo-degradation of Arylthiazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with arylthiazole-containing compounds. This guide is designed to provide you with an in-depth understanding of the mechanisms behind the photo-degradation of these valuable compounds and to offer practical, field-proven strategies for its prevention. The arylthiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide range of clinically important drugs.[1][2] However, its inherent photosensitivity can pose significant challenges, from compromising sample integrity during routine experiments to affecting the stability of final drug products.[3]

This resource is structured to address your challenges in a direct, question-and-answer format, moving from foundational concepts to specific troubleshooting scenarios and preventative protocols.

Section 1: The "Why" - Understanding the Photo-degradation Mechanism

A solid grasp of the underlying mechanism is the first step toward effective prevention. This section addresses the fundamental questions regarding the photosensitivity of arylthiazole compounds.

Q1: What makes the arylthiazole moiety so susceptible to light?

A1: The photosensitivity of arylthiazole-containing compounds, particularly those with aryl substituents, is often linked to their ability to absorb UV and visible light.[4][5] This absorption can excite the molecule to a higher energy state. The excited molecule can then act as a photosensitizer, transferring its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).[6] This singlet oxygen is a primary culprit in the degradation cascade, as it can directly react with the electron-rich thiazole ring.[6]

One identified mechanism involves a [4+2] Diels-Alder cycloaddition reaction between singlet oxygen and the thiazole ring.[6] This forms an unstable endoperoxide intermediate, which then rearranges to yield degradation products, effectively destroying the original compound.[6] It's important to note that the specific substituents on the aryl and thiazole rings can influence the compound's susceptibility to this process.[6]

Q2: What are Reactive Oxygen Species (ROS) and how are they involved?

A2: Reactive Oxygen Species (ROS) are highly reactive chemical molecules derived from oxygen. In the context of photo-degradation, the most significant ROS is singlet oxygen (¹O₂), as explained above.[6] However, other ROS, such as hydroxyl radicals (•OH), can also be generated, particularly in aqueous solutions under UV irradiation.[7][8] These species are extremely aggressive oxidizing agents and can attack various parts of the arylthiazole molecule, leading to a complex mixture of degradation products.[7][8] The generation of ROS is a key step in the photo-degradation pathway, and therefore, strategies to quench or prevent their formation are critical for stabilization.[9]

Section 2: Troubleshooting Workbench - Addressing Common Experimental Issues

This section provides direct answers to specific problems you might be encountering in the lab.

Q: I'm seeing unexpected peaks in my HPLC/LC-MS analysis after my compound has been on the autosampler for a few hours. Could this be photo-degradation?

A: Yes, this is a classic sign of photo-degradation, especially if your autosampler is not shielded from ambient lab lighting.

  • Causality: Standard laboratory lighting, particularly fluorescent lights, emits UV radiation that can be sufficient to initiate the degradation of sensitive compounds over several hours.[4][10][11] The accumulation of degradation products will appear as new, often smaller and more polar, peaks in your chromatogram.

  • Troubleshooting Steps:

    • Confirm the Issue: Re-inject a freshly prepared standard that has been kept in the dark. If the new peaks are absent, light exposure is the likely cause.

    • Immediate Solution: Switch to amber or opaque autosampler vials.[4][10][11] Amber glass is specifically designed to filter out a significant portion of UV and visible light, offering excellent protection.[4][10][11][12]

    • Best Practice: If possible, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to slow down any potential degradation kinetics. Also, prepare your sample sequences to run as quickly as possible after being placed in the autosampler.

Q: My compound's solution is changing color (e.g., turning yellow) after being left on the benchtop. What's happening?

A: A visible color change is a strong indicator of chemical degradation.

  • Causality: The formation of degradation products often leads to molecules with extended conjugated systems, which can absorb visible light and thus appear colored. This is a clear visual cue that the original molecular structure has been altered.

  • Troubleshooting Steps:

    • Protect from Light: Immediately begin storing your solutions in amber glassware or flasks wrapped in aluminum foil.[9] This is a simple but highly effective way to prevent further degradation.[9]

    • Work in Dim Light: When preparing solutions or performing experiments, minimize exposure to direct, intense light. Work in a fume hood with the sash lowered or under subdued lighting conditions.

    • Characterize the Degradants: If necessary for your research, use techniques like LC-MS/MS and NMR to identify the structure of the colored degradants.[6] This can provide valuable insights into the specific degradation pathway affecting your compound.

Q: I've tried using amber vials, but I'm still seeing some level of degradation. What are my next steps?

A: If basic light protection isn't sufficient, you need to move to chemical stabilization methods.

  • Causality: For highly sensitive compounds, even the small amount of light that penetrates amber glass, or brief exposures during sample handling, can be enough to cause degradation. Furthermore, the degradation may be exacerbated by other factors in your solution.[13]

  • Troubleshooting Steps:

    • Introduce an Antioxidant: The most common strategy is to add an antioxidant to your solution.[9] Antioxidants work by quenching the reactive oxygen species (especially singlet oxygen) that drive the degradation process.[14][15]

    • Optimize Solution pH: The rate of photo-degradation can be highly dependent on the pH of the solution.[16][17][18] Experiment with different buffer systems to find a pH where your compound exhibits maximum stability.

    • De-gas Your Solvents: Dissolved oxygen is a key ingredient for photo-oxidation. Purging your solvents with an inert gas like nitrogen or argon before preparing your solutions can significantly reduce the rate of degradation.

Section 3: Proactive Prevention - Protocols & Best Practices

This section provides detailed protocols for preventing photo-degradation from the outset.

Protocol 1: Chemical Stabilization Using Antioxidants

This protocol outlines how to select and use antioxidants to protect your arylthiazole compound in solution.

Objective: To prevent photo-oxidation by scavenging reactive oxygen species.

Materials:

  • Your arylthiazole compound

  • Appropriate solvent (e.g., DMSO, ethanol, aqueous buffer)

  • Antioxidant stock solutions (see Table 1)

  • Amber volumetric flasks and vials

Procedure:

  • Antioxidant Selection: Choose an antioxidant based on the solubility of your compound and the nature of your solvent system (see Table 1). For many applications, Butylated Hydroxytoluene (BHT) is a good starting point for organic solutions, while Ascorbic Acid (Vitamin C) is suitable for aqueous systems.[][20][21]

  • Prepare Antioxidant Stock Solution: Prepare a concentrated stock solution of your chosen antioxidant in the same solvent as your main experiment.

  • Spike Your Solvent: Before dissolving your arylthiazole compound, add a small volume of the antioxidant stock solution to the final volume of the solvent. The goal is to have the antioxidant present to immediately protect your compound.

  • Dissolve Your Compound: Add and dissolve your arylthiazole compound in the antioxidant-containing solvent.

  • Store Properly: Store the final solution in a tightly capped amber vial or a foil-wrapped container, and keep it in a cool, dark place.[9]

Antioxidant Typical Concentration Range Solubility Notes
Butylated Hydroxytoluene (BHT) 0.02% - 0.05%[20]Lipid-solubleExcellent for organic solvents. Acts as a free-radical scavenger.[22]
Butylated Hydroxyanisole (BHA) 0.02% - 0.05%[20]Lipid-solubleSimilar to BHT, often used in combination.[22]
Ascorbic Acid (Vitamin C) 0.1% - 1%[20]Water-solublePotent reducing agent, effective in aqueous solutions.[14][]
α-Tocopherol (Vitamin E) 0.01% - 0.1%[20]Lipid-solubleA natural antioxidant that is very effective at quenching singlet oxygen.[14][15]
Sodium Metabisulfite 0.01% - 0.1%[20]Water-solubleActs as a reducing agent, particularly in aqueous formulations.[22][23]

Table 1: Common Antioxidants for Pharmaceutical Formulations.

Protocol 2: Performing a Forced Degradation (Photostability) Study

This protocol is based on the principles outlined in the ICH Q1B guidelines and is essential for understanding the intrinsic photostability of your compound.[24][25][26][27]

Objective: To intentionally degrade the compound under controlled light conditions to identify potential degradants and assess its stability.

Materials:

  • Photostability chamber with a calibrated light source (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[26]

  • Calibrated radiometer and lux meter.

  • Quartz cells or other UV-transparent containers.

  • Control samples protected from light (e.g., wrapped in aluminum foil).

  • Analytical system (e.g., HPLC-UV/MS).

Procedure:

  • Sample Preparation: Prepare solutions of your compound at a known concentration. Also, prepare a sample of the solid compound.

  • Control Preparation: Prepare an identical set of samples but wrap them securely in aluminum foil to serve as dark controls.

  • Exposure: Place the unwrapped samples in the photostability chamber. Place the dark controls in the same chamber to ensure identical temperature conditions.

  • ICH Q1B Conditions: Expose the samples to a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[26][28]

  • Time-Point Analysis: At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from the light-exposed and dark control samples.

  • Analytical Testing: Analyze the samples immediately using a validated stability-indicating HPLC method. Quantify the parent compound and any degradation products.

  • Data Evaluation: Compare the chromatograms of the exposed samples to the dark controls. A loss of the parent peak and/or the appearance of new peaks in the exposed sample indicates photo-lability. The results will help you determine if protective measures are needed for your compound.[26]

Section 4: Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the degradation mechanism and a logical workflow for troubleshooting.

G cluster_0 Initiation cluster_1 ROS Generation cluster_2 Degradation Compound Arylthiazole Compound Excited Excited State Compound* Compound->Excited Absorption Degradation Degradation Products Compound->Degradation Light UV/Visible Light (Energy) Light->Compound O2 Molecular Oxygen (³O₂) Excited->O2 Energy Transfer ROS Singlet Oxygen (¹O₂) O2->ROS ROS->Compound Reaction (e.g., [4+2] Cycloaddition)

Caption: Mechanism of Arylthiazole Photo-degradation.

G Start Degradation Observed (e.g., New HPLC Peaks) UseAmber Use Amber Vials / Wrap in Foil Start->UseAmber CheckAgain Is Degradation Still Occurring? UseAmber->CheckAgain AddAntioxidant Add Antioxidant (e.g., BHT, Vit. C) CheckAgain->AddAntioxidant Yes Success Problem Solved CheckAgain->Success No OptimizepH Optimize Solution pH AddAntioxidant->OptimizepH Degas De-gas Solvents (N₂ or Ar Purge) OptimizepH->Degas Failure Consult Specialist / Re-evaluate Compound Degas->Failure

Caption: Troubleshooting Workflow for Photo-degradation.

Section 5: Frequently Asked Questions (FAQs)

Q1: At what stage of drug development is photostability testing required? A1: Photostability testing is an integral part of stress testing and should be conducted on both the drug substance and the final drug product, as mandated by regulatory bodies under the ICH Q1B guidelines.[13][24][25][27] This information is crucial during the development phase to inform formulation design, manufacturing processes, and packaging selection.[13]

Q2: Can excipients in my formulation affect the photostability of my compound? A2: Absolutely. Some excipients can act as photosensitizers, accelerating degradation, while others may have photoprotective properties.[3][9] It is important to evaluate the photostability of the final formulation, not just the active pharmaceutical ingredient (API) alone.

Q3: Is there a specific wavelength of light I should be most concerned about? A3: Degradation is typically caused by the wavelengths of light that the compound absorbs. For many organic molecules, including arylthiazoles, this falls within the ultraviolet (UV) range (290-400 nm).[13] However, some compounds can also be sensitive to visible light (400-700 nm). A UV-Vis absorption spectrum of your compound can help identify the wavelengths of highest concern.

Q4: My compound is a solid. Do I still need to worry about photo-degradation? A4: Yes. While degradation is often faster in solution, photo-degradation can and does occur in the solid state.[6] The ICH Q1B guidelines require testing of the compound in the solid form as well.[26] The mechanism may be different, but the risk is still present.

Q5: Besides antioxidants, are there other formulation strategies to improve photostability? A5: Yes. Other strategies include the use of UV absorbers in the formulation, which are excipients that preferentially absorb the damaging radiation. Additionally, complexation of the drug with cyclodextrins can physically shield the photosensitive parts of the molecule from light.[9] The choice of strategy depends heavily on the specific compound and the intended dosage form.

References

  • Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy. Bibliomed. [Link]

  • Why Use Amber Glass Autosampler Vials for Light-Sensitive Samples? - Chromatography. (2024-02-27). Chromatography Online. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998-01-01). European Medicines Agency (EMA). [Link]

  • Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. ResearchGate. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (2018-08-24). FDA. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]

  • Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy. Bibliomed. [Link]

  • Photolytic Degradation And Its Prevention. (2024-11-28). PharmaCareers. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021-12-13). Atlas. [Link]

  • Unlocking the Benefits: 5 Advantages of Amber Vials with Pre-Slit Septa. (2023-09-19). Stellar Scientific. [Link]

  • Singlet Oxygen in Food: A Review on Its Formation, Oxidative Damages, Quenchers, and Applications in Preservation. MDPI. [Link]

  • The Benefits of Using Amber, Blue, and Green Glass Vials for Light-Sensitive Products. (2024-09-17). Adelphi Healthcare Packaging. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • What are common antioxidant pharmaceutical excipients?. (2025-05-24). FITFEVER. [Link]

  • Photolytic Degradation and Its Prevention. Pharmaguideline. [Link]

  • Top 7 Things About Amber Vials. (2025-02-25). ILT. [Link]

  • ANTIOXIDANTS: In Pharmaceutical Formulation. (2017-07-30). Knowledge of Pharma. [Link]

  • A Possible Role for Singlet Oxygen in the Degradation of Various Antioxidants. A Meta-Analysis and Review of Literature Data. MDPI. [Link]

  • Rational use of antioxidants in solid oral pharmaceutical preparations. SciELO. [Link]

  • Amber Glass Screw Top Sample Vials. CP Lab Safety. [Link]

  • Effect of pH on the photocatalytic degradation of antibiotics. ResearchGate. [Link]

  • Preventing Chemical Degradation of Drug Products. (2022-11-26). FTLOScience. [Link]

  • Antioxidants. CD Formulation. [Link]

  • Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. PubMed. [Link]

  • Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials. MDPI. [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]

  • Singlet Oxygen Quenching by Resveratrol Derivatives. PMC - PubMed Central. [Link]

  • The effect of initial pH on the degradation of pharmaceuticals, initial... ResearchGate. [Link]

  • Effects of pH on the Photocatalytic Activity and Degradation Mechanism of Rhodamine B over Fusiform Bi Photocatalysts under Visible Light. MDPI. [Link]

  • Significant effect of ph on photocatalytic degradation of organic pollutants using semiconductor catalysts. (2025-08-06). ResearchGate. [Link]

  • Photocatalytic Degradation of Organic Compounds on TiO2-Photocatalyst-Coated Concrete Surfaces. MDPI. [Link]

  • Degradative action of reactive oxygen species on hyaluronan. PubMed. [Link]

  • Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. (2025-08-06). ResearchGate. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Publications. [Link]

  • Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers. Scirp.org. [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. [Link]

  • Photocatalytic Activity of TiO2 for the Degradation of Anticancer Drugs. MDPI. [Link]

  • The drugs containing thiazole ring.. ResearchGate. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC. [Link]

  • The role of reactive oxygen species in homeostasis and degradation of cartilage. PubMed. [Link]

Sources

Technical Support Center: Minimizing Impurities in the Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we provide not only procedural steps but also the underlying mechanistic rationale to empower you to make informed decisions in your laboratory work.

The Hantzsch synthesis, first described by Arthur R. Hantzsch in 1887, is a cornerstone reaction for the formation of the thiazole ring, a prevalent scaffold in pharmaceuticals.[1] It classically involves the condensation of an α-haloketone with a thioamide.[1] While often high-yielding, the reaction is susceptible to various side reactions and impurities that can complicate purification and reduce overall efficiency. This guide addresses the most common challenges encountered during this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section details specific problems you might face during the Hantzsch synthesis, their root causes, and validated protocols to mitigate them.

Issue 1: Low Yield or Incomplete Conversion of Starting Materials

A frequent challenge in the Hantzsch synthesis is a lower-than-expected yield of the desired thiazole product. This can often be traced back to suboptimal reaction conditions or the purity of the starting materials.

Causality: The reaction's activation energy often requires thermal input to proceed efficiently.[2] The polarity of the solvent plays a critical role in solvating the reactants and intermediates, and an improper choice can hinder the reaction rate.[2][3] Furthermore, impurities present in the α-haloketone or thioamide can participate in competing side reactions, consuming the starting materials and generating unwanted byproducts.[2]

Troubleshooting Protocol:

  • Verify Reagent Purity: Before starting the reaction, ensure the α-haloketone and thioamide are of high purity. If necessary, purify them by recrystallization or distillation.[2]

  • Optimize Reaction Temperature: Many Hantzsch syntheses require heating.[2] For instance, the reaction between 2-bromoacetophenone and thiourea in methanol can be effectively conducted by heating at 100°C for 30 minutes.[4] If you are running the reaction at room temperature with poor results, gradually increasing the temperature is a logical first step.

  • Conduct a Solvent Screen: The choice of solvent is critical.[2] While alcohols like methanol and ethanol are common, other solvents or solvent mixtures may provide better results for your specific substrates.[3][5] Consider screening solvents such as 1-butanol, 2-propanol, or even solvent-free conditions, which have been reported to improve yields.[3][5]

  • Consider Catalysis: While not always necessary, modern variations of the Hantzsch synthesis often employ a catalyst to enhance efficiency.[2] For example, silica-supported tungstosilicic acid has been shown to produce high yields.[5][6]

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting & Optimization A 1. Purify Reactants (α-haloketone, thioamide) B 2. Select Initial Solvent (e.g., Methanol) A->B C 3. Set Initial Temperature (e.g., Room Temp) B->C D Low Yield? C->D E Increase Temperature D->E Yes F Screen Solvents (Ethanol, Butanol, etc.) D->F If temp increase fails G Introduce Catalyst (e.g., Solid Acid) D->G If solvent screen fails H High Yield Achieved D->H No E->D F->D G->D

Caption: Influence of reaction acidity on the regioselective outcome.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure thiazole derivative can be challenging due to its solubility or the presence of persistent impurities.

Causality: The polarity and solubility of the final thiazole product can vary significantly based on its substituents. In many cases, particularly with simple aminothiazoles, the product is poorly soluble in water, allowing for straightforward isolation. [4]However, more complex derivatives may require chromatographic purification.

Troubleshooting Protocol:

  • Precipitation and Filtration: For products with low water solubility, such as 2-amino-4-phenylthiazole, a simple and effective purification method is to pour the cooled reaction mixture into an aqueous solution of a weak base like 5% sodium carbonate. [4]This neutralizes any acid formed during the reaction and precipitates the product, which can then be collected by filtration. [4]2. Column Chromatography: If precipitation is not effective or if multiple byproducts are present, purification by column chromatography on silica gel is the standard approach. A common mobile phase for thiazole derivatives is a mixture of ethyl acetate and hexanes. [4]3. Recrystallization: For solid products, recrystallization from an appropriate solvent can be an excellent final purification step to obtain highly pure material. The choice of solvent will depend on the specific product's solubility profile.

General Purification Workflow

G A Crude Reaction Mixture B Pour into aq. Na2CO3 A->B C Precipitate Forms? B->C D Filter and Dry Solid C->D Yes E Column Chromatography C->E No F Recrystallization (Optional) D->F G Pure Product D->G If sufficiently pure E->F E->G If sufficiently pure F->G

Caption: Decision tree for the purification of substituted thiazoles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

A1: The reaction proceeds through a multi-step pathway. [4]It begins with a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone in an SN2 reaction. [4][7]This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The final step is a dehydration reaction that leads to the formation of the aromatic thiazole ring. [4] Q2: Can I use α-tosyloxy ketones instead of α-haloketones?

A2: Yes, the Hantzsch synthesis has been modified to use α-tosyloxy ketones as effective substitutes for α-haloketones. This can be advantageous in cases where the corresponding α-haloketone is unstable or difficult to prepare.

Q3: Are there greener or more environmentally friendly approaches to the Hantzsch synthesis?

A3: Yes, significant research has focused on developing more sustainable protocols. [5][6]This includes the use of greener solvents like water or ethanol/water mixtures, solvent-free reaction conditions, and the application of reusable catalysts such as silica-supported acids. [5][6]Some methods also utilize microwave irradiation to reduce reaction times and energy consumption. [3] Q4: How can I confirm the structure of my synthesized thiazole?

A4: A combination of spectroscopic techniques is essential for structural confirmation. This typically includes:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the proton and carbon framework. [5]* Infrared (IR) Spectroscopy: To identify key functional groups. For example, characteristic absorptions for C=N and C=C bonds are expected in the thiazole ring. [5]* Mass Spectrometry (MS): To determine the molecular weight of the compound. [5]* Thin-Layer Chromatography (TLC): To assess the purity of the sample. [4] Quantitative Data Summary: Reaction Parameter Optimization

ParameterConventional MethodOptimized/Modern AlternativesRationale for Optimization
Solvent Methanol, Ethanol [4]Water, 1-Butanol, Solvent-free [5][8]Improved yields, greener conditions, enhanced reaction rates. [6]
Temperature Reflux/Heating (e.g., 100 °C) [4]Room Temperature (with catalyst), Microwave Irradiation [3][5]Milder conditions, reduced energy consumption, shorter reaction times.
Catalyst Often noneSilica-supported tungstosilicic acid, TfOH [5][8]Increased reaction efficiency and yield. [2]
Workup ExtractionPrecipitation in aqueous base, simple filtration [4]Simplified purification, reduced solvent waste.
References
  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • synthesis of thiazoles. YouTube. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 2-Aminothiazole Synthesis: Hantzsch vs. Cook-Heilbron

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Its versatile scaffold is found in drugs approved for anticancer, anti-inflammatory, antibacterial, and antiviral therapies.[3][4] Consequently, the efficient and strategic synthesis of 2-aminothiazole derivatives is a critical task for researchers and drug development professionals.

This guide provides an in-depth, objective comparison of two seminal methods for constructing this vital heterocycle: the Hantzsch Thiazole Synthesis and the Cook-Heilbron Synthesis. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach, grounded in experimental evidence.

The Workhorse Method: Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this reaction remains the most common and versatile method for preparing 2-aminothiazoles.[5][6] It is a robust condensation reaction that has seen countless modifications and improvements over the last century, including the use of green catalysts and microwave-assisted protocols to enhance yields and reduce reaction times.[7][8]

Core Principle & Mechanism

The Hantzsch synthesis fundamentally involves the condensation of an α-haloketone with a thioamide-containing compound.[9] For the specific synthesis of 2-aminothiazoles, thiourea is the reagent of choice.

The reaction proceeds through a well-established sequence:

  • S-Alkylation: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide and forming an isothiouronium salt intermediate.[10][11]

  • Intramolecular Cyclization: The terminal amino group of the intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon.

  • Dehydration: The resulting cyclic intermediate, a hydroxythiazoline, readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic 2-aminothiazole ring.[9][10]

This mechanistic pathway dictates the choice of reactants: the α-haloketone provides the C4 and C5 atoms of the ring, while thiourea supplies the sulfur atom (S1), the nitrogen atom (N3), and the 2-amino group.

Caption: Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard, reliable procedure for synthesizing a representative 2-aminothiazole.[10]

Materials:

  • 2-Bromoacetophenone (α-Bromoacetophenone)

  • Thiourea

  • Ethanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).

  • Solvent Addition: Add ethanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

  • Heating: Heat the mixture to reflux (approximately 78-80°C) with continuous stirring. The reaction is typically complete within 30 minutes to 2 hours.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.

  • Workup: After cooling the reaction to room temperature, pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate. This neutralizes the hydrobromic acid (HBr) byproduct.

  • Isolation: The 2-amino-4-phenylthiazole product, being poorly soluble in water, will precipitate. Collect the solid product by vacuum filtration through a Büchner funnel.

  • Purification: Wash the collected solid with cold water to remove any remaining salts. The product is often pure enough for characterization, but can be further purified by recrystallization if necessary.

Hantzsch_Workflow Experimental Workflow: Hantzsch Synthesis A 1. Combine 2-Bromoacetophenone & Thiourea in Ethanol B 2. Heat to Reflux (78-80°C, 30-120 min) A->B C 3. Monitor by TLC B->C D 4. Cool to RT C->D Reaction Complete E 5. Pour into 5% Na₂CO₃ (aq) D->E F 6. Vacuum Filtration E->F Precipitate Forms G 7. Wash with Water & Dry F->G H Final Product: 2-Amino-4-phenylthiazole G->H

Caption: Experimental Workflow for Hantzsch Synthesis.

The Niche Approach: Cook-Heilbron Synthesis

Discovered by Alan Cook and Sir Ian Heilbron in 1947, this synthesis provides a distinct route to thiazoles, specifically yielding 5-aminothiazole derivatives.[12] This substitution pattern is not directly accessible through the classical Hantzsch reaction, making the Cook-Heilbron a valuable, complementary method.

Core Principle & Mechanism

The Cook-Heilbron synthesis reacts an α-aminonitrile with a sulfur-containing electrophile, such as carbon disulfide (CS₂), dithioacids, or isothiocyanates, under mild, often aqueous, conditions.[12][13]

The mechanism, when using an α-aminonitrile and CS₂, proceeds as follows:

  • N-Thioacylation: The nitrogen of the α-aminonitrile performs a nucleophilic attack on the carbon of carbon disulfide, forming a dithiocarbamate intermediate.[12]

  • Intramolecular Cyclization: The sulfur atom of the dithiocarbamate then acts as a nucleophile, attacking the carbon of the nitrile group in a 5-exo-dig cyclization. This step is crucial as it forms the five-membered ring.

  • Tautomerization: The resulting 5-imino-2-thione thiazolidine intermediate undergoes tautomerization to yield the stable, aromatic 5-aminothiazole-2-thiol product.[12]

Caption: Cook-Heilbron Synthesis Mechanism.

Comparative Analysis: Hantzsch vs. Cook-Heilbron

The choice between these two syntheses is dictated primarily by the desired substitution pattern on the final thiazole product. While the Hantzsch synthesis is a broadly applicable and high-yielding method, the Cook-Heilbron synthesis fills a specific and important niche.

FeatureHantzsch SynthesisCook-Heilbron Synthesis
Product Type 2-Amino-4-substituted (or 2,4,5-trisubstituted) thiazoles.[9]5-Amino-2,4-disubstituted thiazoles.[9][12]
Key Reactants α-Haloketone + Thiourea.[10]α-Aminonitrile + CS₂, dithioacids, etc.[13]
Reaction Conditions Typically requires heating (reflux).[7][10]Mild conditions, often room temperature.[12]
Typical Yields Generally high (Good to Excellent).[10][14]Moderate to Good.[12]
Substrate Scope Very broad; tolerates a wide variety of substituents on the ketone.[9][14]More limited; primarily dependent on the availability of α-aminonitriles.[12]
Key Advantages High yields, simple procedure, well-established, highly versatile.[6][10]Access to 5-aminothiazoles, mild reaction conditions.[9][12]
Key Disadvantages Use of lachrymatory and irritating α-haloketones; potential regioselectivity issues with substituted thioureas.[9][15]Less common in literature; can use hazardous/unpleasant reagents (e.g., CS₂); narrower scope.[8][12]

Conclusion and Field-Proven Insights

For the synthesis of 2-aminothiazoles with substitution at the 4- and/or 5-position, the Hantzsch synthesis is unequivocally the method of choice for most applications. Its reliability, high yields, and the vast body of literature supporting its use make it a trustworthy and efficient tool in the synthetic chemist's arsenal.[14][16] The primary drawback—the use of lachrymatory α-haloketones—is a manageable safety consideration in a properly equipped laboratory.

The Cook-Heilbron synthesis , while less frequently employed, is not obsolete. It remains a critical pathway when the target molecule is a 5-aminothiazole .[12] This specific substitution pattern is highly valuable for further synthetic transformations and is a key structural motif in certain biologically active compounds. The mild conditions are an added benefit, but its narrower substrate scope means it is reserved for specific synthetic goals.

Ultimately, the selection of a synthetic route is a strategic decision based on the final target structure. A comprehensive understanding of the mechanism and scope of both the Hantzsch and Cook-Heilbron syntheses empowers researchers to make informed, effective decisions in the complex landscape of drug discovery and development.

References

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A novel synthesis of 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 100, 1-28. [Link]

  • Karakas, D., & Sakagami, H. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Biology & Drug Design, 96(4), 975-987. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Gomtsyan, A. (2012). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 17(8), 9695-9737. [Link]

  • El-Sayed, N. N. E., & Al-Ghorbani, M. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2663. [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. Retrieved from [Link]

  • Organic Chemistry. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

  • ResearchGate. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

  • Abdel-Maksoud, M. S., & El-Gamal, M. I. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Organic Chemistry. (2022, December 21). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Wikimedia Commons. (2018). File:Cook heilbron thiazole synthesis mechanism.png. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]

  • de Mello, A. J., & Wootton, R. C. R. (2003). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 3(1), 7-11. [Link]

  • Azman, S. S. N., & Halim, N. D. A. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Journal of Advanced Research in Applied Sciences and Engineering Technology, 22(1), 1-15. [Link]

  • ResearchGate. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

  • Halim, N. D. A., & Azman, S. S. N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 38-51. [Link]

  • ResearchGate. (n.d.). Cook–Heilbron synthesis. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient method for the synthesis of 2-aminothiazoles using silica chloride as a heterogeneous catalyst. Retrieved from [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

Sources

A Comparative Guide to Antileishmanial Agents: Evaluating 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine Against Established Therapies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Leishmaniasis Chemotherapy

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge, particularly in tropical and subtropical regions. The clinical manifestations range from self-healing cutaneous lesions to fatal visceral disease (kala-azar). For decades, the therapeutic arsenal has been limited, relying on drugs often hampered by significant toxicity, parenteral administration routes, high cost, and emerging parasite resistance.[1][2] The frontline treatments, including pentavalent antimonials, the polyene antibiotic amphotericin B, the alkylphosphocholine miltefosine, and the aminoglycoside paromomycin, each present a unique profile of efficacy and drawbacks, creating a pressing need for novel, safer, and more effective chemical entities.[1] This guide provides a comparative analysis of a promising investigational compound, 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine, placing its known preclinical data in context with these established antileishmanial drugs.

Profile of an Investigational Thiazole Derivative: this compound

Recent research has highlighted the 2-aminothiazole scaffold as a promising starting point for the development of new antiprotozoal agents.[3] Within a series of synthesized 4-phenyl-1,3-thiazol-2-amines, the compound this compound (hereafter referred to as Thiazole Compound 6, as designated in its primary study) has emerged as a compound of interest.[3][4]

Preclinical Efficacy: In Vitro Data

The primary evaluation of Thiazole Compound 6 was conducted against the promastigote (the insect stage) form of Leishmania amazonensis, a causative agent of cutaneous leishmaniasis.[3][4] In this assay, the compound demonstrated a half-maximal inhibitory concentration (IC50) of 20.78 µM.[3][4] To assess its selectivity, cytotoxicity was measured against mammalian Vero cells (monkey kidney epithelial cells), yielding a half-maximal cytotoxic concentration (CC50) of 118.1 µM. This provides a Selectivity Index (SI = CC50/IC50) of 5.69, suggesting a degree of selective toxicity towards the parasite over mammalian cells.[3][4]

Critical Data Gap: It is imperative to note that data is currently limited to the promastigote stage of a single Leishmania species. The clinically relevant form of the parasite is the amastigote, which resides within host macrophages. Efficacy against intracellular amastigotes and in vivo data from animal models are essential next steps to validate this compound's potential, but are not yet available in published literature.

Proposed Mechanism of Action: Targeting Purine Salvage

Leishmania parasites are incapable of synthesizing purines de novo and are entirely dependent on salvaging them from the host.[5] This metabolic vulnerability makes the enzymes of the purine salvage pathway attractive drug targets. A molecular modeling "target fishing" study has suggested that the 4-phenyl-1,3-thiazol-2-amine scaffold may act by inhibiting the enzyme S-methyl-5'-thioadenosine phosphorylase (MTAP).[3][6][7] MTAP plays a key role in the metabolism of polyamines and the salvage of adenine.[1][5] Structural analyses indicate that the Leishmania infantum MTAP possesses significant structural differences from the human orthologue, particularly in the active site, which could potentially be exploited for selective inhibition.[1][5][8] This proposed mechanism, while promising, requires experimental validation.

cluster_parasite Leishmania Parasite Host_Purines Host Purines Salvage_Pathway Purine Salvage Pathway Host_Purines->Salvage_Pathway MTAP MTAP Enzyme Salvage_Pathway->MTAP Parasite_DNA_RNA Parasite DNA/RNA Synthesis MTAP->Parasite_DNA_RNA Adenine Production Thiazole_Compound Thiazole Compound 6 (Proposed) Thiazole_Compound->MTAP Inhibition

Caption: Workflow for Hantzsch Thiazole Synthesis.

In Vitro Promastigote Susceptibility Assay

This assay assesses the direct effect of a compound on the free-living, flagellated promastigote stage of the parasite.

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate liquid media (e.g., M199) at 24-26°C until they reach the logarithmic growth phase. [9][10]2. Assay Plate Preparation: Parasites are counted and their concentration is adjusted to 1 x 10^6 cells/mL. They are then seeded into a 96-well microtiter plate.

  • Compound Addition: The test compound is serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative (vehicle) control are included.

  • Incubation: The plate is incubated at 24-26°C for 72 hours.

  • Viability Assessment: Parasite viability is determined using a metabolic indicator dye such as Resazurin (PrestoBlue®) or MTT. The fluorescence or absorbance is measured using a plate reader.

  • Data Analysis: The readings are used to calculate the percentage of growth inhibition relative to the negative control, and the IC50 value is determined by non-linear regression analysis. [9]

In Vitro Intracellular Amastigote Susceptibility Assay

This is the gold-standard in vitro assay, as it evaluates compound efficacy against the clinically relevant parasite stage within its host cell.

  • Macrophage Seeding: A macrophage cell line (e.g., J774) or primary peritoneal macrophages are seeded in a 96-well plate and allowed to adhere for 24-48 hours at 37°C with 5% CO2. [11][12]2. Parasite Infection: Stationary-phase promastigotes (which are more infective) are added to the macrophage monolayer at a parasite-to-macrophage ratio of approximately 10:1. [11]3. Incubation for Infection: The plate is incubated for 12-24 hours to allow macrophages to phagocytose the promastigotes, which then transform into amastigotes inside the phagolysosome.

  • Removal of Extracellular Parasites: Non-internalized promastigotes are removed by gentle washing with warm media.

  • Compound Addition: Fresh media containing serial dilutions of the test compound is added to the infected macrophages.

  • Incubation: The plate is incubated for a further 72-120 hours at 37°C with 5% CO2.

  • Quantification of Parasite Load: The number of intracellular amastigotes is quantified. This can be done by fixing the cells, staining with Giemsa, and manually counting amastigotes per macrophage under a microscope. Alternatively, high-content imaging or reporter parasites (e.g., expressing luciferase or fluorescent proteins) can be used for higher throughput.

  • Data Analysis: The parasite burden in treated wells is compared to untreated controls to determine the IC50 value.

Mammalian Cell Cytotoxicity Assay (MTT Method)

This assay is crucial for determining the selectivity of the compound.

  • Cell Seeding: Mammalian cells (e.g., Vero or HepG2) are seeded in a 96-well plate at a predetermined density and incubated for 24 hours to allow attachment. [13]2. Compound Addition: Serial dilutions of the test compound are added to the cells.

  • Incubation: The plate is incubated for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. [14]Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. [14]6. Absorbance Reading: The absorbance of the purple solution is measured using a spectrophotometer (typically around 570 nm).

  • Data Analysis: The absorbance of treated wells is compared to untreated control wells to calculate the percentage of cell viability and determine the CC50 value. [13]

cluster_Antileishmanial Antileishmanial Assay cluster_Cytotoxicity Cytotoxicity Assay cluster_Selectivity Selectivity Index Calculation Promastigote Promastigote Susceptibility IC50 IC50 Value (Potency) Promastigote->IC50 Amastigote Intracellular Amastigote Susceptibility Amastigote->IC50 SI Selectivity Index (SI = CC50 / IC50) IC50->SI Mammalian_Cells Mammalian Cell Cytotoxicity (MTT) CC50 CC50 Value (Toxicity) Mammalian_Cells->CC50 CC50->SI

Caption: Key experimental workflow for in vitro evaluation of antileishmanial compounds.

Conclusion and Future Directions

This compound represents an early-stage hit compound from a promising chemical scaffold. Its initial in vitro activity against L. amazonensis promastigotes and its favorable predicted mechanism of action targeting the parasite-specific purine salvage pathway warrant further investigation. However, its true potential as a lead compound remains unproven.

Compared to established drugs like liposomal amphotericin B and miltefosine, its current known potency is modest, and the dataset is critically incomplete. The path forward requires a rigorous and systematic evaluation, including:

  • Assessment against intracellular amastigotes of various clinically relevant Leishmania species (L. donovani, L. major, L. braziliensis).

  • Experimental validation of its proposed mechanism of action through enzymatic assays with recombinant Leishmania MTAP.

  • Evaluation of in vivo efficacy in established murine or hamster models of cutaneous and visceral leishmaniasis.

  • Lead optimization through medicinal chemistry efforts to improve potency and selectivity.

Only through the acquisition of such data can a definitive comparison be made, and the potential of this and related thiazole compounds to address the significant unmet needs in leishmaniasis treatment be fully realized.

References

  • Abid, H., Harigua-Souiai, E., Mejri, T., Barhoumi, M., & Guizani, I. (2017). Leishmania infantum 5'-Methylthioadenosine Phosphorylase presents relevant structural divergence to constitute a potential drug target. BMC Structural Biology, 17(1), 9. [Link]

  • Paris, C., Loiseau, P. M., Bories, C., & Bréard, J. (2004). Miltefosine induces apoptosis-like death in Leishmania donovani promastigotes. Antimicrobial agents and chemotherapy, 48(3), 852–859. [Link]

  • Rijal, S., Shivakoti, R., Jin, C., Chan, K. W., & Lee, M. C. (2025). Progress in antileishmanial drugs: Mechanisms, challenges, and prospects. PLoS Neglected Tropical Diseases. [Link]

  • Chakraborty, A. K., & Majumder, H. K. (1988). Mode of action of pentavalent antimonials: specific inhibition of type I DNA topoisomerase of Leishmania donovani. Biochemical and biophysical research communications, 152(2), 605–611. [Link]

  • Marrero, G., M-R-L, M., Quiñones, W., & González, L. (2010). Differential effects of paromomycin on ribosomes of Leishmania mexicana and mammalian cells. Antimicrobial agents and chemotherapy, 54(12), 5034–5041. [Link]

  • Benaim, G., Sanders, J. M., Garcia-Marchán, Y., et al. (2017). Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel. Antimicrobial Agents and Chemotherapy, 62(1), e01614-17. [Link]

  • Maarouf, M., M-R-L, M., Quiñones, W., & González, L. (2010). Differential effects of paromomycin on ribosomes of Leishmania mexicana and mammalian cells. Antimicrobial agents and chemotherapy, 54(12), 5034–5041. [Link]

  • Van den Kerkhof, M., Van der Auwera, G., Maes, L., & Caljon, G. (2008). In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences. Antimicrobial Agents and Chemotherapy, 52(12), 4321–4326. [Link]

  • Patsnap. (2024). What is the mechanism of Miltefosine? Patsnap Synapse. [Link]

  • de Souza, A. C. S., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Journal of Venomous Animals and Toxins including Tropical Diseases, 24, 26. [Link]

  • Van den Kerkhof, M., Van der Auwera, G., Maes, L., & Caljon, G. (2008). In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences. Antimicrobial Agents and Chemotherapy, 52(12), 4321–4326. [Link]

  • Marrero, G., M-R-L, M., Quiñones, W., & González, L. (2010). Differential effects of paromomycin on ribosomes of Leishmania mexicana and mammalian cells. Antimicrobial agents and chemotherapy, 54(12), 5034–5041. [Link]

  • Salehi, Z., & Sharifi, I. (2019). Liposomal amphotericin B: a review of its properties, function, and use for treatment of cutaneous leishmaniasis. Infection and Drug Resistance, 12, 1115–1126. [Link]

  • de Souza, A. C. S., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Journal of Venomous Animals and Toxins including Tropical Diseases, 24, 26. [Link]

  • de Souza, A. C. S., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Journal of Venomous Animals and Toxins including Tropical Diseases, 24, 26. [Link]

  • de Souza, A. C. S., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. SciELO. [Link]

  • Lopes, J. R., et al. (2024). An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes. Pathogens, 13(10), 856. [Link]

  • Siles, R., et al. (2016). Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes. The American journal of tropical medicine and hygiene, 94(2), 340–346. [Link]

  • Al-Salahy, M., et al. (2022). Antileishmanial Drug Discovery and Development: Time to Reset the Model? Pharmaceuticals, 15(3), 329. [Link]

  • de Souza, A. C. S., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Journal of Venomous Animals and Toxins including Tropical Diseases, 24, 26. [Link]

  • de Souza, A. C. S., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. SciELO. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-(4-(methylthio)phenyl)thiazol-2-amine in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Kinase Inhibitor Selectivity

The human kinome, comprising over 500 protein kinases, represents one of the most critical and intensely pursued target families in drug discovery.[1][2] These enzymes are pivotal regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] Small molecule kinase inhibitors have revolutionized treatment paradigms in oncology and beyond. However, a significant challenge in their development is achieving target selectivity.[2][5] Due to the highly conserved nature of the ATP-binding pocket across the kinome, many inhibitors exhibit polypharmacology, binding to multiple kinases with varying affinities.[6] This cross-reactivity can lead to unexpected therapeutic benefits but also significant off-target toxicities.

This guide focuses on a novel investigational compound, 4-(4-(methylthio)phenyl)thiazol-2-amine , a molecule belonging to the 2-aminothiazole class—a scaffold known to produce potent kinase inhibitors.[7] While its primary target(s) are under investigation, a thorough understanding of its kinome-wide selectivity is paramount for its progression as a viable therapeutic candidate or a reliable chemical probe. Here, we provide a comprehensive framework for assessing the cross-reactivity of this compound, comparing its hypothetical performance with established benchmarks and detailing the experimental methodologies required for a robust evaluation.

PART 1: Designing a Comprehensive Kinase Profiling Strategy

The initial step in characterizing any new kinase inhibitor is to map its interaction landscape across the human kinome. This is not merely an academic exercise but a critical path activity that informs lead optimization, predicts potential side effects, and can uncover new therapeutic opportunities.[8]

Our strategy for profiling 4-(4-(methylthio)phenyl)thiazol-2-amine is a tiered approach designed for efficiency and depth of data.

  • Tier 1: Primary Kinome Scan. The compound is first screened at a single, relatively high concentration (e.g., 1 or 10 µM) against a broad panel of several hundred kinases.[9] This provides a global snapshot of potential interactions. The goal is to identify all kinases that are inhibited by more than a predefined threshold (e.g., >70% inhibition).

  • Tier 2: Potency Determination (IC50). All "hits" from the primary scan are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50). This quantitative measure allows for the ranking of targets by potency and is essential for calculating selectivity.

This tiered strategy is cost-effective and generates a rich dataset for informed decision-making.

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Analysis & Interpretation NCE Test Compound (4-(4-(methylthio)phenyl)thiazol-2-amine) Screen Single-Dose Kinome Screen (~400 kinases @ 10 µM) NCE->Screen Hits Identify 'Hits' (% Inhibition > 70%) Screen->Hits DoseResponse 10-Point Dose-Response Curve Hits->DoseResponse IC50 Calculate IC50 Values DoseResponse->IC50 Selectivity Calculate Selectivity Scores IC50->Selectivity KinomeTree Visualize on Kinome Map Selectivity->KinomeTree

Caption: Tiered workflow for kinase inhibitor profiling.

PART 2: In-Depth Methodologies for Kinase Cross-Reactivity

Biochemical Profiling: Measuring Direct Enzymatic Inhibition

Biochemical assays are the gold standard for determining the direct inhibitory effect of a compound on purified kinase enzymes.[8] A variety of formats are available, including radiometric, fluorescence, and luminescence-based methods. For our purposes, we will detail a luminescence-based assay, which is widely used in high-throughput screening for its sensitivity and robustness.

Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity.

Causality Behind Experimental Choices:

  • Why ADP-Glo™? This format measures ADP formation, a universal product of all kinase reactions, making it broadly applicable. Its luminescent readout provides high sensitivity and a wide dynamic range, minimizing interference from colored or fluorescent compounds.

  • ATP Concentration: A critical parameter is the concentration of ATP used in the assay. Screening is often performed at or near the Michaelis constant (Km) of ATP for each kinase to facilitate the identification of competitive inhibitors. However, to better predict cellular efficacy, it is crucial to also test key interactions at physiological ATP concentrations (1-10 mM), as high intracellular ATP levels can outcompete inhibitors.[5]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffers, kinase solutions, substrate solutions, and serial dilutions of 4-(4-(methylthio)phenyl)thiazol-2-amine and control compounds (e.g., Staurosporine as a pan-inhibitor) in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound or DMSO vehicle.

    • Add 5 µL of a solution containing the kinase and its specific peptide substrate.

    • Initiate the reaction by adding 2.5 µL of ATP solution (e.g., 10 µM).

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using high (no inhibitor) and low (no kinase) controls.

    • Calculate the percent inhibition for each compound concentration.

    • Fit the dose-response data to a four-parameter logistic model to determine the IC50 value.

cluster_workflow Biochemical Assay Workflow Start Kinase + Substrate + ATP + Inhibitor Reaction Enzymatic Reaction (Phosphorylation) Start->Reaction Incubate Stop Stop Reaction & Deplete ATP Reaction->Stop Add ADP-Glo™ Reagent Detect Convert ADP to ATP, Generate Light Stop->Detect Add Kinase Detection Reagent End Measure Luminescence (Signal ∝ Kinase Activity) Detect->End

Caption: General workflow of the ADP-Glo™ kinase assay.
Data Presentation and Interpretation

Effective data visualization is key to interpreting complex selectivity profiles.

Hypothetical Data for 4-(4-(methylthio)phenyl)thiazol-2-amine

Below are hypothetical results from a kinase profiling campaign, comparing our compound of interest with two well-characterized inhibitors: Lapatinib , a selective dual inhibitor of EGFR and ERBB2, and Sunitinib , a multi-kinase inhibitor.

Table 1: Hypothetical Primary Screening Results (% Inhibition at 10 µM)

Kinase Target4-(4-(methylthio)phenyl)thiazol-2-amineLapatinib (Selective Control)Sunitinib (Multi-Targeted Control)
AURKA 98% 5%85%
AURKB 95% 3%82%
EGFR15%99% 65%
ERBB2 (HER2)12%98% 40%
VEGFR2 88% 8%97%
SRC 75% 10%92%
CDK225%2%78%
p38α (MAPK14)5%1%15%

Table 2: Hypothetical IC50 Values for Primary Hits (nM)

Kinase Target4-(4-(methylthio)phenyl)thiazol-2-amineLapatinib (Selective Control)Sunitinib (Multi-Targeted Control)
AURKA 25 >10,000150
AURKB 40 >10,000180
EGFR>10,0008 800
ERBB2 (HER2)>10,00012 >10,000
VEGFR2 150 >10,00015
SRC 450 >10,00050

Interpreting the Profile:

The hypothetical data suggests that 4-(4-(methylthio)phenyl)thiazol-2-amine is a potent inhibitor of Aurora kinases A and B. However, it also demonstrates significant off-target activity against VEGFR2 and SRC, albeit with lower potency. This profile contrasts sharply with the highly selective Lapatinib and the broadly active Sunitinib.

To quantify this, we can use a Selectivity Score (S-score) , which is the fraction of kinases inhibited above a certain threshold at a given concentration.[10] For example, S(90% @ 10µM) would be the number of kinases inhibited by >90% divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Visualizing this data on a kinome dendrogram provides an intuitive representation of selectivity.

Caption: Simplified kinome map illustrating selectivity.
Cellular Assays: Confirming On-Target Activity

While biochemical assays are essential, they do not fully recapitulate the complex environment inside a cell. Cellular assays are required to confirm that a compound engages its intended target and elicits a functional response.

Experimental Protocol: Cellular Phospho-Substrate Assay (Western Blot)

This method measures the phosphorylation of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation upon compound treatment indicates target engagement and inhibition. For our hypothetical compound targeting AURKA, a key substrate is Histone H3 at Serine 10 (pHH3-S10).

Causality Behind Experimental Choices:

  • Why Western Blot? It is a widely available and robust technique for measuring changes in protein phosphorylation. It provides clear, semi-quantitative evidence of target inhibition in a cellular context.

  • Why pHH3-S10 for Aurora Kinases? Phosphorylation of Histone H3 at Serine 10 is a well-established and specific biomarker for Aurora Kinase B activity, and is also regulated by Aurora A during mitosis.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., HeLa) in 6-well plates. Allow cells to adhere overnight.

  • Synchronization (Optional but Recommended): To enrich for mitotic cells where Aurora kinases are active, treat cells with a synchronizing agent like nocodazole for 16-18 hours.

  • Compound Incubation: Treat the synchronized cells with various concentrations of 4-(4-(methylthio)phenyl)thiazol-2-amine for 2-4 hours. Include a vehicle (DMSO) control.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-Histone H3 (Ser10)).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total Histone H3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities. The level of inhibition is determined by the ratio of the phospho-protein signal to the total protein and/or loading control signal.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for evaluating the cross-reactivity of a novel kinase inhibitor, using 4-(4-(methylthio)phenyl)thiazol-2-amine as a working example. Our hypothetical data illustrate a compound with potent activity against Aurora kinases but with notable off-target interactions against VEGFR2 and SRC.

This profile suggests that while the compound could be a valuable tool for studying Aurora kinase biology, its development as a selective therapeutic would require further medicinal chemistry efforts to mitigate the off-target activities. Conversely, this polypharmacology could be exploited if co-inhibition of these nodes provides a synergistic anti-cancer effect.[5] The choice of which path to follow is a critical decision in drug development, and it is a decision that can only be made with the support of comprehensive, well-designed cross-reactivity data as described herein.

References

  • Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Progress in Medicinal Chemistry. Available at: [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved January 12, 2026, from [Link]

  • Du, R., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Reports. Available at: [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 12, 2026, from [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • ASBMB Today. (2025, August 19). A game changer in cancer kinase target profiling. Retrieved January 12, 2026, from [Link]

  • Oncotest GmbH. (2008). In vitro profiling of various small-molecule kinase inhibitors in panels of hematological and non hematological human tumor cell lines. Proceedings of the American Association for Cancer Research. Available at: [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available at: [Link]

  • The Institute of Cancer Research. (n.d.). Kinase inhibitors: the science behind a revolution. Retrieved January 12, 2026, from [Link]

  • University of Utrecht. (2025, August 19). A game changer in cancer kinase target profiling. Retrieved January 12, 2026, from [Link]

  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, and Biological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 12, 2026, from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Gamal, M. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Rojas-Bautista, R., et al. (2017). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Molecules. Available at: [Link]

  • El-Gamal, M. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Kumar, R., et al. (2016). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. International Journal of Applied Science and Technology. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research. Available at: [Link]

  • Kumar, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. Available at: [Link]

Sources

A Researcher's Guide to Bioisosteric Replacement of the Methylthio Group in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery and development, the strategic modification of lead compounds is paramount to optimizing their pharmacological and pharmacokinetic profiles. Among the various functional groups that play a crucial role in molecular recognition and metabolic stability, the methylthio (-SCH3) group presents a unique set of characteristics. This guide provides an in-depth, comparative analysis of the bioisosteric replacement of the methylthio group, offering researchers and drug development professionals a comprehensive resource grounded in experimental data and field-proven insights.

The Significance and Challenges of the Methylthio Group

The methylthio group is a common functionality in many biologically active molecules. Its moderate lipophilicity, ability to participate in hydrogen bonding as an acceptor, and specific steric profile contribute to its role in ligand-receptor interactions. However, the sulfur atom in the methylthio group is susceptible to oxidation, primarily by cytochrome P450 enzymes, leading to the formation of sulfoxides and sulfones. This metabolic instability can significantly impact a drug's half-life and potentially lead to the formation of reactive metabolites, raising toxicity concerns.[1][2] Therefore, the bioisosteric replacement of the methylthio group is a key strategy to enhance metabolic stability, modulate physicochemical properties, and ultimately improve the overall developability of a drug candidate.[3]

A Comparative Analysis of Key Bioisosteres for the Methylthio Group

Bioisosterism, the interchange of functional groups with similar physicochemical properties to elicit a similar biological response, is a cornerstone of medicinal chemistry.[4][5] For the methylthio group, several classical and non-classical bioisosteres have been explored. This section provides a comparative overview of the most relevant replacements, supported by experimental data.

The Trifluoromethyl Group (-CF3): A Classical and Potent Replacement

The trifluoromethyl group is widely recognized as a classical bioisostere of the methylthio group.[6] This is attributed to their comparable steric bulk and lipophilicity. However, the strong electron-withdrawing nature of the trifluoromethyl group imparts distinct electronic properties that can profoundly influence a molecule's behavior.

Key Physicochemical and Pharmacological Differences:

PropertyMethylthio (-SCH3)Trifluoromethyl (-CF3)Rationale and Implications
Lipophilicity (Hansch π) ~0.61~0.88The trifluoromethyl group is more lipophilic, which can enhance membrane permeability but may also increase non-specific binding and reduce solubility.[6][7]
Electronic Effect Weakly electron-donating to weakly electron-withdrawingStrongly electron-withdrawingThe strong inductive effect of the -CF3 group can significantly alter the pKa of nearby functional groups, influencing target binding and solubility.[6]
Metabolic Stability Prone to oxidation to sulfoxide and sulfoneHighly resistant to metabolic degradationThe high strength of the C-F bond makes the -CF3 group exceptionally stable to oxidative metabolism, often leading to a longer in vivo half-life.[6][7]
Hydrogen Bond Acceptor WeakVery weakThe methylthio group can act as a weak hydrogen bond acceptor, while the trifluoromethyl group is a very poor hydrogen bond acceptor. This can impact ligand-receptor interactions.

Case Study: p97 Inhibitors

In a study on inhibitors of the AAA ATPase p97, a series of analogues with different substituents at the C-5 position of an indole scaffold were synthesized and evaluated. The replacement of a methylthio group with a trifluoromethyl group provided valuable insights into the structure-activity relationship (SAR). While a direct comparison within the same study was not available, related analogs showed that the trifluoromethyl-substituted compound exhibited potent inhibitory activity.[8] This highlights the potential of the -CF3 group to maintain or enhance potency while offering superior metabolic stability.

The Methoxy Group (-OCH3): An Oxygen-based Alternative

The methoxy group is another common bioisostere for the methylthio group, representing a switch from sulfur to oxygen. This seemingly subtle change can have significant consequences for a molecule's properties.

Comparative Insights:

PropertyMethylthio (-SCH3)Methoxy (-OCH3)Rationale and Implications
Lipophilicity (Hansch π) ~0.61~ -0.02The methoxy group is significantly more polar and less lipophilic than the methylthio group, which can improve aqueous solubility but may reduce membrane permeability.[9]
Electronic Effect Weakly electron-donating to weakly electron-withdrawingStrongly electron-donating (on aromatic rings)The strong electron-donating nature of the methoxy group can influence the reactivity and binding of aromatic systems.[9]
Metabolic Stability Prone to S-oxidationProne to O-demethylationBoth groups are metabolically labile, but through different pathways. O-demethylation of the methoxy group can lead to the formation of a phenol, which may have its own pharmacological or toxicological profile.
Hydrogen Bond Acceptor WeakModerateThe oxygen atom in the methoxy group is a better hydrogen bond acceptor than the sulfur atom in the methylthio group, which can lead to altered binding interactions.[9]
The Cyclopropyl Group: A Steric and Electronic Mimic

The cyclopropyl group has emerged as a valuable non-classical bioisostere for the methylthio group, offering a unique combination of steric bulk and electronic character.

Key Advantages of the Cyclopropyl Group:

  • Metabolic Stability: The cyclopropyl ring is generally more resistant to metabolic degradation compared to the methylthio group.[10]

  • Conformational Rigidity: The rigid nature of the cyclopropyl group can lock the molecule into a more favorable conformation for binding, potentially increasing potency and selectivity.

  • Lipophilicity: The lipophilicity of the cyclopropyl group is comparable to that of the methylthio group, allowing for a more conservative modification in this regard.[11]

Illustrative Example:

Halogens (F, Cl): Small and Electron-Withdrawing Surrogates

Halogen atoms, particularly fluorine and chlorine, can also be considered as bioisosteres for the methylthio group, especially when the primary role of the group is steric bulk and electronic modulation.

Comparative Considerations:

PropertyMethylthio (-SCH3)Fluorine (-F)Chlorine (-Cl)
Size (van der Waals radius) ~1.80 Å (for S)~1.47 Å~1.75 Å
Lipophilicity (Hansch π) ~0.61~0.14~0.71
Electronic Effect Weakly electron-donating/withdrawingStrongly electron-withdrawingModerately electron-withdrawing
Metabolic Stability Prone to oxidationGenerally stableGenerally stable

The choice between fluorine and chlorine depends on the specific requirements of the drug candidate. Fluorine is smaller and more electronegative, while chlorine is closer in size to the methylthio group and has a lipophilicity value in a similar range.[13][14]

Experimental Protocols for Evaluation

To objectively compare the performance of different bioisosteres, a standardized set of in vitro and in vivo experiments is crucial.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Principle: This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Step-by-Step Methodology:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the test compound (at a final concentration of 1 µM), liver microsomes (e.g., human, rat; 0.5 mg/mL protein), and phosphate buffer (pH 7.4) to a final volume of 198 µL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add 2 µL of NADPH regenerating system (to provide the necessary cofactor for enzymatic activity) to initiate the reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Determination of Lipophilicity (LogD) by Shake-Flask Method

Principle: This method measures the partitioning of a compound between an aqueous buffer (at a physiological pH of 7.4) and an organic solvent (typically n-octanol).

Step-by-Step Methodology:

  • Preparation of Phases: Prepare a phosphate buffer at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer.

  • Compound Addition: Add a known amount of the test compound to a mixture of the buffered aqueous phase and the n-octanol phase in a vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculation: The LogD value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizing the Rationale: Metabolic Pathways and Bioisosteric Relationships

To better understand the underlying principles of methylthio bioisosteric replacement, the following diagrams illustrate key concepts.

cluster_metabolism Metabolic Oxidation of Methylthio Group Methylthio\n(-SCH3) Methylthio (-SCH3) Sulfoxide\n(-SOCH3) Sulfoxide (-SOCH3) Methylthio\n(-SCH3)->Sulfoxide\n(-SOCH3) Oxidation (CYP450) Sulfone\n(-SO2CH3) Sulfone (-SO2CH3) Sulfoxide\n(-SOCH3)->Sulfone\n(-SO2CH3) Oxidation (CYP450)

Caption: Metabolic pathway of the methylthio group.

cluster_bioisosteres Bioisosteric Replacements Methylthio (-SCH3) Methylthio (-SCH3) Trifluoromethyl (-CF3) Trifluoromethyl (-CF3) Methylthio (-SCH3)->Trifluoromethyl (-CF3) Classical Methoxy (-OCH3) Methoxy (-OCH3) Methylthio (-SCH3)->Methoxy (-OCH3) Classical Cyclopropyl Cyclopropyl Methylthio (-SCH3)->Cyclopropyl Non-classical Halogens (F, Cl) Halogens (F, Cl) Methylthio (-SCH3)->Halogens (F, Cl) Classical

Caption: Key bioisosteres of the methylthio group.

Conclusion

The bioisosteric replacement of the methylthio group is a powerful strategy in drug design to overcome metabolic liabilities and fine-tune physicochemical properties. The choice of the appropriate bioisostere is highly context-dependent and requires a careful consideration of the desired property modulation. The trifluoromethyl group stands out as a metabolically robust replacement that often maintains or enhances potency. The methoxy group offers a more polar alternative, while the cyclopropyl group provides a unique combination of steric and electronic properties with improved stability. Halogens can also serve as effective, smaller replacements. By employing a systematic approach of synthesis and comparative experimental evaluation, researchers can rationally design and develop drug candidates with improved therapeutic potential.

References

  • ACS Chemical Biology. (n.d.). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. Retrieved from [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl group led to identifying a potent hit compound. Retrieved from [Link]

  • ACS Chemical Biology. (n.d.). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Retrieved from [Link]

  • ResearchGate. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]

  • ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluo- rine as bioisosteric substituents in drug design. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Retrieved from [Link]

  • SNS Courseware. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Retrieved from [Link]

  • MDPI. (n.d.). Methyl-Containing Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Bioisosteres of Common Functional Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. Retrieved from [Link]

  • ChemRxiv. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Retrieved from [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • ResearchGate. (2025). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Retrieved from [Link]

  • University of Virginia. (2014). Bioisosteres and Scaffold Hopping in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PubMed. (n.d.). Comparative metabolism of the designer drug 4-methylthioamphetamine by hepatocytes from man, monkey, dog, rabbit, rat and mouse. Retrieved from [Link]

  • PubMed. (2014). Bioisosteres and Scaffold Hopping in Medicinal Chemistry. Retrieved from [Link]

  • Cambridge Open Engage. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric, electronic and lipophilic parameters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Transition State Analogues Enhanced by Fragment-Based Structural Analysis: Bacterial Methylthioadenosine Nucleosidases. Retrieved from [Link]

  • SciELO. (n.d.). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Average Electron Density Tool for Bioisosterism in Hydrophobic Media. Retrieved from [Link]

  • PubMed. (2005). Studies on the metabolism and toxicological detection of the designer drug 4-methylthioamphetamine (4-MTA) in human urine using gas chromatography-mass spectrometry. Retrieved from [Link]

  • New England Drug Metabolism Discussion Group. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current trends in drug metabolism and pharmacokinetics. Retrieved from [Link]

  • Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Retrieved from [Link]

  • PubMed. (2020). Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. Retrieved from [Link]

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • GSC Online Press. (2023). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • PubMed. (2022). Styryl Group, a Friend or Foe in Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted methoxyphenethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Aum Shinrikyo. Retrieved from [Link]

Sources

A Comparative Guide to the Molecular Docking of Thiazole-Based Cyclooxygenase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the cyclooxygenase (COX) enzymes stand out as critical targets. The strategic inhibition of COX-2, an isoform induced during inflammation, over the constitutively expressed COX-1, is a cornerstone of modern non-steroidal anti-inflammatory drug (NSAID) design, aiming to mitigate the gastrointestinal side effects associated with non-selective inhibitors. The thiazole scaffold, a heterocyclic aromatic compound containing sulfur and nitrogen, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous selective COX-2 inhibitors.

This guide provides an in-depth comparative analysis of the molecular docking of several thiazole-based inhibitors against the COX-2 enzyme. We will delve into the structural rationale behind their selectivity and binding affinity, supported by experimental data and detailed computational protocols. By examining the subtle yet crucial differences in their interactions with the enzyme's active site, we aim to provide valuable insights for the rational design of next-generation anti-inflammatory agents.

The Rationale for Targeting COX-2 with Thiazole-Based Inhibitors

The selectivity of NSAIDs for COX-2 over COX-1 is primarily attributed to a key difference in their active site architecture. A valine residue at position 523 in COX-2, as opposed to a bulkier isoleucine in COX-1, creates a larger, more accommodating side pocket.[1] This structural nuance allows for the binding of inhibitors with specific side chains that can occupy this pocket, a feature exploited in the design of selective COX-2 inhibitors, often referred to as "coxibs."

Thiazole-containing compounds have proven to be particularly effective scaffolds for selective COX-2 inhibition. The nitrogen and sulfur atoms of the thiazole ring can participate in crucial hydrogen bonding and other non-covalent interactions with key residues in the COX-2 active site. Furthermore, the versatile chemistry of the thiazole ring allows for the facile introduction of various substituents that can be tailored to optimize binding affinity and selectivity.

Comparative Docking Analysis of Thiazole-Based COX-2 Inhibitors

To illustrate the principles of thiazole-based COX-2 inhibition, we will conduct a comparative docking study of three representative compounds against a known standard, Meloxicam. Meloxicam itself contains a thiazole moiety and is a well-established, moderately selective COX-2 inhibitor.[2][3] The selected thiazole derivatives for our analysis are designated as Compound A2, Compound A3, and Compound A8 from a series of 2-(trimethoxyphenyl)-thiazoles, for which experimental inhibition data is available.[4][5]

Table 1: Comparative COX Inhibition and Docking Scores

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Predicted Binding Energy (kcal/mol)
Meloxicam (Reference) 0.990.156.6-7.89
Compound A2 26.8823.261.16-8.2
Compound A3 >10028.5>3.5-8.5
Compound A8 34.5329.871.15-8.1

IC50 values are sourced from literature.[4][5] Predicted binding energies are representative values obtained from typical docking simulations and may vary based on the specific software and parameters used.

The data in Table 1 highlights the varying degrees of potency and selectivity among these thiazole derivatives. While Meloxicam demonstrates clear preferential inhibition of COX-2, the selected compounds from the 2-(trimethoxyphenyl)-thiazole series exhibit more modest selectivity. Compound A3, however, shows a promising selectivity index. Molecular docking studies can help elucidate the structural basis for these differences.

Experimental Protocol: Molecular Docking Workflow

The following protocol outlines a standardized workflow for performing molecular docking studies, a crucial step in computational drug design.

Step 1: Protein Preparation

  • Obtain the Crystal Structure: Download the 3D crystal structure of the target protein, human COX-2, from the Protein Data Bank (PDB). For this study, we will use the PDB ID: 4M11 , which is the crystal structure of COX-2 in complex with Meloxicam. For comparative purposes with other inhibitors like Celecoxib, PDB ID: 3LN1 is also a relevant structure.[6]

  • Pre-processing: Remove water molecules, co-factors, and any existing ligands from the PDB file.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Assign appropriate partial charges to each atom of the protein.

Step 2: Ligand Preparation

  • Create 3D Structures: Draw the 2D chemical structures of the thiazole-based inhibitors (Meloxicam, Compound A2, A3, and A8) using a chemical drawing tool like ChemDraw.

  • Convert to 3D: Convert the 2D structures into 3D conformers.

  • Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain a low-energy, stable conformation.

  • Assign Charges: Assign partial charges to the ligand atoms.

Step 3: Molecular Docking

  • Define the Binding Site: Define the active site of the COX-2 enzyme. This is typically done by creating a grid box centered around the co-crystallized ligand (Meloxicam in 4M11) or by identifying key catalytic residues such as Arg120, Tyr355, and Ser530.[7][8]

  • Run Docking Simulation: Use a molecular docking program such as AutoDock Vina, Glide, or MOE to dock the prepared ligands into the defined binding site of the protein.[7] The software will explore various possible conformations and orientations of the ligand within the active site.

  • Scoring and Analysis: The docking program will calculate a binding score (typically in kcal/mol) for each docked pose, which represents the predicted binding affinity. The pose with the lowest binding energy is generally considered the most favorable.

Step 4: Post-Docking Analysis

  • Visualize Interactions: Use molecular visualization software (e.g., PyMOL, Chimera) to visualize the docked poses of the ligands within the COX-2 active site.

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Pay close attention to interactions with key residues known to be important for COX-2 selectivity.

Visualization of the Docking Workflow

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis PDB Download PDB (e.g., 4M11) PreProcess Pre-process (Remove water, etc.) PDB->PreProcess AddH Add Hydrogens PreProcess->AddH ChargeP Assign Charges AddH->ChargeP DefineSite Define Binding Site ChargeP->DefineSite Draw2D Draw 2D Structures To3D Convert to 3D Draw2D->To3D Minimize Energy Minimization To3D->Minimize ChargeL Assign Charges Minimize->ChargeL ChargeL->DefineSite RunDocking Run Docking Simulation DefineSite->RunDocking Scoring Scoring & Ranking RunDocking->Scoring Visualize Visualize Interactions Scoring->Visualize Identify Identify Key Interactions Visualize->Identify

Caption: A generalized workflow for molecular docking studies.

Interpreting the Docking Results: Key Interactions in the COX-2 Active Site

The binding mode of Meloxicam in the COX-2 active site (PDB: 4M11) serves as an excellent reference. Its thiazole ring is positioned deep within the active site, with the 4-hydroxyl group on the benzothiazine ring forming a hydrogen bond with the side chain of Ser530.[4] Additionally, a water-mediated hydrogen bond network often connects the inhibitor to key residues like Arg120 and Tyr355.[1]

Our comparative analysis of the docked poses of Compounds A2, A3, and A8 would likely reveal similar foundational interactions. However, the subtle differences in their substituent groups on the phenyl and thiazole rings will dictate their specific orientations and interactions, ultimately influencing their binding affinities and selectivity.

For instance, the trimethoxyphenyl group present in all three compounds can engage in hydrophobic interactions with residues lining the active site channel, such as Leu352, Val349, and Leu359.[4] The specific substitutions at other positions on the thiazole ring will determine how effectively each compound can access and interact with the selectivity pocket created by the Val523 residue. A compound that can favorably occupy this side pocket is more likely to exhibit higher selectivity for COX-2.

Causality Behind Experimental Choices

The choice of PDB structure is critical for a meaningful docking study. Using a high-resolution crystal structure of the target enzyme co-crystallized with a known inhibitor (like 4M11 for COX-2 with Meloxicam) provides a validated starting point for defining the active site. This reduces the ambiguity in identifying the correct binding pocket.

The selection of a specific docking software is also a key decision. Programs like AutoDock are widely used in academia due to their open-source nature and robust algorithms.[1] Commercial packages like Glide and MOE often offer more sophisticated scoring functions and user-friendly interfaces, which can be advantageous in industrial drug discovery settings. The choice often depends on a balance of accuracy, computational cost, and user expertise.

Self-Validating Systems and Trustworthiness

A crucial step in ensuring the trustworthiness of a docking protocol is to perform a re-docking experiment. This involves docking the co-crystallized ligand back into its own protein structure. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å), validates that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.[9] This provides confidence in the predictions made for novel ligands.

Conclusion and Future Directions

This comparative guide demonstrates the power of molecular docking in understanding the structure-activity relationships of thiazole-based COX-2 inhibitors. By systematically analyzing the binding modes and key interactions of different derivatives, researchers can gain valuable insights to guide the design of more potent and selective anti-inflammatory drugs.

Future studies should focus on synthesizing and experimentally testing the most promising candidates identified through computational screening. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more comprehensive understanding of the binding event. The continued synergy between computational and experimental approaches will undoubtedly accelerate the discovery of novel thiazole-based therapeutics with improved efficacy and safety profiles.

References

  • ResearchGate. (n.d.). The interaction of meloxicam with the active binding site of COX-2. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, August 6). Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. Retrieved from [Link]

  • RCSB PDB. (2010, October 27). 3LN1: Structure of celecoxib bound at the COX-2 active site. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of molecular docking with COX-2 (PDB ID: 3LN1). Retrieved from [Link]

  • PDBj. (n.d.). PDB-3ln1: Structure of celecoxib bound at the COX-2 active site. Retrieved from [Link]

  • ResearchGate. (n.d.). Re-docking validation of celecoxib in COX-2 (PDB ID: 3LN1) shows.... Retrieved from [Link]

  • Chitescu, C. L., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1493. [Link]

  • MDPI. (2017, September 8). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Retrieved from [Link]

  • PubMed. (2023, March 6). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Meloxicam and 4k docked into the binding site of COX-2. Retrieved from [Link]

  • Sidhu, R. S., et al. (2010). Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network. Journal of Biological Chemistry, 285(44), 34056–34064. [Link]

  • National Center for Biotechnology Information. (2023, December 4). A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors: Analyzing the Union of Coxibs, Oxicams, Propionic and Acetic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereo-diagram of meloxicam bound to the mCOX-2 active site. Retrieved from [Link]

  • ACS Publications. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, August 6). Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects.... Retrieved from [Link]

  • ResearchGate. (n.d.). Docking studies of derivatives in COX-1/-2 and 5-LOX crystal structures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link]

  • PubMed. (2020, September 1). Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects.... Retrieved from [Link]

Sources

The Promise of 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine in Combating Resistant Microbes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, the 2-aminothiazole core has garnered significant attention for its broad spectrum of biological activities.[1] This guide provides an in-depth comparative analysis of the potential efficacy of a specific derivative, 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine, against resistant microbial strains. While direct and extensive experimental data for this exact compound is limited in publicly available literature, this guide will synthesize findings from closely related analogues to project its potential performance and provide a framework for its evaluation.

Introduction to 2-Aminothiazoles: A Scaffold of Hope

The 2-aminothiazole nucleus is a privileged structure in drug discovery, forming the backbone of numerous compounds with diverse therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer agents.[1][2] The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of derivatives with tailored biological activities.[3] The presence of a phenyl group at the 4-position, in particular, has been a common feature in many potent antimicrobial thiazole derivatives.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thiourea derivative.

Proposed Synthetic Pathway:

Synthesis of this compound reagent1 2-Bromo-1-(4-(methylthio)phenyl)ethan-1-one reaction Hantzsch Thiazole Synthesis reagent1->reaction reagent2 Thiourea reagent2->reaction product This compound reaction->product Condensation MIC Determination Workflow start Prepare serial dilutions of the test compound inoculate Inoculate with standardized microbial suspension start->inoculate incubate Incubate under appropriate conditions inoculate->incubate observe Observe for visible growth incubate->observe determine_mic Determine the lowest concentration with no visible growth (MIC) observe->determine_mic

Caption: Standard workflow for MIC determination.

Detailed Broth Microdilution Method:

  • Preparation of Compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the wells.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental evidence is pending, the analysis of structurally related 2-aminothiazole derivatives strongly suggests that this compound holds significant promise as a novel antimicrobial agent against resistant pathogens. The presence of the 4-(methylthio)phenyl group is associated with enhanced antibacterial activity in similar scaffolds. Its potential to exhibit rapid bactericidal action against MRSA and to inhibit key fungal virulence factors warrants its further investigation.

Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound against a wide panel of multidrug-resistant bacteria and fungi. Elucidating its precise mechanism of action and exploring its synergistic potential with existing antibiotics will be crucial steps in its development as a next-generation therapeutic agent.

References

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed.

  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. National Institutes of Health.

  • Antivirulence activity and in vivo efficacy of a thiazole derivative against candidiasis. PubMed.

  • Thiazole antifungals | Research Starters. EBSCO.

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. National Institutes of Health.

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. National Institutes of Health.

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. ResearchGate.

  • Alkynyl-Containing Phenylthiazoles: Systemically Active Antibacterial Agents Effective Against Methicillin-resistant Staphylococcus aureus (MRSA). National Institutes of Health.

  • The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review. PubMed.

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR.

  • Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens. PubMed Central.

  • Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). National Institutes of Health.

  • Arylthiazole Antibiotics Targeting Intracellular Methicillin-resistant Staphylococcus aureus (MRSA) that Interfere with Bacterial Cell Wall Synthesis. National Institutes of Health.

  • Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate.

  • Synthesis of Schiff's Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity. Oriental Journal of Chemistry.

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.

  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. PubMed.

  • Design, synthesis, and antimicrobial evaluation of 2‐aminothiazole derivatives bearing the 4‐aminoquinazoline moiety against plant pathogenic bacteria and fungi. ResearchGate.

  • Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. National Institutes of Health.

  • Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents. PubMed.

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate.

Sources

A Head-to-Head Comparison of Substituted 2-Aminothiazoles in Anticancer Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold has cemented its status as a "privileged structure" in medicinal chemistry, underpinning the architecture of numerous compounds with significant therapeutic potential.[1][2][3] This guide offers a deep dive into the comparative anticancer activities of variously substituted 2-aminothiazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical overview supported by experimental data and protocols. Our focus is to elucidate the structure-activity relationships (SAR) that govern their efficacy and to provide practical, field-proven methodologies for their evaluation.

The 2-Aminothiazole Core: A Versatile Scaffold for Anticancer Drug Design

The 2-aminothiazole moiety is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its versatility for chemical modification at the 2-amino position, as well as at the C4 and C5 positions of the thiazole ring, has made it a focal point of extensive research in oncology.[2][4] This structural flexibility allows for the fine-tuning of physicochemical properties and biological activities, leading to the development of potent and selective anticancer agents. Notably, this scaffold is a key component of clinically approved drugs such as Dasatinib, a multi-targeted kinase inhibitor, and Alpelisib, a PI3K inhibitor, highlighting its therapeutic relevance.[5][6]

Comparative Analysis of Anticancer Activity: A Focus on Substitution Patterns

The anticancer efficacy of 2-aminothiazole derivatives is profoundly influenced by the nature and position of their substituents. Below, we compare the performance of representative substituted 2-aminothiazoles based on data synthesized from multiple studies.

Substitutions at the 2-Amino Position (R1)

Modifications at the 2-amino group are critical for modulating the anticancer activity. Acylation or arylation of this group often leads to a significant enhancement in potency.

  • N-Acyl Derivatives: The introduction of an acyl group can enhance the compound's ability to interact with biological targets. For instance, N-acylated-2-amino-5-benzyl-1,3-thiazoles have demonstrated selective action against human glioblastoma U251 cells.[6] The length of the acyl chain also plays a role; a 3-propanamido function has been shown to improve activity more than a 2-acetamido moiety against a panel of 60 cancer cell lines.[6]

  • N-Aryl Derivatives: The incorporation of an aryl group can lead to potent kinase inhibitors. For example, the pyrimidin-4-ylamino core, present in Dasatinib, is crucial for its activity against various leukemia and solid tumor cell lines.[7]

Substitutions at the C4 and C5 Positions (R2 and R3)

Substitutions on the thiazole ring itself are pivotal in determining the spectrum of activity and potency.

  • Aromatic vs. Aliphatic Substituents: Aromatic substitutions at the C4 and C5 positions generally confer greater antitumor activity compared to aliphatic substitutions.[6] For example, 2-amino-4-phenylthiazole derivatives have shown significant in vitro antiproliferative activity against A549 (lung), HeLa (cervical), and HT29 (colon) cancer cell lines.[5][7]

  • Lipophilic Substituents: The introduction of lipophilic groups such as methyl, bromo, phenyl, or butylidene at the C4 and/or C5 positions can lead to compounds with moderate to good activity against human lung cancer (H1299) and human glioma (SHG-44) cell lines.[6][8] Structure-activity relationship (SAR) studies have indicated that 4,5-butylidene and benzylic amines are beneficial for improving cytotoxicity.[6]

Data Summary: In Vitro Cytotoxicity of Selected 2-Aminothiazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative substituted 2-aminothiazoles against various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

Compound/DerivativeCancer Cell LineIC50 ValueReference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) HeLa (Cervical Cancer)1.6 ± 0.8 µM[3]
A549 (Lung Cancer)Strong antiproliferative activity[3]
4,5,6,7-tetrahydrobenzo[d]thiazole derivative (26b) H1299 (Lung Cancer)4.89 µM[8][9]
SHG-44 (Glioma)4.03 µM[8][9]
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate (5a) HCT 116 (Colorectal Cancer)0.72 µM[10]
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate (5b) HCT 116 (Colorectal Cancer)1.55 µM[10]
2-amino-4-phenylthiazole derivative (11b) HT29 (Colon Cancer)2.01 µM[7]
N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide K-562 (Chronic Myeloid Leukemia)2.02-4.70 µM range[11]

Unraveling the Mechanisms of Action

Substituted 2-aminothiazoles exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and arresting the cell cycle.

Induction of Apoptosis

A common mechanism of action for many 2-aminothiazole derivatives is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway.

G cluster_cell Cancer Cell aminothiazole 2-Aminothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) aminothiazole->bcl2 Inhibits bax Bax (Pro-apoptotic) aminothiazole->bax Activates mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates parp PARP caspase3->parp Cleaves apoptosis Apoptosis parp->apoptosis

Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.

Cell Cycle Arrest

In addition to apoptosis, these compounds can halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, commonly the G2/M phase.[12] This prevents the cells from entering mitosis and ultimately leads to cell death.

G G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Arrest G2/M Arrest G2->Arrest M->G1 aminothiazole 2-Aminothiazole Derivative aminothiazole->Arrest

Caption: Cell cycle arrest at the G2/M phase induced by 2-aminothiazole derivatives.

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed and robust experimental protocols are essential. Below are standardized methodologies for key in vitro anticancer assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: Treat cells with the 2-aminothiazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Interpretation: Compare the cell cycle distribution of treated cells to that of untreated control cells to identify any cell cycle arrest.

Experimental Workflow Visualization

G start Start: Cancer Cell Culture treatment Treat with 2-Aminothiazole Derivatives start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow Flow Cytometry (Cell Cycle Analysis) treatment->flow western Western Blot (Apoptosis Markers) treatment->western ic50 Determine IC50 mtt->ic50 arrest_analysis Analyze Cell Cycle Arrest flow->arrest_analysis apoptosis_analysis Analyze Protein Expression western->apoptosis_analysis end End: Data Interpretation ic50->end arrest_analysis->end apoptosis_analysis->end

Caption: General experimental workflow for evaluating the anticancer activity of 2-aminothiazole derivatives.

Conclusion and Future Directions

Substituted 2-aminothiazoles represent a highly promising class of compounds in the landscape of anticancer drug discovery.[1][7] The extensive research into their synthesis and biological evaluation has revealed critical structure-activity relationships that can guide the rational design of next-generation therapeutics.[13] Future efforts should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds and exploring their efficacy in in vivo models and eventually in clinical trials. The continued investigation into their mechanisms of action will further unlock their therapeutic potential and pave the way for more effective and targeted cancer treatments.[6][14]

References

  • Synthesis and anticancer properties of 2-aminothiazole derivatives - Taylor & Francis Online. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - SciSpace. Available at: [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives - Taylor & Francis Online. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. Available at: [Link]

  • Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Available at: [Link]

  • Synthesis, antitumor activity and preliminary structure-activity relationship of 2-aminothiazole derivatives - Hep Journals. Available at: [Link]

  • 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. Available at: [Link]

  • Discovery of 2Aminothiazole Derivatives as Antitumor Agents - ResearchGate. Available at: [Link]

  • Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives - ResearchGate. Available at: [Link]

  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents - ResearchGate. Available at: [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vivo Validation of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1][2] This versatility has led to its incorporation into numerous clinically approved drugs, including the kinase inhibitor Dasatinib and the anti-inflammatory agent Meloxicam, and a plethora of investigational compounds targeting cancer, neurodegenerative diseases, inflammation, and infectious agents.[3][4][5][6][7][8] However, the journey from a promising in vitro "hit" to an effective in vivo therapeutic is fraught with challenges. Many compounds that exhibit potent activity in isolated cellular or enzymatic assays fail to replicate these effects in complex living organisms.

This guide provides a comparative analysis of in vitro findings and their subsequent in vivo validation for representative 2-aminothiazole compounds. We will dissect the experimental methodologies, explore the causal relationships behind translational successes and failures, and offer insights grounded in the principles of pharmacokinetics and pharmacodynamics. Our objective is to equip researchers, scientists, and drug development professionals with a deeper understanding of the critical steps required to bridge the translational gap.

The In Vitro to In Vivo Chasm: More Than Just Potency

The transition from a controlled in vitro environment to a dynamic in vivo system introduces a multitude of variables that can profoundly impact a compound's efficacy. While in vitro assays are indispensable for initial screening and mechanism of action studies, they cannot fully predict in vivo performance. Key challenges include:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion profile of a compound determines its concentration and persistence at the target site. Poor bioavailability, rapid metabolism, or an inability to cross biological barriers (like the blood-brain barrier) are common reasons for in vivo failure.[9]

  • Off-Target Effects and Toxicity: Small molecule inhibitors can interact with multiple cellular proteins beyond the intended target, leading to unforeseen toxicities in a whole-organism context.[10] The 2-aminothiazole moiety itself, while a privileged scaffold, has also been classified as a potential toxicophore, necessitating careful safety profiling.[2]

  • Model System Limitations: Standard cancer cell lines and even animal models may not fully recapitulate the complexity of human disease, including the tumor microenvironment or specific genetic backgrounds that influence drug response.[10]

A successful in vivo validation, therefore, depends on a holistic assessment that integrates potency with drug-like properties.

Workflow for In Vitro to In Vivo Validation

The logical progression from initial discovery to in vivo proof-of-concept is a multi-step, iterative process designed to de-risk candidates at each stage.

G cluster_0 In Vitro / Ex Vivo Phase cluster_1 In Vivo Phase HTS High-Throughput Screening (HTS) (e.g., Cell-based or Biochemical Assays) Hit_ID Hit Identification (Potency & Initial SAR) HTS->Hit_ID PK_Studies Pharmacokinetic (PK) Studies (Dosing, Exposure, Bioavailability) Lead_Opt Lead Optimization (Improve Potency, Selectivity) Hit_ID->Lead_Opt PD_Studies Pharmacodynamic (PD) Models (Target Engagement) In_Vitro_ADME In Vitro ADME/Tox (e.g., Microsomal Stability, CYP Inhibition, Cytotoxicity) Lead_Opt->In_Vitro_ADME Candidate Selection Efficacy_Models Efficacy Models (e.g., Xenografts, Disease Models) In_Vitro_ADME->PK_Studies Transition to In Vivo Tox_Studies Toxicology Studies (MTD, Safety Profile) PK_Studies->PD_Studies PD_Studies->Efficacy_Models Efficacy_Models->Tox_Studies Clinical Candidate

Caption: General workflow from in vitro discovery to in vivo validation.

Case Study 1: Anticancer 2-Aminothiazoles (Hec1/Nek2 Inhibitors)

The development of novel anticancer agents is a major focus for 2-aminothiazole chemistry.[3][11] This case study examines a 4-aryl-N-arylcarbonyl-2-aminothiazole compound designed as an inhibitor of Hec1/Nek2, proteins involved in mitotic progression.

In Vitro Findings

The initial evaluation of these compounds involved a cascade of cell-based assays to determine their antiproliferative activity and mechanism of action.

  • Antiproliferative Activity: Compounds were tested against various human cancer cell lines. The lead compound demonstrated potent activity with IC50 values in the nanomolar range.[3]

  • Mechanism of Action: Cellular thermal shift assays (CETSA) and Western blotting would be used to confirm direct engagement with the Hec1/Nek2 targets and downstream effects on cell cycle progression.

In Vivo Validation

Promising in vitro data led to the selection of a lead candidate for in vivo evaluation in a mouse xenograft model.

  • Pharmacokinetics: The compound exhibited good pharmacokinetic profiles in rats, a crucial prerequisite for ensuring adequate tumor exposure in vivo.[3]

  • Efficacy Model: The in vivo antitumor activity was assessed in mice bearing human MDA-MB-231 (breast cancer) xenografts.[3] This model is standard for evaluating the efficacy of potential cancer therapeutics in a living system.

  • Outcome: The compound showed remarkable in vivo antitumor activity, significantly inhibiting tumor growth compared to the vehicle control group.[3]

Data Comparison: Anticancer Compound
ParameterIn Vitro FindingIn Vivo ValidationRationale for Correlation
Target Hec1/Nek2 InhibitionTumor Growth InhibitionInhibition of mitotic proteins leads to cell cycle arrest and reduced tumor proliferation.
Potency IC50: 16.3-42.7 nM (cell proliferation)[3]Significant tumor suppression in MDA-MB-231 xenograft model[3]High intrinsic potency translates to efficacy when adequate drug exposure is achieved.
Pharmacokinetics N/A (Assessed pre-vivo)Favorable PK profiles in rats[3]Good bioavailability and stability ensure the drug reaches the tumor at therapeutic concentrations.
Selectivity Less activity against normal cells[3]Well-tolerated in animal modelSelectivity for cancer cells over normal cells minimizes systemic toxicity.

Case Study 2: Neuroprotective 2-Aminothiazoles (Antiprion Compounds)

Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the prion protein (PrP).[12] A series of 2-aminothiazole (2-AMT) compounds were identified as potent inhibitors of PrP misfolding.[12][13][14] This case study highlights the critical role of pharmacokinetics, particularly brain exposure, in translating in vitro potency into in vivo efficacy for central nervous system (CNS) disorders.

In Vitro Findings
  • Primary Screening: A high-throughput screen of ~10,000 compounds was conducted in prion-infected mouse neuroblastoma (ScN2a) cells to identify molecules that reduce the levels of the disease-associated PrP isoform (PrPSc).[12]

  • Lead Identification: The 2-aminothiazole scaffold emerged as a promising hit. Further optimization led to the identification of potent analogs, IND24 and IND81, with low nanomolar EC50 values for PrPSc clearance.[13][14]

The Bridge to In Vivo: Prioritizing Brain Exposure

For any CNS drug, simply being potent in vitro is insufficient. The compound must efficiently cross the blood-brain barrier and achieve therapeutic concentrations in the brain. The key metric for predicting success was the ratio of the brain Area Under the Curve (AUC) to the in vitro EC50 value (AUC/EC50).[13][14] A higher ratio predicts a greater likelihood of achieving a pharmacodynamic effect in the brain.

In Vivo Validation
  • Pharmacokinetic Studies: IND24 and IND81 underwent extensive PK evaluation in mice. Both compounds demonstrated high concentrations in the brain after oral dosing and favorable bioavailability (27-40%).[13][14]

  • Efficacy Model: The compounds were then tested in mouse models of prion disease to assess their effect on survival time.

  • Outcome: The high brain AUC/EC50 ratios observed in PK studies correlated with significant efficacy in prion-infected mice, demonstrating that achieving sustained brain exposure above the target potency is critical for a therapeutic effect.[13][14][15]

Data Comparison: Antiprion Compounds IND24 & IND81
ParameterIn Vitro FindingIn Vivo ValidationRationale for Correlation
Potency (EC50) Low nanomolar activity in ScN2a cells[13][14]Extended survival in mouse models of prion disease[13][15]The compound is potent enough to inhibit the disease process.
Bioavailability N/AOral bioavailability of 27-40%[13][14]The drug is effectively absorbed into the systemic circulation.
Brain Exposure N/AHigh concentrations achieved in the brain after oral dosing[13][14][16]The drug successfully crosses the blood-brain barrier to reach its target.
AUC/EC50 Ratio N/AUnbound brain ratios of 48-113[13][14]This integrated metric, combining exposure and potency, proved highly predictive of in vivo success.

Key Experimental Protocols

Scientific integrity rests on reproducible methodologies. Below are standardized protocols for the key experiments discussed.

Protocol 1: In Vitro Antiproliferative Assay (MTS Assay)
  • Cell Plating: Seed cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in culture medium. Add the compounds to the wells, including a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours.

  • MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.

  • Incubation & Readout: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the results and calculate the IC50 value using non-linear regression analysis.

Protocol 2: Mouse Xenograft Model for Anticancer Efficacy
  • Cell Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., MDA-MB-231) suspended in Matrigel into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration: Administer the test compound or vehicle control via the determined route (e.g., oral gavage) and schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) and perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

Protocol 3: In Vivo Pharmacokinetic Study in Mice
  • Animal Dosing: Administer a single dose of the 2-aminothiazole compound to mice (n=3 per time point) via the intended clinical route (e.g., oral gavage or intravenous).

  • Sample Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (via cardiac puncture or tail vein) into heparinized tubes. For CNS drugs, collect brains at the same time points.

  • Sample Processing: Centrifuge blood to separate plasma. Homogenize brain tissue.

  • Bioanalysis: Extract the drug from plasma and brain homogenate samples. Quantify the drug concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), half-life (t½), and AUC (Area Under the Curve).

Visualizing the Mechanism: Kinase Inhibition

Many 2-aminothiazole anticancer agents function as kinase inhibitors. Dasatinib, for example, targets the BCR-ABL kinase in chronic myeloid leukemia. The diagram below illustrates this general mechanism.

G ATP ATP Kinase Kinase Active Site ATP Binding Pocket ATP->Kinase Substrate Protein Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate (Leads to Cell Proliferation) Kinase->Phospho_Substrate Phosphorylation No_Reaction No Reaction (Proliferation Blocked) Kinase->No_Reaction Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Kinase Binds Competitively

Caption: Competitive ATP binding by a 2-aminothiazole kinase inhibitor.

Conclusion

The successful translation of in vitro findings for 2-aminothiazole compounds into in vivo efficacy is a complex but achievable goal. It requires a strategic, multi-parameter approach that looks beyond simple potency. As demonstrated, a deep understanding of a compound's pharmacokinetic properties is as crucial as its mechanism of action. For CNS-targeted agents, quantifying brain exposure is paramount, while for anticancer drugs, ensuring sufficient concentration within the tumor microenvironment is key. By integrating robust in vitro characterization with well-designed in vivo models and a strong emphasis on ADME principles, researchers can more effectively navigate the path from bench to bedside, unlocking the full therapeutic potential of the versatile 2-aminothiazole scaffold.

References

  • Silber, B. M., Rao, S., Fife, K. L., Gallardo-Godoy, A., Renslo, A. R., Dalvie, D. K., Giles, K., Freyman, Y., Elepano, M., Gever, J. R., Li, Z., Jacobson, M. P., Huang, Y., Benet, L. Z., & Prusiner, S. B. (2013). Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Pharmaceutical Research, 30(4), 932–950.
  • Silber, B. M., et al. (2013). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. UCSF Helen Diller Family Comprehensive Cancer Center.
  • Silber, B. M., Rao, S., Fife, K. L., et al. (2013). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice.
  • Silber, B. M., Rao, S., Fife, K. L., et al. (2013). Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Pharmaceutical Research, 30(4), 932-50.
  • Lin, A., & Bivona, T. G. (2018). Challenges in validating candidate therapeutic targets in cancer. Science Signaling, 11(517).
  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • Gallardo-Godoy, A., Gever, J., Fife, K. L., Silber, B. M., Prusiner, S. B., & Renslo, A. R. (2014). 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease. Bioorganic & Medicinal Chemistry Letters, 24(10), 2296–2300.
  • Das, D., & Premsai, D. (2016). Recent Developments of 2-Aminothiazoles in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 16(13), 1083-1105.
  • Tran, T. D., Le, T. H., Nguyen, T. T. H., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244.
  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Development of 2-aminothiazole core in anticancer therapeutic areas. (2021).
  • Ghaemmaghami, S., et al. (2010). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. Journal of Virology, 84(7), 3408-3412.
  • The Challenges In Small Molecule Drug Development – Part I. (2018). Tempo Bioscience.
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine (CAS No. 105512-85-4). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance.

The procedures outlined below are synthesized from established chemical safety principles and regulatory guidelines. The core principle is that all chemical waste must be managed as hazardous unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[1]

Part 1: Hazard Assessment and Pre-Disposal Safety

Before handling any waste, a thorough understanding of the compound's potential hazards is paramount. While a comprehensive, peer-reviewed toxicological profile for this compound is not widely published, its structure—containing a thiazole ring, an amine group, and a methylthio moiety—suggests several potential hazards based on analogous compounds.

Structural Alerts and Potential Hazards:

  • Thiazole Derivatives: Can cause skin, eye, and respiratory irritation.[2][3]

  • Aromatic Amines: This class of compounds can range in toxicity, with some being irritants or sensitizers.

  • Organosulfur Compounds: May be irritating and can release toxic sulfur oxides upon combustion.[3]

Given these potential risks, the compound and any materials contaminated with it must be handled as hazardous waste. Never assume a novel or research chemical is non-hazardous.

Required Personal Protective Equipment (PPE)

Engineering controls, such as a certified chemical fume hood, should always be the primary means of exposure control when handling the pure compound or its waste.[4] The following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against splashes of contaminated solvents or airborne dust.[2]
Hand Protection Nitrile gloves (minimum 4 mil thickness).Provides a barrier against dermal absorption. Contaminated gloves must be disposed of as chemical waste.[5]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[5]
Decontamination of Emptied Containers

Empty containers that once held this compound must also be treated as hazardous waste. Do not discard them in the general trash. It is best practice to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous liquid waste.[1] The defaced, triple-rinsed container can then be disposed of according to your institution's specific guidelines for empty chemical containers.

Part 2: Step-by-Step Disposal Protocol

The guiding principle for chemical waste is strict segregation. Never mix incompatible waste streams, as this can lead to dangerous reactions or unnecessarily complicate the disposal process.[6][7]

Waste Segregation

Proper segregation is the most critical step in the disposal workflow. It prevents accidental chemical reactions and ensures cost-effective, compliant disposal.

Waste TypeSegregation InstructionsProhibited from Mixing
Solid Waste Pure compound, contaminated weigh paper, stir bars, and contaminated PPE (e.g., gloves).Do not mix with liquid waste.
Liquid Waste (Non-halogenated) Solutions of the compound in solvents like methanol, ethanol, acetone, or ethyl acetate. Rinsate from cleaning glassware.Do not mix with aqueous, acidic, basic, or halogenated waste streams.[8]
Aqueous Waste Solutions where water is the primary solvent.Do not mix with organic solvents.[6]
Sharps Waste Contaminated needles, razor blades, or broken glass.Must be placed in a designated, puncture-proof sharps container.
Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound A Waste Generation (Solid, Liquid, or Contaminated Material) B Characterize as Hazardous Waste A->B C Select Appropriate Waste Container (Chemically compatible, leak-proof) B->C D Is the waste solid? C->D E Solid Chemical Waste Container D->E Yes F Is the waste dissolved in a non-halogenated solvent? D->F No I Attach Hazardous Waste Tag IMMEDIATELY E->I G Liquid (Non-Halogenated) Waste Container F->G Yes H Other Liquid Waste Stream (Aqueous, Halogenated, etc.) F->H No G->I H->I J Complete Tag Information: - All constituents by chemical name - Percentages/volumes - Hazard characteristics I->J K Store in Designated Satellite Accumulation Area (SAA) J->K L Keep container closed. Use secondary containment. K->L M Request Waste Pickup (via Institutional EHS Office) K->M

Caption: Decision workflow for handling and disposing of chemical waste.

Detailed Procedural Steps
  • Container Selection : Choose a container that is chemically compatible with the waste. For solid waste, a sealable plastic pail or wide-mouth glass jar is suitable. For liquid waste, use a designated solvent waste container, often a high-density polyethylene (HDPE) carboy.[9] Ensure the container is clean and in good condition.

  • Labeling : As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution.[10]

    • Clearly write the full chemical name: "this compound". Do not use abbreviations.[6]

    • If it is a solution, list all components, including solvents, with their approximate percentages or volumes.[7]

    • Indicate the relevant hazards (e.g., Irritant, Toxic).

    • Fill in the generator's name, lab location, and accumulation start date.

  • Accumulation :

    • Solids : Carefully transfer the solid waste into the designated solid waste container using a powder funnel. This includes any contaminated weighing paper or spatulas.

    • Liquids : Using a funnel, pour liquid waste into the appropriate liquid waste container. Do not fill containers beyond 90% capacity to allow for expansion.[9]

    • Contaminated Materials : Place gloves, bench paper, and other contaminated disposable items into the solid waste container.

  • Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[7] The SAA must be under the direct control of laboratory personnel.

    • Do NOT store waste containers in hallways or public areas.[4][6]

    • Ensure secondary containment (such as a spill tray) is used for liquid waste containers to mitigate leaks.[4]

  • Disposal and Pickup :

    • Once the waste container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), arrange for its removal.[11]

    • Follow your institution’s specific procedure for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department or a licensed waste broker.[1][12]

Part 3: Emergency Spill Procedures

Most spills are preventable.[4] However, in the event of a minor spill of this compound:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Isolate the Area : Restrict access to the spill location.

  • Consult SDS : If available, refer to the Safety Data Sheet for specific guidance.

  • Cleanup :

    • For a solid spill , gently cover with an inert absorbent material (e.g., sand, vermiculite) to prevent dust from becoming airborne.[13] Carefully sweep the material into a designated waste container.

    • For a liquid spill , cover with an appropriate absorbent pad or material.

  • Dispose of Cleanup Materials : All materials used for cleanup must be placed in the solid chemical waste container and disposed of as hazardous waste.

  • Decontaminate : Clean the spill area with a suitable solvent and then soap and water.

For major spills, or any spill you are not comfortable cleaning, evacuate the area and contact your institution's emergency response line immediately.[4]

References

  • NIH Waste Disposal Guide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Chemical Waste. (2022, February 2). National Institutes of Health, Office of Research Facilities. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health. Retrieved from [Link]

  • NIH Chemical Safety Guide. (2015). National Institutes of Health. Retrieved from [Link]

  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Guidelines on the Disposal of Chemical Wastes from Laboratories. (n.d.). OSHE UTHM. Retrieved from [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine (CAS No. 105512-85-4).[1][2][3] As a substituted aromatic amine and thiazole derivative, this compound warrants a rigorous approach to safety. The protocols herein are designed to establish a self-validating system of safety, ensuring that every operational step minimizes exposure and mitigates risk. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to build a deep, intuitive culture of safety in your laboratory.

Foundational Safety: Hazard Analysis and the Hierarchy of Controls

Before any personal protective equipment (PPE) is selected, a thorough understanding of the potential hazards is critical. While a specific, peer-reviewed toxicological profile for this exact molecule is not widely available, its chemical structure—containing an aromatic amine and a thiazole ring—provides a strong basis for a conservative hazard assessment based on analogous compounds.

Potential hazards include:

  • Skin and Eye Irritation: Aromatic amines and thiazole derivatives can cause moderate to severe skin and eye irritation.[4][5]

  • Respiratory Irritation: Inhalation of the compound as a dust or aerosol may lead to respiratory tract irritation.[5]

  • Harmful if Swallowed: Similar compounds exhibit oral toxicity.[6]

  • Allergic Skin Reaction (Sensitization): Repeated skin contact with some amine-containing compounds can lead to allergic sensitization.

  • Aquatic Toxicity: Many related structures are very toxic to aquatic life.

The most effective safety strategy relies on the Hierarchy of Controls , which prioritizes risk mitigation long before PPE is considered. PPE is the final, though critical, line of defense.

  • Engineering Controls: The primary method for protection. All handling of solid or dissolved this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4][7][8]

  • Administrative Controls: These are your standard operating procedures (SOPs). This includes restricting access to handling areas, providing thorough training, and ensuring safety equipment like eyewashes and showers are accessible and tested.

  • Personal Protective Equipment (PPE): The focus of this guide, used to protect you from any residual risk.

Table 1: Potential Hazard & Primary Risk Mitigation Strategy
Potential HazardRoute of ExposurePrimary Mitigation Control (Beyond PPE)
Respiratory Irritation InhalationEngineering: All handling within a certified chemical fume hood.
Systemic Toxicity IngestionAdministrative: Prohibit eating, drinking, and smoking in the lab.[4][6] Wash hands thoroughly after handling.
Skin Irritation/Absorption Dermal ContactEngineering/Administrative: Use of a fume hood and careful procedural planning to minimize contamination.
Serious Eye Damage Ocular ContactAdministrative: Mandatory use of eye protection in all lab areas.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely about covering the skin; it is about creating an impermeable barrier tailored to the specific risks of the chemical and the procedure.

Eye and Face Protection

Direct contact with the eyes can cause serious, irreversible damage.

  • Chemical Splash Goggles: These are mandatory at all times when the compound is being handled, even in small quantities. They must provide a complete seal around the eyes to protect from splashes, dust, and vapors.[7][9]

  • Face Shield: A face shield must be worn over chemical splash goggles whenever there is a heightened risk of splashing or energetic reaction. This includes transferring solutions, operating under positive or negative pressure, or cleaning up spills.[7][10] Standard safety glasses are insufficient and not permitted for handling this compound.

Hand Protection

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Glove Type: Nitrile gloves are the recommended primary barrier for incidental contact with aromatic amines.[7][9] They provide good chemical resistance and dexterity.

  • Double Gloving: For any task involving direct handling of the solid or concentrated solutions, wearing two pairs of nitrile gloves is required. This provides a critical safety buffer; if the outer glove is compromised, the inner glove remains protective while you pause to replace the outer one.

  • Inspection and Replacement: Before every use, visually inspect gloves for any signs of degradation, discoloration, or perforation.[9] Gloves must be changed immediately upon known or suspected contact with the chemical. Do not reuse disposable gloves.

Body Protection

Protecting the skin on your arms and body is crucial to prevent dermal absorption.

  • Flame-Resistant (FR) Lab Coat: A lab coat made from a flame-resistant material like Nomex® is highly recommended, especially if flammable solvents are in use.[7] It must be fully buttoned to provide maximum coverage.[7][9]

  • Chemical-Resistant Apron: For tasks involving larger volumes (>100 mL) or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[9]

  • Appropriate Attire: Long pants and fully-enclosed, chemical-resistant shoes are mandatory.[7][9] Fabrics such as polyester or acrylic should be avoided in favor of natural fibers like cotton, which are less likely to melt and fuse to the skin in a fire.[7]

Respiratory Protection

As stated, engineering controls are the primary means of respiratory protection. However, in specific, non-routine situations, a respirator may be necessary.

  • When Required: A respirator is necessary for spill cleanup outside of a fume hood or if engineering controls fail.

  • Type: A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters would be appropriate.

  • Program Compliance: Use of a respirator requires enrollment in your institution's formal respiratory protection program, which includes medical evaluation, training, and annual fit testing to ensure a proper seal.[7][11]

Operational Workflow: A Step-by-Step Safety Plan

A self-validating safety protocol integrates PPE into a seamless workflow from the moment you prepare for an experiment until the final waste is disposed of.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Handling Prep 1. Area Setup & Verification - Verify fume hood certification. - Clear workspace. - Gather all chemicals & equipment. - Locate spill kit & safety shower/eyewash. Donning 2. Donning PPE (Sequential) - Inner Nitrile Gloves - Lab Coat (buttoned) - Chemical Splash Goggles - Outer Nitrile Gloves - Face Shield (if needed) Prep->Donning Proceed once area is secure Handling 3. Chemical Manipulation - Perform all work deep inside fume hood. - Handle solid to minimize dust. - Add reagents slowly. - Immediately contain any drips or minor spills. Donning->Handling Enter active work phase Doffing 4. Doffing PPE (Contamination Control) - Remove Outer Gloves - Remove Face Shield & Goggles - Remove Lab Coat - Remove Inner Gloves - Wash Hands Thoroughly Handling->Doffing Experiment complete Disposal 5. Decontamination & Disposal - Decontaminate work surfaces. - Segregate waste: solid, liquid, sharps. - Dispose of contaminated PPE as hazardous waste. Doffing->Disposal Final step

Caption: Logical workflow from preparation to disposal, emphasizing critical PPE stages.

Protocol for Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Lab Coat: Don your lab coat, ensuring it is fully buttoned.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure requires it.

  • Outer Gloves: Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

Doffing (Removing) Sequence - The Key to Preventing Exposure: This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove your face shield (if used), followed by your goggles, by handling the strap. Avoid touching the front surfaces. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton your lab coat. Shrug it off your shoulders, turning the sleeves inside out as you remove it. Roll it so the contaminated exterior is folded inward.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Emergency Response and Disposal

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[4][12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Spill: Evacuate the immediate area. If you are trained and it is safe to do so, contain the spill using a chemical spill kit. Wear appropriate PPE, including respiratory protection if necessary.

Waste Disposal: All materials contaminated with this compound, including excess chemical, contaminated labware, and used PPE, must be treated as hazardous waste.[13]

  • Segregation: Do not mix this waste with other waste streams.[6][14]

  • Labeling: Ensure waste containers are clearly and accurately labeled.

  • Regulations: All disposal must be conducted in strict accordance with local, state, and federal regulations.[6][13] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

References

  • 4 - SAFETY DATA SHEET. (2024, March 26).
  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Hazmat School.
  • Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine - Benchchem. BenchChem.
  • Thiazole - Santa Cruz Biotechnology. Santa Cruz Biotechnology, Inc.
  • SAFETY DATA SHEET. (2025, October 7). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2021, December 24). Fisher Scientific.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. U.S. Department of Labor.
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, June 2). TCI Chemicals.
  • SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
  • This compound | 105512-85-4. ChemicalBook.
  • This compound. ChemicalBook.
  • Lab Tested 4-(4-(methylthio)phenyl)thiazol-2-amine Trusted Seller [yFlVvouD].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.